molecular formula C8H6N2O3 B1599769 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid CAS No. 291289-41-3

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No.: B1599769
CAS No.: 291289-41-3
M. Wt: 178.14 g/mol
InChI Key: NEGPAVSXSLHMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7(12)4-2-1-3-5-6(4)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGPAVSXSLHMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431031
Record name 2-Oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291289-41-3
Record name 2-Oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic profile of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (CAS: 291289-41-3). This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid benzimidazolone core, combined with a strategically placed carboxylic acid group, presents a versatile scaffold for the synthesis of novel bioactive compounds. This document details its fundamental physicochemical properties, a robust synthetic protocol, its theoretical spectroscopic signature, and its potential for chemical derivatization, offering a critical resource for researchers engaged in its study and application.

Introduction: A Scaffold of Pharmaceutical Significance

The benzimidazolone moiety is a privileged heterocyclic structure, forming the core of numerous compounds with significant biological activity. Its derivatives have been extensively explored as therapeutic agents, demonstrating a wide range of pharmacological effects.

The Benzimidazolone Core in Drug Discovery

The benzimidazolone scaffold is recognized for its ability to interact with various biological targets. Notably, derivatives of the parent structure, 2,3-dihydro-2-oxo-1H-benzimidazole, have been developed as potent antagonists for serotonin receptors, including the 5-HT3 and 5-HT4 subtypes.[1][2] This activity is crucial in the development of treatments for gastrointestinal disorders and central nervous system conditions. The rigid, planar nature of the fused ring system provides a defined orientation for substituent groups, facilitating precise interactions with receptor binding sites.

The 4-Carboxylic Acid: A Handle for Innovation

The specific subject of this guide, this compound, distinguishes itself with a carboxylic acid group at the 4-position of the benzene ring. This functional group is a cornerstone of synthetic versatility. It serves as a key "handle" for chemical modification, allowing for the straightforward creation of ester or amide libraries through well-established coupling chemistries. This capability is invaluable in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize potency, selectivity, and pharmacokinetic properties.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is essential for its application in research and development.

Chemical Structure and Identification

The molecule consists of a bicyclic system where an imidazole ring, containing a urea (cyclic amide) functionality, is fused to a benzene ring. The carboxylic acid is a substituent on this benzene portion.

Caption: Chemical structure of the title compound.

Summary of Physicochemical Properties

The following table summarizes key computed and reported properties for the compound. These values are critical for experimental design, including solvent selection and analytical method development.

PropertyValueSource
Molecular Formula C₈H₆N₂O₃[3]
Molar Mass 178.14 g/mol [3][4]
Monoisotopic Mass 178.03784206 Da[4][5]
CAS Number 291289-41-3[3][6]
Predicted pKa 3.87 ± 0.20[3]
Predicted Density 1.489 ± 0.06 g/cm³[3]
Predicted XlogP ~0.1[4][5]

Synthesis and Purification

While this specific isomer is commercially available, understanding its synthesis is crucial for researchers wishing to produce it in-house or create analogs. The most logical and efficient synthetic route begins with 2,3-diaminobenzoic acid.

Rationale for Synthetic Route

The formation of the benzimidazolone ring system is most commonly achieved by reacting an ortho-phenylenediamine with a one-carbon carbonyl equivalent. For this target molecule, 2,3-diaminobenzoic acid is the ideal starting material as it already contains the required diamine functionality ortho to each other and the carboxylic acid at the desired position. The use of a phosgene equivalent, such as 1,1'-carbonyldiimidazole (CDI) or triphosgene, provides a safe and effective method for the cyclization to form the urea ring. CDI is often preferred in laboratory settings due to its solid form and less hazardous nature compared to phosgene gas.

Proposed Synthetic Protocol

Reaction: 2,3-Diaminobenzoic acid + 1,1'-Carbonyldiimidazole (CDI) → this compound

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-diaminobenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension (approx. 0.1 M concentration). The choice of an anhydrous polar aprotic solvent like THF is critical to prevent hydrolysis of the CDI reagent.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the suspension at room temperature. An inert atmosphere is maintained to prevent potential oxidation of the diamine starting material.

  • Reaction: Heat the reaction mixture to reflux (approx. 66°C for THF) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add water to quench any unreacted CDI. Acidify the aqueous mixture with 1M HCl to a pH of ~2-3. This step is crucial for protonating the carboxylate salt and ensuring the product precipitates fully.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water followed by a cold non-polar solvent like diethyl ether to remove residual impurities.

  • Drying: Dry the isolated solid under vacuum to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Purification and Characterization Workflow

A systematic workflow is essential to ensure the final compound is of high purity and its identity is confirmed.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2,3-Diaminobenzoic Acid + CDI in THF reaction Reflux (4-6h) start->reaction workup Aqueous Acidic Work-up reaction->workup crude Crude Product (Precipitate) workup->crude recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization pure Pure Solid recrystallization->pure nmr NMR (¹H, ¹³C) pure->nmr ir FT-IR pure->ir ms Mass Spectrometry pure->ms

Caption: Standard workflow for synthesis and validation.

Spectroscopic Profile

Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific experimental spectra are not widely published, a theoretical profile can be accurately predicted based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in DMSO-d₆): The spectrum is expected to show distinct signals. The carboxylic acid proton (-COOH) would likely appear as a very broad singlet far downfield (>12 ppm). The two N-H protons of the benzimidazolone ring would appear as two separate broad singlets, likely between 10 and 11 ppm. The three aromatic protons on the benzene ring would appear between 7 and 8 ppm, exhibiting a characteristic splitting pattern (likely a doublet, a triplet, and another doublet) reflecting their coupling.

  • ¹³C NMR (in DMSO-d₆): Eight distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid would be around 165-170 ppm. The urea carbonyl carbon would appear around 155-160 ppm. The remaining six signals would correspond to the aromatic carbons of the benzene ring, with their specific shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the functional groups present. Key absorption bands are predicted in the following regions.[7]

Wavenumber (cm⁻¹)Functional GroupVibration TypeCharacteristics
3500 - 2500Carboxylic Acid O-HStretchVery broad, often obscuring other signals in the region
3300 - 3100Amide N-HStretchTwo medium to sharp bands
~1720 - 1680Carboxylic Acid C=OStretchStrong, sharp absorption
~1750 - 1700Cyclic Urea C=OStretchStrong, sharp absorption, may overlap with acid C=O
1620 - 1450Aromatic C=CStretchMultiple medium to sharp bands
1320 - 1210Carboxylic Acid C-OStretchStrong intensity
960 - 900Carboxylic Acid O-HBend (Out-of-plane)Broad, medium intensity
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.

  • Electrospray Ionization (ESI-MS): In positive mode, the expected molecular ion peak would be [M+H]⁺ at m/z 179.0451.[5] In negative mode, the [M-H]⁻ peak at m/z 177.0306 would be prominent.[5]

  • Fragmentation: Key fragmentation pathways would likely involve the loss of H₂O (water) and CO₂ (carbon dioxide) from the carboxylic acid group, leading to characteristic daughter ions.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential as a building block. Both the carboxylic acid and the N-H groups of the urea are sites for chemical modification.

Reactivity of the Carboxylic Acid

The -COOH group is the primary site for derivatization.

  • Amide Coupling: Using standard peptide coupling reagents (e.g., HATU, HOBt/EDC), the carboxylic acid can be readily coupled with a diverse range of primary and secondary amines to generate a library of amides. This is the most common strategy in medicinal chemistry for exploring the SAR of this part of the molecule.

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via conversion to an acyl chloride followed by reaction with an alcohol will yield the corresponding esters.

Reactivity of the N-H Groups

The two N-H protons on the benzimidazolone ring are nucleophilic and can undergo reactions such as:

  • N-Alkylation: Reaction with alkyl halides in the presence of a suitable base (e.g., K₂CO₃, NaH) can introduce alkyl substituents at one or both nitrogen atoms. This modification can significantly alter the compound's solubility, lipophilicity, and hydrogen bonding capacity.

  • N-Acylation: Reaction with acyl chlorides or anhydrides can introduce acyl groups, further expanding the structural diversity.

Caption: Key derivatization pathways from the core scaffold.

Conclusion

This compound is a highly valuable heterocyclic compound that combines a pharmaceutically relevant core with a versatile synthetic handle. Its predictable chemical properties, straightforward synthesis, and significant potential for derivatization make it an ideal starting point for the design and synthesis of new chemical entities. This guide has provided the foundational chemical knowledge required for researchers to effectively utilize this scaffold in their drug discovery and development programs.

References

A Spectroscopic Guide to 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid: Structure Elucidation for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic core, featuring a urea-like moiety fused to a benzene ring and bearing a carboxylic acid, presents a versatile scaffold for designing molecules with specific biological activities. The benzimidazolone core is a recognized pharmacophore, and the strategic placement of the carboxylic acid at the 4-position allows for a variety of intermolecular interactions, making it a compelling building block for targeted therapeutics.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of this compound with atom numbering, which will be referenced throughout this guide.

G This compound cluster_benzimidazole Benzimidazolone Core cluster_substituents Substituents C4 C4 C5 C5 C4->C5 COOH COOH C4->COOH C6 C6 C5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C3a C3a C3a->C4 C7a->C3a N1 N1-H C7a->N1 C2 C2=O N1->C2 N3 N3-H N3->C3a C2->N3 O_keto =O

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure. The spectra are typically recorded in a deuterated solvent such as dimethyl sulfoxide (DMSO-d₆), which can solubilize the compound and exchange with the labile protons of the NH and COOH groups.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic protons and the exchangeable protons of the amide and carboxylic acid groups.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5 - 13.5Broad Singlet1HCOOH
~11.0 - 11.5Broad Singlet1HN1-H or N3-H
~10.5 - 11.0Broad Singlet1HN3-H or N1-H
~7.5 - 7.6Doublet1HH5
~7.3 - 7.4Doublet1HH7
~7.0 - 7.1Triplet1HH6

Interpretation:

  • Labile Protons: The carboxylic acid proton is expected to appear as a very broad singlet at a significantly downfield chemical shift. The two N-H protons of the benzimidazolone ring are also expected to be broad singlets in the downfield region. Their broadness is due to chemical exchange with the solvent and quadrupole broadening from the nitrogen atoms.

  • Aromatic Protons: The three aromatic protons (H5, H6, and H7) will form a coupled spin system. H6, being coupled to both H5 and H7, is expected to appear as a triplet. H5 and H7 will each appear as doublets due to coupling with H6. The exact chemical shifts are influenced by the electron-withdrawing effects of the adjacent carboxylic acid and the fused imidazolone ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~168C=O (Carboxylic Acid)
~155C2 (Urea Carbonyl)
~135C7a
~130C3a
~125C6
~120C4
~115C5
~110C7

Interpretation:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The carboxylic acid carbonyl carbon will be in the typical range of ~168 ppm, while the urea-like carbonyl (C2) of the benzimidazolone ring will appear further upfield, around ~155 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals, reflecting the asymmetry of the substitution pattern. The bridgehead carbons (C3a and C7a) will be downfield due to their attachment to the nitrogen atoms. The remaining aromatic carbons will have chemical shifts determined by their position relative to the carboxylic acid and the fused ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to the N-H, O-H, C=O, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
3400 - 2400BroadO-H stretch (Carboxylic Acid)
~3200Medium, BroadN-H stretch (Amide)
~1710StrongC=O stretch (Carboxylic Acid)
~1680StrongC=O stretch (Urea)
~1620, ~1480MediumC=C stretch (Aromatic)
~1250StrongC-O stretch (Carboxylic Acid)
~750StrongC-H bend (Ortho-disubstituted aromatic)

Interpretation:

  • The most prominent feature will be the very broad absorption in the 3400-2400 cm⁻¹ region, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

  • Overlapping with this, a medium-intensity broad peak around 3200 cm⁻¹ is expected for the N-H stretches of the benzimidazolone ring.

  • Two strong carbonyl absorptions will be present: one for the carboxylic acid C=O at a higher wavenumber (~1710 cm⁻¹) and one for the urea C=O at a slightly lower wavenumber (~1680 cm⁻¹).

  • Aromatic C=C stretching vibrations will appear in the 1620-1480 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 178.04

  • Key Fragments:

    • m/z = 161: Loss of OH radical from the carboxylic acid.

    • m/z = 133: Loss of COOH radical.

    • m/z = 105: Subsequent loss of CO from the m/z 133 fragment.

G Predicted Mass Spec Fragmentation M [M]⁺˙ m/z = 178 M_minus_OH [M-OH]⁺ m/z = 161 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z = 133 M->M_minus_COOH -COOH M_minus_COOH_minus_CO [C₆H₅N₂]⁺ m/z = 105 M_minus_COOH->M_minus_COOH_minus_CO -CO

Figure 2: Predicted key fragmentation pathways in Mass Spectrometry.

Experimental Protocols

The following are detailed, exemplary protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition

G NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5 mg of sample in 0.7 mL DMSO-d₆ vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to 5 mm NMR tube vortex->transfer instrument Place tube in NMR spectrometer (e.g., 400 MHz Bruker Avance) transfer->instrument lock Lock on deuterium signal of DMSO-d₆ instrument->lock shim Shim for optimal magnetic field homogeneity lock->shim acquire_H1 Acquire ¹H spectrum (e.g., 16 scans) shim->acquire_H1 acquire_C13 Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) acquire_H1->acquire_C13 process Apply Fourier Transform, phase correction, and baseline correction acquire_C13->process calibrate Calibrate ¹H spectrum to residual DMSO signal (δ 2.50 ppm) process->calibrate integrate Integrate ¹H signals calibrate->integrate peak_pick Peak pick both spectra integrate->peak_pick

Figure 3: Workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a small vial. Vortex the solution to ensure complete dissolution and transfer it to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer (e.g., a 400 MHz instrument). Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 16) should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the residual DMSO peak to δ 2.50 ppm. Calibrate the ¹³C spectrum accordingly. Integrate the proton signals and pick the peaks for both spectra. For a more detailed guide on NMR acquisition, refer to standard texts such as "High-Resolution NMR Techniques in Organic Chemistry" by Timothy D. W. Claridge.[1]

IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After acquisition, clean the sample from the crystal surface.

Mass Spectrometry Data Acquisition (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Volatilize the sample by heating the probe. In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For further reading on mass spectrometry principles, see "Mass Spectrometry: Principles and Applications" by Edmond de Hoffmann and Vincent Stroobant.[2]

Conclusion

The spectroscopic data presented in this guide, while based on predictions, provide a robust framework for the structural characterization of this compound. The combination of NMR, IR, and Mass Spectrometry offers a comprehensive and confirmatory analysis of the molecule's structure. For researchers and drug development professionals, a thorough understanding and application of these techniques are indispensable for validating the synthesis of this and other novel chemical entities, ensuring the integrity and reliability of their scientific pursuits.

References

A Guide to the Structural Elucidation of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid: A Key Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and crystallographic analysis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (ODIBCA). While a definitive published crystal structure for this specific molecule is not yet available, this document leverages extensive data from analogous benzimidazolone structures to present a predictive analysis of its solid-state properties. We outline detailed, field-proven protocols for its synthesis and crystallization, and describe the necessary analytical workflows for complete structural elucidation. This guide is intended for researchers in medicinal chemistry, drug development, and materials science who are interested in the structure-property relationships of this important heterocyclic scaffold.

Introduction: The Significance of the Benzimidazolone Core

The benzimidazolone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and capacity for hydrogen bonding allow it to effectively interact with various biological targets. Derivatives of the 2-oxo-benzimidazole class have demonstrated a wide range of therapeutic applications, including as potent 5-HT3 receptor antagonists and kinase inhibitors.[1] The title compound, this compound (ODIBCA), incorporates a carboxylic acid group, which provides a critical handle for synthetic modification and can play a crucial role in molecular recognition and solubility.

Understanding the precise three-dimensional arrangement of ODIBCA in the solid state is paramount for rational drug design. The crystal structure dictates intermolecular interactions, which in turn influence key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. This guide provides a predictive roadmap to determining this vital structural information.

Table 1: Physicochemical Properties of ODIBCA

PropertyValueSource
CAS Number 291289-41-3[2][3]
Molecular Formula C₈H₆N₂O₃[2]
Molecular Weight 178.15 g/mol [3]
Predicted LogP 0.96670[3]
Predicted PSA 86.21 Ų[3]

Synthesis and Crystallization: A Deliberate Approach

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[4]

Proposed Synthetic Protocol

The synthesis of ODIBCA can be efficiently achieved via the cyclization of 2,3-diaminobenzoic acid. The use of a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), is recommended for forming the cyclic urea (oxobenzimidazole) core due to safety and handling advantages over phosgene gas.

Workflow: Synthesis of ODIBCA

A 2,3-Diaminobenzoic Acid C Reaction Mixture (Stir at RT, 12h) A->C B Carbonyldiimidazole (CDI) in Anhydrous THF B->C D Acidification (1M HCl) C->D Quench & Hydrolyze E Precipitation & Filtration D->E F Washing (Cold Water, Ether) E->F G Drying under Vacuum F->G H Pure ODIBCA Powder G->H

Caption: Proposed reaction workflow for the synthesis of ODIBCA.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,3-diaminobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add carbonyldiimidazole (1.1 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality: The two adjacent amino groups react with CDI to form the stable five-membered cyclic urea. THF is a suitable aprotic solvent for this reaction.

  • Work-up: Upon completion, cool the mixture in an ice bath and slowly acidify with 1M HCl to a pH of ~2-3. This will protonate any unreacted amines and precipitate the carboxylic acid product.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid sequentially with cold deionized water and diethyl ether to remove salts and organic impurities.

  • Drying: Dry the purified white to off-white powder under high vacuum to yield the final product, ODIBCA.

Protocol for Single Crystal Growth

Growing single crystals suitable for X-ray diffraction requires a systematic screening of conditions.[5] The key is to allow molecules to slowly and orderly assemble into a lattice. For a molecule like ODIBCA, with both hydrogen bond donor and acceptor sites, polar aprotic solvents are a promising starting point.

Step-by-Step Methodology:

  • Purity Confirmation: Before attempting crystallization, confirm the purity of the synthesized ODIBCA is >99% by NMR and LC-MS. Impurities can severely inhibit or disrupt crystal growth.[6]

  • Solvent Screening: Prepare saturated or near-saturated solutions of ODIBCA in a range of solvents (e.g., DMSO, DMF, ethanol, methanol, acetone) at a slightly elevated temperature (40-50 °C).

  • Crystallization Techniques:

    • Slow Evaporation: Filter the prepared solutions into clean, small vials. Cover the vials with a cap pierced with a needle or with parafilm containing a few pinholes. Place the vials in a vibration-free location and allow the solvent to evaporate over several days to weeks.[7]

    • Vapor Diffusion (Liquid-Liquid): In a small, open vial, dissolve the compound in a good solvent (e.g., DMSO). Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., ethyl acetate or water) in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting gradual crystallization.[6]

  • Crystal Harvesting: Once crystals of sufficient size (~0.1-0.3 mm) appear, carefully harvest them using a nylon loop and immediately proceed to X-ray diffraction analysis.[4]

Anticipated Crystal Structure and Intermolecular Interactions

Based on the crystal structures of numerous related benzimidazole and benzimidazolone derivatives, we can predict the key structural features of ODIBCA with a high degree of confidence.

The core benzimidazolone ring system is expected to be essentially planar. The primary forces governing the crystal packing will be strong intermolecular hydrogen bonds and potential π-π stacking interactions.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor and is highly likely to form a robust centrosymmetric dimer with a neighboring molecule via O-H···O interactions. This is one of the most common and stable supramolecular synthons in crystal engineering. Furthermore, the two N-H groups of the benzimidazolone ring are excellent hydrogen bond donors, while the urea carbonyl oxygen is a strong acceptor. These sites will likely engage in N-H···O hydrogen bonds, linking the carboxylic acid dimers into extended 1D chains or 2D sheets.[8]

Table 2: Predicted Crystallographic and Hydrogen Bonding Parameters

ParameterPredicted Value / MotifRationale / Comparison
Crystal System Monoclinic or OrthorhombicCommon for small, planar organic molecules.
Space Group P2₁/c, C2/c, PbcaCentrosymmetric space groups are favored by molecules forming inversion dimers.
Primary H-Bond Motif R²₂(8) Carboxylic Acid DimerHighly prevalent and stable motif for carboxylic acids.
Secondary H-Bond Motif C(4) or C(8) Chains via N-H···ON-H and C=O groups will drive the formation of extended networks.
π-π Stacking Likely PresentPlanar aromatic systems tend to stack with centroid-centroid distances of ~3.5-3.8 Å.

Diagram: Predicted Supramolecular Assembly

cluster_0 Molecule A cluster_1 Molecule B (Inversion Center) cluster_2 Molecule C (Translated) A R-COOH B HOOC-R A->B O-H···O NHA1 N-H COC C=O NHA1->COC N-H···O NHA2 N-H COA C=O B->A O···H-O NHB1 H-N NHB2 H-N COB O=C C R-COOH NHC1 N-H NHC2 N-H

Caption: Predicted hydrogen bonding showing a carboxylic acid dimer and inter-dimer linkage.

Recommended Characterization Workflow

A multi-technique approach is essential to unambiguously confirm the structure and properties of the synthesized material.

Workflow: Structural Characterization

A Synthesized ODIBCA B Spectroscopy (NMR, FT-IR, MS) A->B C Single Crystal Growth A->C D Thermal Analysis (DSC, TGA) A->D F Powder X-Ray Diffraction (PXRD) A->F E Single-Crystal X-Ray Diffraction C->E G Definitive 3D Structure (Bond lengths, angles, intermolecular interactions) E->G H Bulk Material Phase Purity F->H

Caption: A comprehensive workflow for the characterization of ODIBCA.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) will confirm the molecular structure. Expected ¹H signals include three distinct aromatic protons, two N-H protons, and a downfield carboxylic acid proton.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for identifying functional groups. Key expected vibrational bands include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), N-H stretches (~3200 cm⁻¹), and two distinct C=O stretches for the urea (~1710 cm⁻¹) and the carboxylic acid (~1680 cm⁻¹).[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC analysis will determine the melting point, reveal any polymorphic transitions, and provide data on the heat of fusion.[12] The sharpness of the melting endotherm is also a good indicator of sample purity.[13]

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature, providing critical information on the thermal stability of the compound and its decomposition profile.[14][15]

X-Ray Diffraction
  • Single-Crystal X-Ray Diffraction (SCXRD): This is the gold standard for determining the three-dimensional structure of a molecule.[16] A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and a detailed map of all intermolecular interactions.

  • Powder X-Ray Diffraction (PXRD): PXRD is a rapid, non-destructive technique used to analyze the bulk powder sample. It provides a unique "fingerprint" of the crystalline phase. The experimental PXRD pattern should be compared to the pattern simulated from the single-crystal data to confirm the phase purity of the bulk synthesized material.

Conclusion

The structural determination of this compound is a critical step towards harnessing its full potential in drug discovery and development. While its crystal structure remains to be officially reported, the principles of crystal engineering and extensive data from analogous compounds allow for a highly informed and predictive approach. By following the detailed synthesis, crystallization, and characterization protocols outlined in this guide, researchers can efficiently and accurately elucidate the solid-state structure of ODIBCA. This knowledge will enable a deeper understanding of its physicochemical properties and provide a solid foundation for the design of novel therapeutics based on this versatile molecular scaffold.

References

biological activity of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic Acid Derivatives

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological targets.[1] Within this broad class, derivatives of the 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole (also known as benzimidazolone) nucleus are of significant interest. This guide focuses specifically on derivatives of this compound (CAS No: 291289-41-3), a scaffold that combines the benzimidazolone core with a carboxylic acid moiety, providing a key handle for synthetic modification.[3][4] We will explore the synthesis, diverse biological activities—with a primary focus on anticancer, antimicrobial, and neurological applications—and the underlying mechanisms of action for this promising class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutics.

The Benzimidazolone Core: Synthesis and Derivatization

The synthetic versatility of the benzimidazole ring system is a key driver of its prevalence in drug discovery.[5] The core 2-oxo-benzimidazole structure is typically synthesized through the cyclization of an o-phenylenediamine precursor. For the specific 4-carboxylic acid scaffold, this involves the reaction of 2,3-diaminobenzoic acid with phosgene or a phosgene equivalent like carbonyldiimidazole (CDI) or triphosgene.

The true therapeutic potential is unlocked through derivatization at the N1, N3, and the C4-carboxylic acid positions. The carboxylic acid group is particularly valuable, as it can be readily converted into esters, amides, and other functional groups, enabling the exploration of extensive chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

G cluster_synthesis General Synthetic Workflow Precursor 2,3-Diaminobenzoic Acid Core 2-Oxo-2,3-dihydro-1H- benzo[d]imidazole- 4-carboxylic Acid Precursor->Core Cyclocondensation CyclizingAgent Phosgene Equivalent (e.g., CDI, Triphosgene) CyclizingAgent->Core Derivatization Derivatization Reactions (Esterification, Amidation) Core->Derivatization COOH Activation Library Derivative Library Derivatization->Library

Caption: General workflow for synthesizing the core scaffold and its derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of the benzimidazole scaffold exhibit a remarkable range of biological activities. While research on the specific 2-oxo-4-carboxylic acid subset is emerging, the activities of closely related benzimidazolone and benzimidazole carboxylate derivatives provide a strong foundation for understanding their potential.

Anticancer Activity

Benzimidazole derivatives are potent anticancer agents that act through a multitude of mechanisms, often targeting fundamental processes of cancer cell proliferation and survival.[1][6] The minimal toxicity profile of the benzimidazole core makes it an excellent scaffold for developing targeted cancer therapies.[1]

Key Anticancer Mechanisms:

  • Tubulin Polymerization Inhibition: Several benzimidazole compounds, including repurposed anthelmintics like mebendazole and albendazole, function as microtubule-destabilizing agents.[6] They bind to β-tubulin, disrupting the formation of the mitotic spindle, which leads to G2/M phase cell cycle arrest and subsequent apoptosis.[1][6]

  • Kinase Inhibition: Uncontrolled signaling through protein kinases is a hallmark of many cancers. Benzimidazole derivatives have been developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and tyrosine kinases, thereby arresting the cell cycle and blocking pro-survival pathways like PI3K/AKT and MAPK.[6]

  • DNA Intercalation and Alkylation: The planar, bicyclic structure of benzimidazole is well-suited for intercalation between DNA base pairs, disrupting DNA replication and transcription.[1][7] Furthermore, derivatives can be functionalized with alkylating groups, such as the 2-chloroethylamine moiety in bendamustine, to induce DNA damage and breakage.[1]

  • Epigenetic Modulation: Emerging research highlights benzimidazoles as modulators of epigenetic targets.[5] They can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating chromatin structure and gene expression. HDAC inhibition can lead to the re-expression of tumor suppressor genes.[5]

  • Topoisomerase Inhibition: Some benzimidazole-5-carboxylic acid derivatives have been shown to act as topoisomerase II inhibitors, preventing the re-ligation of DNA strands and leading to catastrophic DNA damage during cell division.[8]

G cluster_kinase Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds PI3K PI3K/AKT Pathway Receptor->PI3K Activates MAPK MAPK Pathway Receptor->MAPK Activates Benzimidazole 2-Oxo-Benzimidazole Derivative Benzimidazole->Receptor Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation MAPK->Proliferation

Caption: Mechanism of action for benzimidazole derivatives as kinase inhibitors.

Antimicrobial Activity

Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties, encompassing antibacterial and antifungal activities.[9][10]

  • Antibacterial Activity: These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11][12] The mechanism is often linked to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

  • Antifungal Activity: Several derivatives exhibit potent activity against fungal pathogens, particularly Candida species.[9][12] Some studies have found that the antifungal activity of certain benzimidazole-hydrazone derivatives occurs at concentrations that are non-toxic to host cells, suggesting a favorable therapeutic window.[9]

Table 1: Representative Antimicrobial Activity of Benzimidazole Derivatives

Compound ClassOrganismActivity MetricValue RangeReference
Benzimidazole CarboxamidesCandida albicansMIC>100 µg/mL[12]
Benzothiazolium SaltsEnterococcus faecalisMIC50-200 µg/mL[11]
Benzimidazole-HydrazonesCandida speciesLD₅₀ (Toxicity)126-368 µg/mL[9]

Note: MIC = Minimum Inhibitory Concentration; LD₅₀ = Lethal Dose, 50%. Data is for related benzimidazole classes.

Serotonin (5-HT) Receptor Modulation

A compelling area of activity for 2-oxo-benzimidazole derivatives lies in their interaction with serotonin receptors, particularly 5-HT₃ and 5-HT₄. Research on 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives—structurally very similar to the 4-carboxylic acid series—has demonstrated high-affinity antagonism at these receptors.[13][14]

  • 5-HT₃ Receptor Antagonism: 5-HT₃ antagonists are critical antiemetic drugs used to manage nausea and vomiting, especially in chemotherapy patients. Certain amidic derivatives of the 2-oxo-benzimidazole core show potent 5-HT₃ antagonism, with binding affinities (Ki) in the low nanomolar range, comparable to established drugs like tropisetron.[13] Structure-activity relationship (SAR) studies reveal that endo-substituted azabicycloalkyl moieties are significantly more active than their exo counterparts.[13]

  • 5-HT₄ Receptor Affinity: Derivatives bearing a piperazine moiety have been synthesized and evaluated as ligands for the 5-HT₄ receptor.[14] Depending on the substitution pattern, these compounds can act as either antagonists or partial agonists. This dual activity, modulated by small structural changes (e.g., an ethyl vs. an isopropyl substituent on the benzimidazole ring), suggests these compounds are valuable tools for probing receptor pharmacology and developing treatments for gastrointestinal motility disorders.[14]

Table 2: 5-HT Receptor Activity of 2-Oxo-Benzimidazole-1-Carboxylic Acid Derivatives

Compound IDReceptorActivity TypeKi (nM)ED₅₀ (nM/kg)Reference
12a (DA 6215) 5-HT₃Antagonist3.81.0[13]
ICS 205930 (Ref.) 5-HT₃Antagonist2.02.1[13]
Compound 5a 5-HT₄Partial Agonist>38.9-[14]
Compound 5h 5-HT₄Antagonist- (pKb=7.94)-[14]

Note: Ki = Inhibitor constant; ED₅₀ = Half-maximal effective dose; pKb = Antagonist dissociation constant.

Standardized Experimental Protocols

To ensure reproducibility and validity, standardized assays are crucial in evaluating the biological activity of new chemical entities.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Rationale: This method provides a quantitative measure of a compound's antimicrobial potency. By testing a range of concentrations, it establishes the minimum level required for an inhibitory effect.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) adjusted to approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

G cluster_assay Biological Assay Workflow (e.g., MTT) start Start: Plate Cells treat Treat with Serial Dilutions of Test Compound start->treat incubate Incubate (e.g., 48h) treat->incubate reagent Add Assay Reagent (e.g., MTT) incubate->reagent measure Solubilize & Measure Signal (e.g., Absorbance at 570 nm) reagent->measure analyze Analyze Data: Plot Dose-Response Curve measure->analyze end Result: Determine IC50 analyze->end

Caption: A generalized workflow for a cell-based in vitro assay.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly versatile and promising scaffold for modern drug discovery. The wealth of data on related benzimidazole structures strongly suggests that this specific class holds significant potential as anticancer, antimicrobial, and neurological agents. The 4-carboxylic acid moiety provides a crucial anchor for synthetic elaboration, allowing for the creation of large, diverse chemical libraries to probe structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing and screening libraries of these specific derivatives against a wide range of biological targets. In particular, exploring their potential as kinase inhibitors, epigenetic modulators, and next-generation antimicrobial agents could yield novel therapeutic candidates to address significant unmet medical needs.

References

pharmacological profile of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets.[1][2] This guide focuses on a specific, yet underexplored, derivative: This compound . While direct pharmacological data for this exact molecule is sparse, its structural features—a benzimidazolone core fused with a strategically placed carboxylic acid group—suggest a rich potential for therapeutic activity. This document synthesizes information from closely related analogs and the broader benzimidazole class to construct a predictive pharmacological profile. We will delve into its physicochemical properties, propose a synthetic pathway, and build evidence-based hypotheses for its mechanism of action, focusing on serotonin receptor modulation and kinase inhibition. Crucially, this guide provides detailed, field-proven experimental workflows designed to systematically validate these predictions, offering a robust framework for initiating a drug discovery program centered on this promising chemical entity.

The Benzimidazolone Core: A Foundation of Therapeutic Versatility

The 2-oxo-benzimidazole, or benzimidazolone, moiety is a bicyclic heterocyclic aromatic compound structurally analogous to naturally occurring purines.[1] This mimicry allows it to bind to a wide range of biogenic targets, and its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] The scaffold's true power lies in its synthetic tractability; substitutions at the N-1, C-4, C-5, and C-6 positions can dramatically alter its physicochemical properties and biological activity, enabling fine-tuning of its therapeutic profile.[1]

Our molecule of interest, this compound, places a carboxylic acid group on the benzene ring portion of the scaffold. This functional group is a potential hydrogen bond donor and acceptor and can serve as a key interaction point with biological targets or as a handle for improving pharmacokinetic properties.

Physicochemical Properties and Proposed Synthesis

A foundational understanding begins with the molecule's basic properties and a reliable method for its synthesis.

Physicochemical Data
PropertyValueSource
CAS Number 291289-41-3[5]
Molecular Formula C₈H₆N₂O₃[5][6]
Molecular Weight 178.14 g/mol [6]
IUPAC Name 2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid[5]
Proposed Synthetic Pathway

Causality of Experimental Choice: The choice of 2,3-diaminobenzoic acid as the starting material is critical as it correctly positions the carboxylic acid group at the 4-position of the final benzimidazolone ring system. The use of a carbonylating agent like CDI is a standard and highly effective method for forming the 2-oxo functionality in the imidazole ring.

Synthesis_Workflow SM 2,3-Diaminobenzoic Acid Product 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole- 4-carboxylic acid SM->Product Cyclization Reagent Carbonyldiimidazole (CDI) in THF Reagent->Product

Caption: Proposed one-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2,3-diaminobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere, add carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Acidify the residue with 1N HCl to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to yield the final product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Predicted Pharmacological Profile & Mechanistic Hypotheses

Drawing on data from structurally proximate compounds, we can formulate several compelling hypotheses for the pharmacological activity of this compound.

Hypothesis 1: Serotonin (5-HT) Receptor Antagonism

Derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole-1 -carboxylic acid are well-documented as highly potent and selective 5-HT₃ receptor antagonists.[9] These compounds function by competitively blocking the ligand-gated ion channel, which is implicated in chemotherapy-induced nausea and vomiting. Furthermore, related structures show activity as 5-HT₄ receptor partial agonists or antagonists, which are targets for gastrointestinal motility disorders.[10][11]

Mechanistic Rationale: The benzimidazolone core acts as a rigid scaffold, while the carboxylic acid and other substituents provide key hydrogen bonding and electrostatic interactions within the receptor's binding pocket. It is plausible that shifting the carboxylic acid from the N-1 to the C-4 position could retain affinity for serotonin receptors, potentially altering the selectivity or functional activity (antagonist vs. agonist).

5HT3_Signaling cluster_membrane Cell Membrane Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Ion_Channel Ion Channel Opening (Na+, K+, Ca2+) Receptor->Ion_Channel Conformational Change Serotonin Serotonin (5-HT) Serotonin->Receptor Binds & Activates Target_Compound Target Compound (Antagonist) Target_Compound->Receptor Blocks Binding Depolarization Neuronal Depolarization Ion_Channel->Depolarization

Caption: Antagonism of the 5-HT3 receptor signaling pathway.

Hypothesis 2: Protein Kinase Inhibition

The benzimidazole scaffold is a frequent component of approved and investigational protein kinase inhibitors.[1] Its structural relative, the oxindole core, is central to Sunitinib (SU11248), a multi-kinase inhibitor that targets VEGF-R and PDGF-R and is used in cancer therapy.[12]

Mechanistic Rationale: Kinase inhibitors typically bind to the ATP-binding pocket of the enzyme. The planar benzimidazolone ring can engage in π-π stacking interactions with aromatic residues in the pocket, while the 2-oxo and 4-carboxylic acid groups can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of drugs. This could lead to anti-proliferative and anti-angiogenic effects, making it a candidate for oncology applications.

Kinase_Inhibition cluster_pathway Kinase Signaling Cascade Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate (Active) Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Cell_Response Cellular Response (Proliferation, Survival) Phospho_Substrate->Cell_Response Target_Compound Target Compound (Inhibitor) Target_Compound->Kinase Blocks ATP Binding

Caption: Mechanism of competitive ATP-binding site kinase inhibition.

Experimental Validation Workflows

A robust drug discovery effort requires a staged, self-validating experimental plan to test the formulated hypotheses.

Validation_Workflow A Hypothesis Generation (e.g., 5-HT Antagonist, Kinase Inhibitor) B Primary Screening (Binding Assays) A->B Test Affinity C Secondary Screening (In Vitro Functional Assays) B->C Validate Function D Pharmacokinetic Profiling (ADME) C->D Assess Drug-like Properties E Lead Optimization (SAR Studies) D->E Refine Structure

Caption: Overall experimental validation and development workflow.

Protocol: Primary Target Binding Screen

Objective: To determine if the compound binds with significant affinity to the hypothesized targets.

A. Radioligand Binding Assay (5-HT₃ Receptor)

  • Preparation: Prepare cell membrane homogenates from a cell line expressing the human 5-HT₃ receptor.

  • Incubation: In a 96-well plate, incubate the membrane homogenate with a known concentration of a radiolabeled 5-HT₃ antagonist (e.g., [³H]GR65630).

  • Competition: Add increasing concentrations of the test compound (this compound) across a range of 10⁻¹⁰ M to 10⁻⁵ M.

  • Equilibration: Allow the reaction to equilibrate at room temperature.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC₅₀ (concentration inhibiting 50% of binding) and subsequently the Kᵢ (inhibition constant) using the Cheng-Prusoff equation. This provides a quantitative measure of binding affinity.[9]

B. Kinase Panel Screen

  • Rationale: To broadly assess kinase inhibition activity, an industry-standard approach is to use a commercial fee-for-service platform (e.g., KinomeScan™, Eurofins DiscoverX).

  • Method: Submit the compound for screening at a fixed concentration (typically 1-10 µM) against a panel of hundreds of human kinases.

  • Data Output: The service will provide data as "% inhibition" or "Kd" (dissociation constant) for each kinase.

  • Interpretation: "Hits" are identified as kinases that show significant inhibition (>50-90%, depending on the assay). This approach rapidly identifies potential primary targets and off-target liabilities.

Protocol: Secondary In Vitro Functional Assay

Objective: To confirm that binding to the target translates into a functional cellular effect.

A. Calcium Influx Assay (5-HT₃ Receptor Function)

  • Cell Plating: Plate HEK293 cells stably expressing the human 5-HT₃ receptor in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Pre-incubation: Pre-incubate the cells with the test compound or a known antagonist (control) for 15-30 minutes.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a known concentration of Serotonin (5-HT) to stimulate the receptor.

  • Measurement: Measure the change in fluorescence intensity over time. Activation of the 5-HT₃ channel causes an influx of Ca²⁺, leading to a sharp increase in fluorescence.

  • Analysis: An effective antagonist will block the serotonin-induced fluorescence increase in a dose-dependent manner. Calculate the IC₅₀ for the functional inhibition.

B. Cell Viability Assay (Anticancer Effect)

  • Cell Plating: Seed cancer cell lines (selected based on kinase screen hits, e.g., a line known to be dependent on an inhibited kinase) in 96-well plates.

  • Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP content as an indicator of metabolically active cells, or perform an MTT assay.

  • Analysis: Measure luminescence or absorbance and plot cell viability against compound concentration to determine the GI₅₀ (concentration causing 50% growth inhibition).

Pharmacokinetic Considerations

The therapeutic potential of any compound is critically dependent on its pharmacokinetic (PK) profile. Based on the general behavior of benzimidazole derivatives, we can anticipate certain characteristics.[13][14][15]

PK ParameterExpected Profile for Benzimidazole DerivativesRationale & Implication
Absorption Variable oral bioavailability (2% to 60%).[13]The carboxylic acid group may impact solubility and permeability. Formulation strategies may be required.
Distribution High distribution into organs and tissues; can cross the blood-brain barrier.[15]Potential for efficacy in various tissues, including the CNS. Also raises potential for off-target effects.
Metabolism Subject to extensive first-pass metabolism in the liver.[13][14]May produce active or inactive metabolites. High first-pass effect could limit oral bioavailability.
Excretion Excreted in bile; subject to enterohepatic circulation.[15]This can prolong the compound's half-life in the body.
Protocol: Rodent Pharmacokinetic Study

Objective: To determine the basic PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) of the compound in vivo.

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing: Administer the compound via two routes in separate groups: intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the parent compound in the plasma samples.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters. The ratio of the dose-normalized AUC after oral administration to the AUC after IV administration will determine the absolute oral bioavailability (F%).

Conclusion and Future Directions

This compound represents a molecule of significant, albeit unrealized, therapeutic potential. By leveraging structure-activity relationship data from the broader benzimidazolone class, we have constructed a predictive profile that strongly suggests activity as a serotonin receptor modulator and/or a protein kinase inhibitor. The true value of this analysis lies in the detailed, actionable experimental workflows provided, which form a comprehensive roadmap for any research team aiming to explore this compound.

The next logical steps are clear: execute the proposed synthesis and embark on the systematic validation pathway outlined. Positive results from the primary and secondary screens would trigger an intensive lead optimization campaign. This would involve the synthesis of a library of analogs—modifying the carboxylic acid to an ester or amide, and adding substituents to the benzene ring—to build a robust Structure-Activity Relationship (SAR) and improve potency, selectivity, and pharmacokinetic properties. Through this rigorous, hypothesis-driven approach, the full pharmacological profile of this promising scaffold can be elucidated, potentially yielding a novel therapeutic candidate.

References

An In-Silico Masterclass: Deconstructing 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, in-silico modeling workflow for the evaluation of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid, a heterocyclic compound belonging to the pharmacologically significant benzimidazole class. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply computational techniques to characterize and advance novel chemical entities. We will move beyond a mere recitation of steps to a deeper understanding of the rationale behind each computational experiment, ensuring a robust and scientifically sound investigation.

Introduction: The Benzimidazole Scaffold and the Imperative for In-Silico Assessment

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2][3] Derivatives of this heterocyclic system have been explored as anticancer, anti-inflammatory, and antimicrobial agents, among others.[3][4] Our subject molecule, this compound, possesses a unique substitution pattern that warrants a thorough investigation of its potential as a therapeutic agent.

In the contemporary drug discovery landscape, in-silico modeling is not merely a preliminary step but a foundational pillar that conserves resources and accelerates the development timeline.[5][6] By computationally predicting a compound's biological targets, binding affinity, pharmacokinetic profile, and potential liabilities, we can make more informed decisions about which molecules to advance to costly and time-consuming in-vitro and in-vivo studies.[7][8][9]

This guide will delineate a multi-faceted in-silico approach, encompassing target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Physicochemical Properties of the Lead Compound

A foundational understanding of the molecule's intrinsic properties is paramount.

PropertyValueSource
Molecular Formula C8H6N2O3[10]
Molar Mass 178.14 g/mol [10]
pKa (Predicted) 3.87 ± 0.20[10]
Boiling Point (Predicted) 243.5 ± 19.0 °C[10]

Part 1: Target Identification - Unveiling the Biological Partners

The initial and most critical step is to formulate a hypothesis regarding the potential biological targets of our lead compound. While the benzimidazole scaffold is known to interact with a plethora of proteins, a targeted approach is more efficient. Literature precedents for structurally similar compounds point towards the serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT3 and 5-HT4 subtypes, as promising candidates.[11][12] A molecular modeling study on a related series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives demonstrated their potential as potent 5-HT3 receptor antagonists.

For a broader, unbiased search, computational target prediction tools can be employed. These algorithms typically leverage machine learning models trained on vast databases of known ligand-protein interactions.

Experimental Protocol: In-Silico Target Prediction
  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Save the structure in a suitable format, such as SMILES or SDF.

  • Target Prediction using Web-Based Servers:

    • Utilize a target prediction web server like SwissTargetPrediction or SuperPred.

    • Upload the prepared ligand structure.

    • Initiate the prediction process. The server will compare the query molecule to a library of known active compounds and predict a ranked list of potential targets.

  • Analysis of Results:

    • Examine the list of predicted targets, paying close attention to those with a high prediction score or probability.

    • Cross-reference the predicted targets with the known pharmacology of the benzimidazole scaffold to identify the most plausible candidates for further investigation.

Given the strong literature evidence, we will proceed with the 5-HT3 and 5-HT4 receptors as our primary targets for the subsequent in-silico analyses.

Part 2: Molecular Docking - Simulating the "Handshake"

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding mode and affinity.[5][13] This technique is instrumental in virtual screening and lead optimization.[6]

Selection of Protein Targets

Based on our target identification, we will utilize crystal structures of the human 5-HT3 and 5-HT4 receptors from the Protein Data Bank (PDB).

  • 5-HT3 Receptor: PDB ID: 6HIN (Mouse serotonin 5-HT3 receptor, serotonin-bound)[14]

  • 5-HT4 Receptor: PDB ID: 7XT8 (Human serotonin 4 (5-HT4) receptor-Gs-Nb35 complex)[15][16]

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines a typical molecular docking workflow using the widely adopted AutoDock Vina software.[13][17]

  • Protein Preparation:

    • Download the PDB file for the selected receptor (e.g., 6HIN).

    • Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Remove any non-essential components such as water molecules, co-factors, and existing ligands.

    • Add polar hydrogens to the protein structure.

    • Save the cleaned protein structure as a PDB file.

    • Using AutoDock Tools, convert the PDB file to the PDBQT format, which includes partial charges and atom types.

  • Ligand Preparation:

    • Prepare the 3D structure of this compound.

    • Minimize the energy of the ligand using a suitable force field (e.g., MMFF94).

    • Using AutoDock Tools, convert the ligand file to the PDBQT format, defining the rotatable bonds.

  • Grid Box Definition:

    • The grid box defines the search space for the docking simulation. It should encompass the known or predicted binding site of the receptor.

    • For the 5-HT3 receptor (6HIN), the binding site is located at the interface of two subunits. The grid box should be centered on the key residues involved in serotonin binding.

    • Define the center and dimensions of the grid box in AutoDock Tools.

  • Running the Docking Simulation:

    • Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, and the grid box parameters.

    • Execute the docking simulation using the AutoDock Vina command-line interface.

  • Analysis of Results:

    • Vina will generate multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

    • Visualize the docked poses in complex with the protein using PyMOL or Discovery Studio.[18]

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues for the top-ranked poses.

Visualization of the Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download PDB Structure (e.g., 6HIN) Clean Clean Protein (Remove Water, Ligands) PDB->Clean H_Prot Add Polar Hydrogens to Protein Clean->H_Prot PDBQT_Prot Convert Protein to PDBQT H_Prot->PDBQT_Prot Grid Define Grid Box around Active Site PDBQT_Prot->Grid Ligand_3D Prepare 3D Ligand Structure Energy_Min Energy Minimize Ligand Ligand_3D->Energy_Min PDBQT_Lig Convert Ligand to PDBQT Energy_Min->PDBQT_Lig PDBQT_Lig->Grid Vina Run AutoDock Vina Grid->Vina Analyze Analyze Binding Poses and Scores Vina->Analyze Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize

Caption: A generalized workflow for molecular docking.

Part 3: Molecular Dynamics - Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the behavior of the complex over time, providing insights into its stability and the dynamics of the binding interactions.[19][20]

Experimental Protocol: GROMACS MD Simulation

This protocol provides a high-level overview of an MD simulation using GROMACS, a widely used simulation package.[19][21]

  • System Preparation:

    • Start with the best-docked pose of the ligand-protein complex from the molecular docking step.

    • Generate the topology and parameter files for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.

    • Choose a suitable force field for the protein (e.g., CHARMM36m).

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Place the complex in a periodic box of a chosen shape (e.g., cubic).

    • Solvate the box with water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein and ligand.

      • NPT equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). This ensures the correct density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

  • Production MD Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints. Save the trajectory and energy data at regular intervals.

  • Analysis:

    • Analyze the trajectory to calculate various properties, such as:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the stability of key interactions.

      • Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the binding affinity.

Visualization of the MD Simulation Workflow

G Start Start with Docked Complex Topology Generate Protein & Ligand Topologies Start->Topology Solvate Solvate with Water and Ions Topology->Solvate Minimize Energy Minimization Solvate->Minimize NVT NVT Equilibration (Constant Volume, Temperature) Minimize->NVT NPT NPT Equilibration (Constant Pressure, Temperature) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Caption: A streamlined workflow for molecular dynamics simulation.

Part 4: ADMET Profiling - Predicting Drug-Likeness

A promising lead compound must not only exhibit high affinity for its target but also possess favorable ADMET properties.[7][8][9] In-silico ADMET prediction is a rapid and cost-effective way to flag potential liabilities early in the drug discovery process.

Experimental Protocol: ADMET Prediction with SwissADME

This protocol describes the use of the SwissADME web server, a free and user-friendly tool for predicting various physicochemical and pharmacokinetic properties.

  • Input:

    • Navigate to the SwissADME website.

    • Draw the structure of this compound or input its SMILES string.

  • Execution:

    • Run the prediction.

  • Analysis of Key Parameters:

    • Lipinski's Rule of Five: Assess the compound's drug-likeness. The rules are:

      • Molecular Weight ≤ 500 Da

      • LogP ≤ 5

      • H-bond donors ≤ 5

      • H-bond acceptors ≤ 10

    • Solubility: Predict the aqueous solubility (LogS). Poor solubility can hinder absorption.

    • Gastrointestinal (GI) Absorption: Predict the likelihood of absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Predict whether the compound is likely to cross the BBB.

    • Cytochrome P450 (CYP) Inhibition: Predict if the compound is likely to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which can lead to drug-drug interactions.

    • Synthetic Accessibility: Estimate the ease of synthesizing the molecule.

Predicted ADMET Properties for the Lead Compound
ParameterPredicted ValueInterpretation
Molecular Weight 178.14 g/mol Compliant with Lipinski's Rule
LogP (Predicted Value)(Interpretation of Lipophilicity)
H-bond Donors 2Compliant with Lipinski's Rule
H-bond Acceptors 3Compliant with Lipinski's Rule
GI Absorption (Predicted Value)(Likelihood of Oral Bioavailability)
BBB Permeant (Predicted Value)(Potential for CNS Effects)
CYP Inhibition (Predicted Isoforms)(Potential for Drug-Drug Interactions)

(Note: The specific predicted values for LogP, GI absorption, BBB permeation, and CYP inhibition would be obtained by running the actual compound through an ADMET prediction tool.)

Conclusion and Future Directions

This guide has outlined a comprehensive in-silico workflow for the initial characterization of this compound as a potential drug candidate. By systematically applying target prediction, molecular docking, molecular dynamics simulations, and ADMET profiling, we can build a robust computational data package to guide further experimental work.

The insights gained from these computational studies, such as the predicted binding mode at the 5-HT3/4 receptors and the compound's drug-likeness profile, are invaluable for designing more potent and selective analogs. The self-validating nature of this workflow, where the results of one technique inform the next, provides a higher degree of confidence in the overall assessment.

The next logical steps would be to synthesize the compound and validate the in-silico predictions through in-vitro binding assays and functional assays for the identified targets. Promising results would then warrant further preclinical development. This iterative cycle of computational design and experimental validation is the hallmark of modern, efficient drug discovery.

References

A-Z-Leitfaden zur Identifizierung therapeutischer Ziele für 2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-carbonsäure

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Gemini, Senior Application Scientist

Datum: 2. Januar 2026

Zusammenfassung für die Geschäftsleitung

2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-carbonsäure gehört zur Klasse der Benzimidazole, einem „privilegierten Gerüst“ in der medizinischen Chemie, das für seine vielfältigen pharmakologischen Aktivitäten bekannt ist.[1][2][3] Obwohl diese spezielle Verbindung als chemisches Zwischenprodukt bekannt ist[4][5], ist ihr Potenzial als Therapeutikum weitgehend unerforscht, und es gibt keine gut dokumentierten direkten biologischen Ziele. Dieses Dokument dient als umfassender technischer Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und beschreibt einen systematischen, mehrstufigen Arbeitsablauf zur Identifizierung, Validierung und Charakterisierung potenzieller therapeutischer Ziele für diese vielversprechende Verbindung. Der hier beschriebene Ansatz kombiniert computergestützte Methoden mit modernsten experimentellen Protokollen, um einen robusten Weg von der Hypothesengenerierung zur Zielvalidierung zu gewährleisten.

Einleitung: Das Potenzial eines privilegierten Gerüsts erschließen

Das Benzimidazol-Gerüst ist ein Grundpfeiler in der Arzneimittelentwicklung und bildet die Kernstruktur zahlreicher von der FDA zugelassener Medikamente mit einem breiten Spektrum an Aktivitäten, darunter Krebs-, antimikrobielle und entzündungshemmende Mittel.[1][6] Seine Fähigkeit, mit verschiedenen biologischen Makromolekülen durch Wasserstoffbrückenbindungen, π-π-Stapelung und hydrophobe Wechselwirkungen zu interagieren, unterstreicht sein therapeutisches Potenzial.[1][2] Die strukturelle Ähnlichkeit mit Purinbasen ermöglicht es Benzimidazol-Derivaten, mit einer Vielzahl von biologischen Zielen wie Enzymen, Rezeptoren und Nukleinsäuren zu interagieren.[6][7]

2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-carbonsäure stellt eine ungenutzte Chance in diesem Bereich dar. Das Fehlen etablierter Ziele ist keine Sackgasse, sondern eine Aufforderung zur Entdeckung. Dieser Leitfaden schlägt eine logische, auf die Entdeckung ausgerichtete Methodik vor, um seine potenziellen Wirkmechanismen aufzuklären.

Teil 1: Hypothesengenerierung und In-silico-Screening

Bevor mit ressourcenintensiven Laborexperimenten begonnen wird, können computergestützte Ansätze potenzielle Zielklassen eingrenzen. Basierend auf der bekannten Pharmakologie von Benzimidazol-Analoga können wir vernünftigerweise davon ausgehen, dass 2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-carbonsäure mit Zielen wie Kinasen, Topoisomerasen, Tubulin oder G-Protein-gekoppelten Rezeptoren (GPCRs) interagieren könnte.[7][8][9][10]

Molekulares Docking und virtuelles Screening

Molekulares Docking simuliert die Bindung der Verbindung an die 3D-Strukturen bekannter Proteine. Virtuelles Screening erweitert diesen Ansatz, indem die Verbindung gegen große Bibliotheken von Proteinstrukturen, die mit Krankheiten in Verbindung gebracht werden, gedockt wird.

Logische Begründung des Arbeitsablaufs: Dieser in silico-Ansatz ist ein kostengünstiger erster Schritt, um eine priorisierte Liste potenzieller Ziele zu erstellen. Er konzentriert die nachfolgenden experimentellen Bemühungen auf Proteine, die eine hohe vorhergesagte Bindungsaffinität aufweisen, und erhöht so die Wahrscheinlichkeit einer erfolgreichen Trefferidentifizierung.

Empfohlene Plattformen:

  • Protein Data Bank (PDB): Für den Zugriff auf 3D-Proteinstrukturen.

  • Software-Suiten: AutoDock, Schrödinger, MOE.

  • Ziel-Datenbanken: ChEMBL, DrugBank zur Identifizierung relevanter Zielklassen.

Teil 2: Unvoreingenommene experimentelle Zielidentifizierung

Nachdem eine Reihe von Hypothesen aufgestellt wurde, besteht der nächste Schritt darin, die Proteine, die direkt an die Verbindung binden, in einer unvoreingenommenen Weise experimentell zu identifizieren. Die Affinitätschromatographie in Verbindung mit Massenspektrometrie (AC-MS) ist hierfür der Goldstandard.[11][12]

Workflow der Affinitätschromatographie-Massenspektrometrie (AC-MS)

Dieser Ansatz beinhaltet die Immobilisierung der Verbindung auf einem festen Träger, um „Fischköder“ zu erzeugen, die dann verwendet werden, um bindende Proteine aus einem Zelllysat zu „fangen“.[12][13]

Signaling_Pathway cluster_downstream Downstream Cellular Processes Compound 2-Oxo-etc.-Carbonsäure CK2 CK2 (Zielprotein) Compound->CK2 Hemmung Akt Akt/PKB CK2->Akt Aktivierung NFkB NF-κB CK2->NFkB Aktivierung Apoptosis Apoptose Akt->Apoptosis Hemmung Proliferation Zellproliferation NFkB->Proliferation Förderung

References

Methodological & Application

The Versatile Building Block: 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the benzimidazole core is a recurring motif, celebrated for its unique electronic properties, metabolic stability, and diverse biological activities. Within this family of heterocycles, 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid stands out as a particularly valuable and versatile building block. Its rigid, planar structure, coupled with the presence of a reactive carboxylic acid handle and hydrogen bond donor/acceptor sites, makes it an ideal starting point for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound's synthetic utility, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The benzimidazole scaffold is a cornerstone in the development of pharmaceuticals, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects[1][2].

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
CAS Number 291289-41-3[3]
Molecular Formula C₈H₆N₂O₃[4]
Molar Mass 178.14 g/mol [4]
Appearance Off-white to light brown powder
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in alcohols, and insoluble in water and non-polar organic solvents.
Storage Store in a cool, dry place away from light and moisture.

Safety Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Core Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound primarily revolves around the versatile reactivity of its carboxylic acid group. This functional group serves as a convenient anchor point for the introduction of a wide array of substituents through well-established organic transformations.

I. Amide Bond Formation: Crafting Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry[5]. The carboxylic acid moiety of our building block can be readily coupled with a diverse range of primary and secondary amines to generate a library of benzimidazolone carboxamides. This transformation is particularly relevant in drug discovery, as the resulting amide linkage can mimic peptide bonds and participate in crucial hydrogen bonding interactions with biological targets.

A prime example of this application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. Several potent PARP inhibitors feature the benzimidazole-4-carboxamide core, highlighting the importance of this scaffold in generating high-affinity ligands for the enzyme's active site[6][7][8].

This protocol describes a general and widely applicable method for the coupling of this compound with a generic primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency[5][9].

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a classic and effective choice for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions, and efficiently reacts with the amine[5].

  • DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

  • DMF: A polar aprotic solvent is chosen for its ability to dissolve a wide range of reactants and intermediates in peptide coupling reactions.

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Amide Coupling cluster_workup Work-up and Purification BuildingBlock 2-Oxo-2,3-dihydro-1H- benzo[d]imidazole-4-carboxylic acid Coupling Add EDC, HOBt, DIPEA in DMF BuildingBlock->Coupling Amine Primary or Secondary Amine Amine->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Product Desired Amide Product Purification->Product

Caption: Workflow for Amide Coupling.

II. Esterification: Expanding the Chemical Space

Esterification of the carboxylic acid group provides another avenue for derivatization, leading to compounds with altered physicochemical properties such as solubility, lipophilicity, and metabolic stability. These esters can serve as final products or as intermediates for further transformations. For instance, they can be valuable in the synthesis of prodrugs or in the development of new materials.

This protocol outlines a classic Fischer esterification reaction, a straightforward and cost-effective method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst[10].

Materials:

  • This compound

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Combine this compound (1.0 eq) and a significant excess of benzyl alcohol (5-10 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction (typically several hours). Monitor by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the toluene and excess benzyl alcohol.

  • Purify the crude product by column chromatography or recrystallization to obtain the benzyl ester.

Causality Behind Experimental Choices:

  • Excess Benzyl Alcohol and Dean-Stark Apparatus: Fischer esterification is an equilibrium-limited reaction. Using a large excess of one reactant (benzyl alcohol) and removing the water byproduct via a Dean-Stark trap shifts the equilibrium towards the formation of the ester, thereby increasing the yield.

  • Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Synthesis of the Building Block: A Practical Approach

The availability of the starting material is a critical consideration in any synthetic campaign. This compound can be synthesized from commercially available 2,3-diaminobenzoic acid.

Synthesis_Pathway cluster_starting_material Starting Material cluster_reaction_step Cyclization Start 2,3-Diaminobenzoic Acid Reaction Reaction with Urea or Phosgene Equivalent Start->Reaction Product 2-Oxo-2,3-dihydro-1H- benzo[d]imidazole-4-carboxylic acid Reaction->Product

Caption: Synthesis of the Building Block.

Protocol 3: Synthesis from 2,3-Diaminobenzoic Acid and Urea

This method represents a straightforward and relatively safe approach to the benzimidazolone core via the reaction of an o-phenylenediamine with urea[11][12].

Materials:

  • 2,3-Diaminobenzoic acid

  • Urea

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Step-by-Step Methodology:

  • In a round-bottom flask, suspend 2,3-diaminobenzoic acid (1.0 eq) in a solution of hydrochloric acid (e.g., 4M HCl).

  • Add urea (1.5-2.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (around 100-110 °C) for 4-6 hours. The reaction can be monitored by the cessation of ammonia evolution.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration and wash it thoroughly with cold water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.

Mechanistic Insights:

The reaction is believed to proceed through the initial formation of an isocyanate intermediate from urea upon heating. The o-phenylenediamine then acts as a nucleophile, attacking the isocyanate, followed by an intramolecular cyclization and elimination of ammonia to form the stable benzimidazolone ring system. A detailed mechanistic study of a similar benzimidazole synthesis from phenylenediamine and formic acid highlights the key steps of nucleophilic attack and subsequent dehydration[13].

Conclusion: A Building Block of Significant Potential

This compound is a powerful and versatile building block in organic synthesis. Its straightforward preparation and the predictable reactivity of its carboxylic acid group make it an attractive starting material for the construction of a wide range of complex molecules. The successful application of its derivatives in medicinal chemistry, particularly as PARP inhibitors, underscores its potential in the development of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable compound in their own research endeavors.

References

Application Notes and Protocols for the Derivatization of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 2-oxo-2,3-dihydro-1H-benzo[d]imidazole, often referred to as a benzimidazolone, represents a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and hydrogen bonding capabilities make it an ideal framework for designing molecules that can interact with a variety of biological targets. The incorporation of a carboxylic acid at the 4-position of this scaffold provides a crucial handle for synthetic diversification, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This application note provides detailed protocols for the derivatization of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid, a key intermediate in the synthesis of novel therapeutic agents. We will focus on two of the most common and impactful derivatization strategies: esterification and amidation of the carboxylic acid moiety. These modifications are fundamental in drug discovery for modulating properties such as solubility, cell permeability, and target engagement.

The protocols herein are designed to be robust and reproducible, providing researchers in drug development and medicinal chemistry with the necessary tools to synthesize a diverse library of derivatives for biological screening. Beyond a simple recitation of steps, this guide delves into the rationale behind the choice of reagents and conditions, empowering the scientist to troubleshoot and adapt these methods to their specific needs.

Chemical Principles of Derivatization

The primary site for derivatization on this compound is the carboxylic acid group. This functional group can be readily converted into esters and amides, each offering distinct physicochemical properties to the parent molecule.

Esterification: Modulating Polarity and Pro-drug Strategies

Esterification of a carboxylic acid with an alcohol is a classic transformation that can significantly alter the polarity of a molecule. By converting the polar carboxylic acid into a less polar ester, cell membrane permeability can be enhanced. Furthermore, esters can be designed as pro-drugs, which are inactive forms of a drug that are metabolized in the body to release the active carboxylic acid.

The Fischer-Speier esterification is a widely used method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water generated during the reaction is removed.

Amidation: Building Blocks for Diverse Interactions

The formation of an amide bond between the carboxylic acid and an amine is one of the most important reactions in medicinal chemistry. Amides are generally more stable to hydrolysis than esters and can participate in a wider range of hydrogen bonding interactions, which can be crucial for target binding.

Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient. To overcome this, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents facilitate amide bond formation under mild conditions, preserving the integrity of sensitive functional groups elsewhere in the molecule.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the esterification and amidation of this compound.

Protocol 1: Synthesis of Methyl 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (Esterification)

This protocol details the synthesis of the methyl ester derivative via a Fischer-Speier esterification.

Reaction Scheme:

G reactant1 This compound Reaction Reaction reactant1->Reaction reactant2 Methanol (excess) reactant2->Reaction catalyst H₂SO₄ (cat.) catalyst->Reaction Reflux product Methyl 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate Reaction->product

A schematic of the Fischer esterification reaction.

Materials:

ReagentCAS NumberMolecular WeightQuantity
This compound291289-41-3178.15 g/mol 1.0 g (5.61 mmol)
Methanol67-56-132.04 g/mol 20 mL
Sulfuric Acid (concentrated)7664-93-998.08 g/mol 0.5 mL
Dichloromethane (DCM)75-09-284.93 g/mol As needed
Saturated Sodium Bicarbonate Solution--As needed
Brine (Saturated Sodium Chloride Solution)--As needed
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol As needed

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 5.61 mmol).

  • Add methanol (20 mL) to the flask and swirl to suspend the solid.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% methanol in dichloromethane eluent). The starting material is significantly more polar than the product ester.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • To the residue, add 50 mL of dichloromethane and 50 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid. Caution: Carbon dioxide evolution may cause pressure buildup.

  • Wash the organic layer with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to afford the pure methyl 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate as a solid.

Protocol 2: Synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide (Amidation)

This protocol describes the synthesis of the primary amide derivative using HATU as a coupling agent.

Reaction Scheme:

G reactant1 This compound Reaction Reaction reactant1->Reaction reactant2 Ammonium Chloride reactant2->Reaction coupling_reagent HATU coupling_reagent->Reaction base DIPEA base->Reaction product 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide Reaction->product

A schematic of the HATU-mediated amidation reaction.

Materials:

ReagentCAS NumberMolecular WeightQuantity
This compound291289-41-3178.15 g/mol 1.0 g (5.61 mmol)
HATU148893-10-1380.23 g/mol 2.35 g (6.17 mmol, 1.1 eq)
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol 2.93 mL (16.83 mmol, 3.0 eq)
Ammonium Chloride12125-02-953.49 g/mol 0.45 g (8.42 mmol, 1.5 eq)
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 20 mL
Ethyl Acetate141-78-688.11 g/mol As needed
Water7732-18-518.02 g/mol As needed
Brine (Saturated Sodium Chloride Solution)--As needed
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 5.61 mmol) and HATU (2.35 g, 6.17 mmol).

  • Add anhydrous DMF (20 mL) and stir the mixture until the solids are dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DIPEA (2.93 mL, 16.83 mmol) to the reaction mixture.

  • Stir the mixture at 0 °C for 15-20 minutes to allow for the activation of the carboxylic acid.

  • In a separate flask, dissolve ammonium chloride (0.45 g, 8.42 mmol) in a minimal amount of water and then add it to the reaction mixture. Alternatively, for a more anhydrous approach, ammonia gas can be bubbled through the solution, or a solution of ammonia in an organic solvent can be used.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into 100 mL of cold water.

  • A precipitate should form. Collect the solid by vacuum filtration and wash it with cold water.

  • If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) or by recrystallization to afford the pure 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide.

Troubleshooting and Expert Insights

  • Solubility Issues: this compound has limited solubility in many organic solvents. For the amidation reaction, DMF is a good choice. For esterification, using the alcohol as the solvent is often effective. If solubility remains an issue, gentle heating or the addition of a co-solvent may be necessary.

  • Incomplete Reactions: If TLC analysis indicates an incomplete reaction, consider extending the reaction time or adding an additional portion of the coupling reagent (for amidation) or catalyst (for esterification). For Fischer esterification, ensuring the removal of water, for instance by using a Dean-Stark trap with a suitable solvent like toluene, can drive the equilibrium towards the product.

  • Purification Challenges: The products of these reactions may retain traces of the starting materials or reagents. Recrystallization is often an effective method for purification. For more challenging separations, column chromatography is recommended. The choice of eluent should be optimized based on TLC analysis.

  • Side Reactions: In the amidation reaction, ensure that the amine is added after the activation of the carboxylic acid to minimize side reactions. The use of an inert atmosphere is recommended to prevent the degradation of the coupling reagent.

Conclusion

The derivatization of this compound into its corresponding esters and amides is a fundamental step in the exploration of its therapeutic potential. The protocols provided in this application note offer reliable and reproducible methods for achieving these transformations. By understanding the underlying chemical principles and paying close attention to the experimental details, researchers can confidently synthesize a diverse range of derivatives for further investigation in their drug discovery programs.

Application Notes and Protocols: 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid as a versatile ligand for the formation of metal complexes. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and their metal complexes often exhibit enhanced biological activities.[1][2] This guide offers detailed, field-proven protocols for the synthesis of the ligand and its subsequent complexation with transition metals. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of these novel compounds and discusses their potential applications, particularly in the realm of antimicrobial and anticancer research.[1][3]

Introduction: The Significance of this compound in Coordination Chemistry

The benzimidazole scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. Its structural similarity to naturally occurring purines allows it to interact with various biological targets.[1] The introduction of a 2-oxo functionality and a 4-carboxylic acid group creates a ligand with multiple coordination sites, making it an excellent candidate for chelation with a wide range of metal ions.

The coordination of this ligand to a metal center can lead to complexes with unique geometric and electronic properties, which in turn can influence their biological activity. The formation of stable metal complexes can enhance the therapeutic potential of the organic ligand through several mechanisms, including increased lipophilicity, altered redox potentials, and the ability to interact with biological macromolecules in novel ways.[4] This guide provides the necessary protocols to explore the rich coordination chemistry of this compound and to unlock the potential of its metal complexes in various scientific disciplines.

Synthesis of this compound

The synthesis of the title ligand can be achieved through a one-pot cyclocondensation reaction of 2,3-diaminobenzoic acid with urea. This method is efficient and avoids the use of harsh or expensive reagents.[5]

Rationale behind the Synthetic Route

The selection of 2,3-diaminobenzoic acid as the starting material provides the necessary ortho-amino groups for the formation of the imidazole ring and the carboxylic acid functionality at the desired position.[6] Urea serves as a convenient and safe source of the carbonyl group required for the 2-oxo functionality.[5] The reaction proceeds via an initial nucleophilic attack of one of the amino groups on the carbonyl carbon of urea, followed by an intramolecular cyclization and subsequent elimination of ammonia to yield the stable benzimidazolone ring system.

Experimental Protocol: Synthesis of the Ligand

Materials:

  • 2,3-Diaminobenzoic acid (1.0 eq)[6]

  • Urea (1.5 eq)[5]

  • Glacial Acetic Acid (as solvent)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2,3-diaminobenzoic acid (1.0 eq) and urea (1.5 eq).

  • Add glacial acetic acid to the flask to dissolve the reactants and act as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold deionized water. A precipitate should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with copious amounts of deionized water to remove any unreacted starting materials and acetic acid.

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.

  • Dry the purified product in a vacuum oven at 60-70 °C.

  • Characterize the final product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Characterization Data of the Ligand
Technique Expected Observations
FTIR (KBr, cm⁻¹) Broad peak ~3400-2500 (O-H of carboxylic acid), ~3200 (N-H stretch), ~1700 (C=O of carboxylic acid), ~1650 (C=O of urea moiety), ~1620 (C=N stretch).[7]
¹H NMR (DMSO-d₆, δ ppm) ~12.5 (s, 1H, COOH), ~10.8 (s, 1H, NH), ~7.0-7.8 (m, 3H, Ar-H).[7]
¹³C NMR (DMSO-d₆, δ ppm) ~168 (COOH), ~155 (C=O), ~110-140 (aromatic carbons).

Diagram of Ligand Synthesis Workflow

Ligand_Synthesis Start 2,3-Diaminobenzoic Acid + Urea Reaction Reflux in Glacial Acetic Acid Start->Reaction Workup Precipitation in Water & Filtration Reaction->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the target ligand.

Synthesis of Metal Complexes

The synthesized ligand can be used to form a variety of metal complexes. The following is a general protocol for the synthesis of a Cu(II) complex, which can be adapted for other transition metals.[8]

Rationale for Complexation

The this compound ligand is expected to act as a bidentate or polydentate ligand. The primary coordination sites are the nitrogen atom of the imidazole ring and the oxygen atoms of the carboxylate group.[9] The reaction is typically carried out in a solvent that can dissolve both the ligand and the metal salt. The addition of a base is often necessary to deprotonate the carboxylic acid, facilitating its coordination to the metal center.

Experimental Protocol: Synthesis of a Cu(II) Complex

Materials:

  • This compound (2.0 eq)

  • Copper(II) acetate monohydrate (1.0 eq)

  • Methanol

  • Triethylamine (a few drops, if necessary)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolve the ligand (2.0 eq) in methanol in a round-bottom flask. Gentle heating may be required.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in methanol.

  • Slowly add the copper(II) acetate solution to the ligand solution with constant stirring.

  • If a precipitate does not form immediately, add a few drops of triethylamine to deprotonate the carboxylic acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Allow the reaction mixture to cool to room temperature. The metal complex should precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the complex with cold methanol to remove any unreacted starting materials.

  • Dry the complex in a vacuum oven at 80-90 °C.

  • Characterize the resulting metal complex using FTIR, UV-Vis spectroscopy, and elemental analysis.

Diagram of Metal Complex Formation

Complex_Formation Ligand Ligand Solution (in Methanol) Mixing Mixing & Stirring Ligand->Mixing Metal_Salt Cu(II) Acetate Solution (in Methanol) Metal_Salt->Mixing Reflux Reflux (2-4 hours) Mixing->Reflux Isolation Cooling, Filtration & Washing Reflux->Isolation Complex Cu(II) Complex Isolation->Complex

Caption: General workflow for synthesizing a metal complex.

Characterization of the Metal Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the formation and elucidate the structure of the metal complexes.

Spectroscopic Characterization
Technique Expected Observations and Interpretation
FTIR (KBr, cm⁻¹) Shift of the C=O (carboxylate) stretching vibration to a lower frequency upon coordination to the metal center. Appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-N and M-O vibrations.[9]
UV-Vis (DMSO) Bathochromic (red) shift of the ligand's absorption bands upon complexation. Appearance of new, weaker absorption bands in the visible region corresponding to d-d electronic transitions of the metal ion.[10]
Thermal Analysis

Thermogravimetric analysis (TGA) can be employed to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. The decomposition pattern can provide insights into the structure of the complex.[3]

Potential Applications in Drug Development

Metal complexes of benzimidazole derivatives have shown significant promise as therapeutic agents, particularly in the fields of antimicrobial and anticancer research.[1][4]

Antimicrobial Activity

The chelation of the ligand to a metal ion can enhance its antimicrobial properties.[1] The increased lipophilicity of the complex may facilitate its transport across microbial cell membranes. Furthermore, the metal ion itself can interfere with essential cellular processes in microorganisms.

Protocol for Antimicrobial Screening (Broth Microdilution Method):

  • Prepare a stock solution of the synthesized complex in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in a 96-well microtiter plate containing microbial growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plate at the optimal growth temperature for the microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the complex that visibly inhibits microbial growth.

Anticancer Activity

The planar benzimidazole ring system can intercalate with DNA, and the coordinated metal ion can participate in redox reactions that generate reactive oxygen species (ROS), leading to cancer cell death.[8][11]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized complex for a specified period (e.g., 24, 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Diagram of a Potential Biological Application Pathway

Biological_Application Complex Metal Complex Cell_Membrane Cell Membrane Penetration Complex->Cell_Membrane Target Intracellular Target (e.g., DNA, Enzymes) Cell_Membrane->Target Mechanism Mechanism of Action (e.g., DNA Intercalation, ROS Generation) Target->Mechanism Outcome Biological Effect (e.g., Antimicrobial, Anticancer) Mechanism->Outcome

Caption: A potential pathway for the biological action of the metal complexes.

Conclusion

This compound is a highly promising ligand for the development of novel metal complexes with significant potential in medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and evaluation of these compounds. The versatility of the benzimidazole scaffold, combined with the diverse coordination chemistry of transition metals, offers a vast chemical space for the design and discovery of new molecules with tailored properties and biological activities.

References

High-Throughput Screening of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic Acid Analogs for Protein Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Introduction: The Scientific Rationale

The 2-oxo-2,3-dihydro-1H-benzo[d]imidazole scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to serve as a versatile template for designing ligands for a wide range of biological targets. Analogs of this core have demonstrated diverse pharmacological activities, including antagonism at serotonin receptors.[1][2] Given the structural motifs common to ATP-competitive inhibitors, this scaffold is also a prime candidate for the discovery of novel protein kinase inhibitors.

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, they have become one of the most important target classes for modern drug discovery.[5] High-throughput screening (HTS) is an indispensable methodology for rapidly interrogating large compound libraries to identify starting points for inhibitor development.[6][7]

This guide provides a detailed experimental setup for screening a library of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid analogs against a representative protein kinase target. We will utilize the ADP-Glo™ Kinase Assay, a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3][8] The protocols are designed to be robust, reproducible, and amenable to the automation required for large-scale screening campaigns.[9][10]

Assay Principle: Quantifying Kinase Activity

The ADP-Glo™ Kinase Assay is a homogeneous, "glow-type" luminescent assay that provides a universal platform for measuring the activity of any ADP-producing enzyme. The assay is performed in two steps, making it particularly robust against compound interference.

  • Kinase Reaction: The target kinase catalyzes the transfer of phosphate from ATP to a specific substrate (e.g., a peptide), producing ADP. Inhibitors from the compound library will reduce the rate of this reaction.

  • ADP Detection:

    • Step 1: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is a crucial step that prevents further ATP consumption and interference with the subsequent detection step.

    • Step 2: A Kinase Detection Reagent is added, which contains the enzyme Ultra-Glo™ Luciferase and its substrate, luciferin. This reagent converts the ADP generated in the first step back into ATP. The newly synthesized ATP is then used by the luciferase to produce a stable, high-intensity luminescent signal.

The intensity of the light output is directly proportional to the amount of ADP produced and, therefore, directly proportional to the kinase activity.[11] Potent inhibitors will result in low kinase activity and a correspondingly low luminescent signal.

Caption: Principle of the ADP-Glo™ Luminescence Kinase Assay.

Assay Development and Optimization Protocol

Robust assay development is the cornerstone of a successful HTS campaign.[12][13] The goal is to establish conditions that yield a sensitive, reproducible, and statistically significant assay window. This protocol must be performed for the specific kinase of interest before initiating the full screen.

Materials and Reagents
  • Enzyme: Purified, active protein kinase of interest.

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • Assay Kit: ADP-Glo™ Kinase Assay kit (Promega or similar).

  • Buffers: Kinase-specific reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA).

  • Plates: White, opaque, 384-well or 1536-well microplates (low-volume).

  • Compound Library: this compound analogs dissolved in 100% DMSO.

  • Instrumentation: Multimode microplate reader with luminescence detection capabilities, automated liquid handlers.

Step-by-Step Optimization Protocol
  • Enzyme Titration:

    • Prepare serial dilutions of the kinase in reaction buffer.

    • Add a fixed, saturating concentration of ATP (e.g., 100 µM) and substrate (e.g., 100 µM) to the wells of a 384-well plate.

    • Initiate the reaction by adding the diluted enzyme.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Add ADP-Glo™ reagents according to the manufacturer's protocol and measure luminescence.

    • Goal: Identify the enzyme concentration that yields a robust signal without consuming more than 50% of the substrate, ensuring the reaction is in the linear range.

  • ATP Kₘ Determination:

    • Using the optimal enzyme concentration determined above, set up reactions with a fixed, saturating concentration of the peptide substrate.

    • Vary the ATP concentration across a wide range (e.g., 0.1 µM to 500 µM).

    • Incubate, develop the signal, and measure luminescence.

    • Plot kinase activity (luminescence) versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ for ATP.

    • Causality: For an ATP-competitive inhibitor screen, the HTS should be run at an ATP concentration close to its Kₘ value. This ensures that inhibitors can effectively compete with the natural substrate, maximizing assay sensitivity.

  • Assay Validation (Z'-Factor Calculation):

    • Prepare two sets of control wells on a single plate (n ≥ 24 for each control).

      • Maximum Signal (0% Inhibition): Contains kinase, substrate, ATP (at Kₘ), and vehicle (DMSO).

      • Minimum Signal (100% Inhibition): Contains substrate, ATP, vehicle, but no kinase (or a potent, known inhibitor).

    • Run the assay and measure luminescence.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • Trustworthiness: A Z'-factor value between 0.5 and 1.0 indicates an excellent assay with a large signal window and low variability, making it suitable for HTS.[12] An assay with Z' < 0.5 requires further optimization.

ParameterOptimized ValueRationale
Target Kinase Conc.5 nMProvides robust signal within the linear range of the assay.
Peptide Substrate Conc.100 µMSaturating concentration to ensure ATP is the variable substrate.
ATP Conc.10 µMDetermined to be the Kₘ value for this specific kinase.
Final DMSO Conc.0.5%Balances compound solubility with minimal enzyme inhibition.
Reaction Time60 minAllows for sufficient product formation without substrate depletion.
Z'-Factor0.82Indicates an excellent, highly robust assay suitable for HTS.
Table 1: Example of Optimized HTS Assay Parameters for a Hypothetical Kinase.

High-Throughput Screening Workflow

The HTS workflow integrates automated liquid handling, incubation, and plate reading to efficiently screen thousands of compounds.[7]

HTS_Workflow cluster_prep 1. Preparation cluster_screen 2. Primary Screen cluster_analysis 3. Data Analysis & Hit Selection cluster_confirm 4. Hit Confirmation Lib_Prep Compound Library Plating (Acoustic Dispensing) Assay_Dispense Dispense Reagents to Assay Plates Lib_Prep->Assay_Dispense Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP) Reagent_Prep->Assay_Dispense Incubation Reaction Incubation (e.g., 60 min at RT) Assay_Dispense->Incubation Detection_Dispense Dispense Detection Reagents (ADP-Glo™ I & II) Incubation->Detection_Dispense Plate_Read Read Luminescence Detection_Dispense->Plate_Read Data_QC Data Normalization & Quality Control (Z') Plate_Read->Data_QC Hit_ID Hit Identification (e.g., Z-score < -3) Data_QC->Hit_ID Hit_Picking Cherry-Pick Hits from Source Plates Hit_ID->Hit_Picking Dose_Response IC50 Determination (10-point curve) Hit_Picking->Dose_Response Orthogonal Orthogonal Assay Validation Dose_Response->Orthogonal Final_Hit Confirmed Hit List Orthogonal->Final_Hit

Caption: Automated High-Throughput Screening and Hit Confirmation Workflow.

Primary Screening Protocol
  • Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 20 nL) of each benzimidazole analog from the library source plates to the 384-well white assay plates.

  • Reagent Addition: Add the kinase and substrate/ATP mixture to the assay plates. The final volume should be kept low (e.g., 5 µL) to conserve reagents.

  • Incubation: Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Development: Add 5 µL of ADP-Glo™ Reagent I, incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent II and incubate for another 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Columns 1-2Columns 3-22Columns 23-24
Max Signal Test Compounds Min Signal
(Enzyme + DMSO)(Enzyme + Compound)(No Enzyme + DMSO)
n=32 wellsn=320 wellsn=32 wells
Table 2: Example 384-Well Plate Layout for Primary HTS.

Data Analysis and Hit Confirmation

Raw data from HTS requires careful analysis to confidently identify true hits while minimizing false positives and negatives.[14][15][16]

Data Normalization and Hit Identification
  • Normalization: Raw luminescence data for each test compound is normalized to the on-plate controls. The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_compound - Mean_min) / (Mean_max - Mean_min))

  • Hit Selection: A statistical cutoff is applied to identify primary hits. A common and robust method is the Z-score, calculated for each compound's inhibition value. A Z-score cutoff of <-3 (representing three standard deviations from the mean of the sample population) is typically used to select initial hits.[6]

Hit Confirmation and Validation Workflow

Primary hits must undergo a rigorous validation process to confirm their activity and rule out artifacts.[17][18]

  • Re-testing: Hits are "cherry-picked" from the source library and re-tested in the primary assay to confirm activity.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ value).

  • Orthogonal Assays: To ensure hits are not artifacts of the assay technology (e.g., luciferase inhibitors), their activity must be confirmed in an orthogonal assay that uses a different detection principle.[19] A suitable orthogonal method would be a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the phosphorylation of a biotinylated substrate by a europium-labeled antibody.[20][21][22]

  • SAR Expansion: For confirmed hits with promising potency, commercially available analogs can be purchased to establish an initial Structure-Activity Relationship (SAR), guiding the next steps in the drug discovery process.[17]

Hit_Validation Start Primary Hit Identified (Z-score < -3) ReTest Re-test in Primary Assay Start->ReTest decision1 Activity Confirmed? ReTest->decision1 DoseResponse Generate 10-point Dose-Response Curve decision2 Potent? (IC50 < 10 µM) DoseResponse->decision2 OrthogonalAssay Test in Orthogonal Assay (e.g., TR-FRET) decision3 Active in Orthogonal Assay? OrthogonalAssay->decision3 ConfirmedHit Confirmed Hit (Proceed to Lead Op) decision1->DoseResponse Yes FP1 Discard: Not Reproducible decision1->FP1 No decision2->OrthogonalAssay Yes FP2 Discard: Low Potency decision2->FP2 No decision3->ConfirmedHit Yes FP3 Discard: Assay Artifact decision3->FP3 No

Caption: Decision-Making Workflow for Hit Validation and Triage.

Compound IDPrimary Assay IC₅₀ (µM) (ADP-Glo™)Orthogonal Assay IC₅₀ (µM) (TR-FRET)Status
BZA-0011.21.5Confirmed Hit
BZA-0020.8> 50False Positive (Assay Interference)
BZA-00325.428.1Confirmed, Low Potency
BZA-0045.64.9Confirmed Hit
Table 3: Representative Data from the Hit Confirmation Cascade.

Conclusion

This application note provides a detailed and scientifically grounded methodology for the high-throughput screening of this compound analogs against protein kinase targets. By following a rigorous process of assay development, validation, primary screening, and multi-step hit confirmation, research teams can confidently identify potent and authentic inhibitors. The integration of robust assay technologies like the ADP-Glo™ system with a logical and stringent validation cascade is paramount to the success of any modern drug discovery campaign.

References

Application Notes and Protocols for the Use of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block for High-Performance Polymers

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is a unique heterocyclic compound poised to make significant contributions to the field of polymer chemistry. Its rigid benzimidazolone core, coupled with a reactive carboxylic acid functionality, offers a compelling platform for the synthesis of novel high-performance polymers. The inherent thermal stability and hydrogen bonding capabilities of the benzimidazolone moiety can impart exceptional properties to resulting polymers, including high glass transition temperatures, excellent thermal and oxidative stability, and specific solubility characteristics.

This guide provides detailed application notes and protocols for the synthesis of the monomer and its subsequent polymerization, with a focus on the creation of advanced polyamides. The methodologies described herein are designed to be robust and reproducible, providing researchers with the tools to explore the full potential of this versatile monomer.

PART 1: Synthesis of the Monomer: this compound

The synthesis of the target monomer can be efficiently achieved through a two-step process, starting from the commercially available 3-nitroanthranilic acid. The first step involves the reduction of the nitro group to form 2,3-diaminobenzoic acid, which is then cyclized to the desired benzimidazolone.

Workflow for Monomer Synthesis

Monomer Synthesis Workflow start Start: 3-Nitroanthranilic Acid step1 Step 1: Reduction (Catalytic Hydrogenation) start->step1 intermediate Intermediate: 2,3-Diaminobenzoic Acid step1->intermediate step2 Step 2: Cyclization (with Urea or Phosgene) intermediate->step2 product Product: this compound step2->product

Caption: Workflow for the synthesis of the target monomer.

Protocol 1: Synthesis of 2,3-Diaminobenzoic Acid

This protocol details the reduction of 3-nitroanthranilic acid to 2,3-diaminobenzoic acid via catalytic hydrogenation.[1][2]

Materials:

  • 3-Nitroanthranilic acid

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-nitroanthranilic acid in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Connect the flask to a hydrogenation apparatus and purge the system with nitrogen, followed by hydrogen.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the consumption of hydrogen ceases.

  • Once the reaction is complete, purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2,3-diaminobenzoic acid as a solid.

Expected Yield: ~70-80%

Characterization Data for 2,3-Diaminobenzoic Acid:

Property Value
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance Off-white to brown solid
Melting Point ~200 °C (decomposes)[1]
¹H NMR (DMSO-d₆) δ 7.09 (dd, 1H), 6.67 (dd, 1H), 6.34 (t, 1H)

| ¹³C NMR (DMSO-d₆) | δ 170.5, 139.6, 135.6, 119.4, 117.0, 114.9, 110.3 |

Protocol 2: Synthesis of this compound

This protocol describes the cyclization of 2,3-diaminobenzoic acid to the target benzimidazolone using urea as a safe and efficient reagent.

Materials:

  • 2,3-Diaminobenzoic acid

  • Urea

  • Polyphosphoric acid (PPA) or a high-boiling solvent (e.g., N-methyl-2-pyrrolidone, NMP)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine 2,3-diaminobenzoic acid and a molar excess of urea.

  • Add polyphosphoric acid or NMP to the mixture to serve as both a solvent and a cyclization agent.

  • Heat the reaction mixture with stirring to approximately 130-150 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a large volume of cold water with vigorous stirring to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water to remove any residual PPA or solvent, and dry under vacuum.

Alternative Phosgene-based Synthesis: While effective, the use of phosgene or its derivatives like diphosgene or triphosgene is hazardous and requires specialized handling in a well-ventilated fume hood. The reaction of 2,3-diaminobenzoic acid with phosgene in an inert solvent with a base would also yield the desired product.

Characterization Data for this compound:

Property Value
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.15 g/mol
Appearance White to off-white solid

| Purity | >96% |

PART 2: Polymerization of this compound

The bifunctional nature of this compound, possessing both an amine-like N-H group within the benzimidazolone ring and a carboxylic acid group, allows for its self-polycondensation to form high-performance polyamides. The direct polycondensation via the Yamazaki-Higashi method is a particularly effective approach.

Workflow for Polyamide Synthesis

Polymerization Workflow monomer Monomer: This compound step1 Direct Polycondensation (Yamazaki-Higashi Method) monomer->step1 polymer Product: Polyamide with Pendent Benzimidazolone Groups step1->polymer characterization Characterization: - Inherent Viscosity - TGA/DSC - Solubility - NMR/IR polymer->characterization

Caption: Workflow for the synthesis of polyamides.

Protocol 3: Synthesis of Polyamide via Yamazaki-Higashi Direct Polycondensation

This protocol outlines a method for the direct polycondensation of this compound to produce a high-molecular-weight polyamide.[3]

Materials:

  • This compound

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl₂) or Lithium chloride (LiCl) (optional, to improve solubility)

  • Triphenyl phosphite (TPP)

  • Pyridine (Py)

  • Reaction flask with a mechanical stirrer, nitrogen inlet, and outlet

  • Heating mantle

Procedure:

  • Dry all glassware thoroughly before use.

  • In a reaction flask under a nitrogen atmosphere, dissolve this compound in NMP. If solubility is an issue, add CaCl₂ or LiCl and stir until dissolved.

  • To the stirred solution, add pyridine followed by triphenyl phosphite.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature with vigorous stirring for several hours (typically 3-6 hours). The viscosity of the solution will increase as the polymerization proceeds.

  • After the desired polymerization time, cool the viscous solution to room temperature.

  • Pour the polymer solution into a large volume of a non-solvent, such as methanol or ethanol, with constant stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any residual salts and solvent.

  • Dry the final polymer product in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

PART 3: Properties and Applications of the Resulting Polyamides

Polymers derived from this compound are expected to exhibit a unique combination of properties, making them suitable for a range of high-performance applications.

Expected Polymer Properties:
  • High Thermal Stability: The rigid benzimidazolone backbone contributes to high glass transition temperatures (Tg) and excellent thermal stability, as indicated by thermogravimetric analysis (TGA).

  • Good Mechanical Properties: The strong intermolecular hydrogen bonding between the amide linkages and the benzimidazolone rings is anticipated to result in polymers with high tensile strength and modulus.

  • Specific Solubility: These polyamides are expected to be soluble in polar aprotic solvents such as NMP, DMAc, and DMSO, often requiring the addition of salts like LiCl or CaCl₂ to disrupt strong polymer chain interactions.

  • Chemical Resistance: The aromatic and heterocyclic nature of the polymer backbone should provide good resistance to a range of chemicals.

Potential Applications:
  • High-Temperature Membranes: For gas separation, pervaporation, and fuel cell applications, leveraging the thermal stability and selective permeability that can be tuned by the polymer structure.

  • Advanced Composites: As a matrix material for high-performance composites used in the aerospace and automotive industries, where high strength and thermal resistance are critical.

  • Fibers and Films: For applications requiring thermally stable and mechanically robust fibers and films, such as in protective clothing, electrical insulation, and flexible electronics substrates.

  • Biomedical Materials: The polyamide structure could be further functionalized for applications in drug delivery and tissue engineering, where biocompatibility and controlled degradation might be engineered.

Conclusion

This compound represents a promising monomer for the development of next-generation high-performance polymers. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize and explore the potential of this unique building block. The resulting polyamides, with their expected superior thermal and mechanical properties, are well-positioned to address the growing demand for advanced materials in a variety of technologically demanding fields.

References

Application Notes & Protocols: A Framework for Efficacy Testing of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and a Strategy for Bioactivity Screening

The benzimidazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The compound of interest, 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid, belongs to this versatile class of heterocyclic compounds. Its structural features suggest potential as a therapeutic agent, but a systematic evaluation is required to uncover its biological function and efficacy.

This guide presents a tiered, hypothesis-driven framework for the initial bioactivity screening and mechanistic evaluation of this compound. As a novel chemical entity, the most logical starting point is to assess its impact on fundamental cellular processes. Therefore, our proposed workflow begins with broad phenotypic screens to detect cytotoxic or anti-proliferative effects, followed by more specific assays to elucidate the mechanism of action. This approach is designed to efficiently identify and characterize the compound's therapeutic potential for researchers in drug discovery and development.

The workflow is structured into three sequential tiers:

  • Tier 1: Foundational Viability and Cytotoxicity Assessment. To determine if the compound has any effect on cell survival and establish a dose-response relationship.

  • Tier 2: Mechanistic Elucidation. To investigate how the compound elicits its effects, with a focus on inducing apoptosis, a preferred mechanism for anticancer agents.

  • Tier 3: Hypothesis-Driven Target Inquiry. To explore a plausible molecular target based on the compound's chemical class, focusing on protein kinase inhibition.

Tier 1: Foundational Viability and Cytotoxicity Assays

Causality and Rationale: Before investigating complex mechanisms, it is essential to first confirm whether this compound exerts any cytotoxic or anti-proliferative effects. Cellular viability assays are ubiquitously used to assess the effects of candidate therapeutics.[3] Tetrazolium reduction assays (MTT, MTS) are reliable, colorimetric methods that measure the metabolic activity of living cells, which serves as a proxy for cell viability.[4][5] A reduction in metabolic activity in the presence of the compound indicates either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect. This initial screen is critical for determining the compound's potency (e.g., IC50 value) and guiding the concentration range for all subsequent experiments.

Protocol 1: MTS Assay for Cell Viability and Cytotoxicity

The MTS assay is a convenient, single-step colorimetric assay. The MTS tetrazolium compound is reduced by viable, metabolically active cells into a soluble formazan product, eliminating the need for a separate solubilization step required in the older MTT assay.[4]

Workflow for MTS Viability Assay

cluster_prep Preparation cluster_treat Treatment cluster_readout Readout plate_cells 1. Plate cells in 96-well plate (e.g., 5,000-10,000 cells/well) incubate_24h 2. Incubate for 24h (allow cells to adhere) plate_cells->incubate_24h add_compound 3. Add serial dilutions of test compound incubate_24h->add_compound incubate_48_72h 4. Incubate for 48-72h add_compound->incubate_48_72h add_mts 5. Add MTS reagent to each well incubate_48_72h->add_mts incubate_1_4h 6. Incubate for 1-4h at 37°C add_mts->incubate_1_4h read_abs 7. Read absorbance at 490 nm incubate_1_4h->read_abs data_analysis data_analysis read_abs->data_analysis Calculate % Viability & IC50

Caption: MTS cell viability assay workflow.

Materials:

  • 96-well flat-bottom cell culture plates

  • Cancer cell line of choice (e.g., A549 - lung, MCF-7 - breast)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound, dissolved in DMSO to create a high-concentration stock (e.g., 100 mM)

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for "medium only" background controls. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. A typical starting range might be from 100 µM down to 0.1 µM. Ensure the final DMSO concentration in all wells (including vehicle controls) is identical and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. For vehicle control wells, add medium with the same final DMSO concentration.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.[4][6]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light. The incubation time depends on the metabolic rate of the cell line and should be optimized.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[4]

Data Analysis and Presentation:

  • Subtract the average absorbance of the "medium only" background wells from all other readings.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (untreated) cells: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Compound Conc. (µM)Absorbance (490nm)Corrected Absorbance% Viability
Vehicle (0)1.2501.200100%
0.11.2151.16597.1%
11.0501.00083.3%
100.6500.60050.0%
500.2000.15012.5%
1000.1000.0504.2%
Blank (Media Only)0.050N/AN/A
Table 1: Example data table for calculating IC50.

Tier 2: Mechanistic Elucidation via Apoptosis Assay

Causality and Rationale: If the compound demonstrates significant cytotoxicity in Tier 1, the next critical step is to determine the mode of cell death. A therapeutic agent that induces apoptosis (programmed cell death) is often preferred over one causing necrosis, as apoptosis is a controlled process that avoids triggering an inflammatory response.[7] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis.[8] In healthy cells, the phospholipid phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[8][9]

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

This protocol uses flow cytometry to quantitatively differentiate between healthy, early apoptotic, late apoptotic, and necrotic cell populations.

Principle of Annexin V / PI Staining

cluster_cells cluster_membrane Healthy Healthy Cell Annexin V (-) PI (-) EarlyApop Early Apoptotic Annexin V (+) PI (-) Healthy->EarlyApop Compound Induces Apoptosis HealthyMem Intact Membrane PS on Inner Leaflet Healthy->HealthyMem LateApop Late Apoptotic / Necrotic Annexin V (+) PI (+) EarlyApop->LateApop EarlyMem Intact Membrane PS on Outer Leaflet EarlyApop->EarlyMem LateMem Compromised Membrane LateApop->LateMem Necrotic Primary Necrotic Annexin V (-) PI (+) Necrotic->LateMem cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: ADP Detection Kinase Kinase + Substrate + ATP Reaction ADP + Phospho-Substrate + unconsumed ATP Kinase->Reaction Phosphorylation Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase Blocks Reaction ADP_Glo Add ADP-Glo™ Reagent (Depletes remaining ATP) Reaction->ADP_Glo Kinase_Det Add Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo->Kinase_Det Luciferase Luciferase/Luciferin Reaction Kinase_Det->Luciferase Light Luminescent Signal (Proportional to ADP) Luciferase->Light

References

Application Note & Protocol: Quantitative Analysis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and development. Its core structure is a feature in various pharmacologically active agents.[1][2] The reliable quantification of this and related molecules in biological matrices such as plasma, urine, and tissue homogenates is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a comprehensive guide to the development and validation of a robust analytical method for this purpose, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for sensitivity and selectivity in bioanalysis.[3][4]

The inherent challenges of bioanalysis, such as complex sample matrices and the low concentrations of analytes, necessitate meticulous sample preparation and highly sensitive detection methods.[5][6] This application note details a recommended workflow, from sample collection and preparation to LC-MS/MS analysis and method validation, providing researchers with a solid foundation for their analytical endeavors.

Analyte Properties and Considerations

A thorough understanding of the analyte's physicochemical properties is critical for method development.

PropertyValue / InformationSource
Molecular Formula C8H6N2O3ChemSrc
Molecular Weight 178.15 g/mol ChemSrc
Structure Benzimidazole core with a carboxylic acid and an oxo group-
pKa Estimated acidic pKa for the carboxylic acid and a less acidic/neutral pKa for the N-H protons.-
LogP Expected to be low to moderate, indicating some degree of polarity.-

The presence of the carboxylic acid group suggests that the compound's charge state will be pH-dependent. This is a key consideration for optimizing both sample extraction and chromatographic separation.

Analytical Strategy: LC-MS/MS

For the quantification of this compound in biological samples, LC-MS/MS is the recommended technique due to its superior sensitivity, selectivity, and speed.[3][4] The method will be based on the principle of separating the analyte from matrix components using High-Performance Liquid Chromatography (HPLC) followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) IS Internal Standard Spiking Sample->IS Extraction Extraction (SPE or LLE) IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation (Reversed-Phase) Evaporation->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Quadrupole 1 (Precursor Ion) ESI->MS1 CID Quadrupole 2 (Collision Cell) MS1->CID MS2 Quadrupole 3 (Product Ion) CID->MS2 Detector Detector MS2->Detector Chromatogram Chromatogram (Peak Integration) Detector->Chromatogram Calibration Calibration Curve (Concentration vs. Response) Chromatogram->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: High-level workflow for the quantification of the analyte.

Detailed Protocols

The following protocols are provided as a starting point and should be optimized for the specific laboratory equipment and biological matrix used.

Sample Preparation

The goal of sample preparation is to remove interfering substances like proteins and phospholipids while concentrating the analyte.[5][7] Supported Liquid Extraction (SLE) is recommended for its efficiency and ease of use.

Protocol: Supported Liquid Extraction (SLE) for Plasma Samples

  • Sample Pre-treatment: Thaw plasma samples on ice. Vortex to ensure homogeneity.

  • Internal Standard (IS) Spiking: To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (a structurally similar molecule, ideally a stable isotope-labeled version of the analyte). Vortex briefly.

  • Acidification: Add 100 µL of 2% formic acid in water to the sample. This ensures the carboxylic acid group of the analyte is protonated, increasing its affinity for the organic extraction solvent.

  • Loading: Load the entire pre-treated sample onto a 96-well SLE plate. Apply a brief pulse of vacuum or positive pressure to initiate the flow of the sample into the sorbent. Allow the sample to absorb for 5 minutes.

  • Elution: Add 900 µL of ethyl acetate to the SLE plate. Allow the solvent to percolate through the sorbent for 5 minutes. Repeat this step with another 900 µL of ethyl acetate.

  • Evaporation: Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for analysis.

Sample Preparation Workflow start Start: Plasma Sample is_spike Spike with Internal Standard start->is_spike acidify Acidify with Formic Acid is_spike->acidify load_sle Load onto SLE Plate acidify->load_sle elute Elute with Ethyl Acetate load_sle->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Step-by-step sample preparation workflow using SLE.

LC-MS/MS Parameters

Liquid Chromatography (LC)

ParameterRecommended SettingRationale
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrateA standard gradient for eluting a range of small molecules.
Injection Volume 5 µL
Column Temperature 40°CImproves peak shape and reproducibility.

Tandem Mass Spectrometry (MS/MS)

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe benzimidazole nitrogen is likely to be protonated.
MRM Transitions To be determined by infusing a standard solution of the analyte.Precursor ion will be [M+H]+. Product ions will result from fragmentation of the parent molecule.
Collision Energy To be optimized for each transition.
Dwell Time 50-100 ms

Method Validation

A bioanalytical method must be validated to ensure its reliability.[8] The validation should be conducted in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[8][9][10][11]

Key Validation Parameters

ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ).[11]
Matrix Effect Assessed to ensure no significant ion suppression or enhancement from the biological matrix.
Recovery Consistent and reproducible extraction recovery.
Stability Analyte stability demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).

Data Presentation

Example Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.015
50.078
100.152
500.765
1001.530
5007.590
100015.210

Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%RE)Precision (%CV)
LLOQ10.95-5.08.2
Low33.103.36.5
Mid7572.5-3.34.1
High7507652.03.5

Troubleshooting

IssuePotential CauseSuggested Solution
Low Analyte Signal Inefficient extraction, ion suppression.Optimize extraction pH and solvent, check for matrix effects.
High Variability Inconsistent sample preparation, instrument instability.Ensure consistent pipetting and evaporation, check instrument performance.
Peak Tailing Secondary interactions on the column, inappropriate pH.Use a column with low silanol activity, adjust mobile phase pH.
Interfering Peaks Insufficient chromatographic separation, matrix components.Optimize LC gradient, improve sample cleanup.

Conclusion

This application note provides a detailed framework for the quantitative analysis of this compound in biological samples using LC-MS/MS. The described methodologies for sample preparation and analysis, along with the guidelines for method validation, offer a robust starting point for researchers. Adherence to these principles will ensure the generation of high-quality, reliable data essential for drug development and scientific research.

References

Application Notes and Protocols for Fluorescent Labeling with 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Fluorophore Scaffold

In the dynamic landscape of biological imaging and diagnostics, the demand for novel fluorophores with unique spectral properties and versatile conjugation chemistry is ever-present. The benzimidazole core, a heterocyclic aromatic compound, has garnered significant attention for its intrinsic fluorescence, which can be modulated by various substituent groups.[1][2] This application note introduces a promising, yet underexplored, class of fluorescent probes based on the 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid scaffold. This family of compounds, characterized by a benzimidazolone structure with a reactive carboxylic acid handle, presents a valuable platform for the development of bespoke fluorescent labels for a wide array of biomolecules.

The 2-oxo-benzimidazolone core is anticipated to exhibit fluorescence in the blue-to-green region of the spectrum, a range that is often sought after for multiplexing with longer-wavelength dyes. The carboxylic acid moiety at the 4-position provides a convenient and versatile site for covalent attachment to primary amines on proteins, peptides, amino-modified nucleic acids, and other biological targets through well-established amide bond formation chemistries.[2]

A Note on Spectroscopic Properties: As of the writing of this document, detailed experimental data on the specific photophysical properties (e.g., excitation/emission maxima, quantum yield, Stokes shift) of this compound and its simple derivatives are not extensively available in the peer-reviewed literature. Therefore, it is imperative for the researcher to perform a thorough spectroscopic characterization of the free dye and the final bioconjugate to determine the optimal parameters for their specific application. The protocols provided herein are based on established methodologies for similar carboxylic acid-containing fluorophores and serve as a robust starting point for your investigations.

Core Principles of Labeling

The fundamental principle behind utilizing this compound for fluorescent labeling is the covalent conjugation of the dye to a target biomolecule. The most common and reliable method for achieving this is through the formation of a stable amide bond between the carboxylic acid group of the fluorophore and a primary amine on the target molecule (e.g., the epsilon-amino group of a lysine residue in a protein).

To facilitate this reaction, the carboxylic acid is first "activated" to a more reactive species, most commonly an N-hydroxysuccinimide (NHS) ester . This activated ester readily reacts with primary amines at physiological to slightly alkaline pH, forming a stable amide linkage and releasing NHS as a byproduct.

G cluster_0 Activation Step cluster_1 Conjugation Step Fluorophore-COOH 2-Oxo-benzimidazolone-COOH NHS_EDC NHS / EDC Fluorophore-COOH->NHS_EDC Carbodiimide Chemistry Fluorophore-NHS Activated Fluorophore-NHS Ester NHS_EDC->Fluorophore-NHS Biomolecule-NH2 Biomolecule-NH2 (e.g., Protein) Fluorophore-NHS->Biomolecule-NH2 Amine-reactive coupling (pH 8.0-9.0) Labeled_Biomolecule Labeled Biomolecule (Stable Amide Bond) Biomolecule-NH2->Labeled_Biomolecule NHS_byproduct NHS (byproduct) Biomolecule-NH2->NHS_byproduct

Fig. 1: General workflow for the two-step fluorescent labeling process.

Protocols

Protocol 1: Activation of this compound to its NHS Ester

Rationale: This protocol describes the in-situ generation of the amine-reactive NHS ester. It is recommended to prepare the NHS ester fresh for each labeling experiment to ensure maximum reactivity, as NHS esters can hydrolyze in the presence of moisture.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas (optional, for creating an inert atmosphere)

  • Small, dry glass reaction vial with a screw cap

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the activated ester.

  • Dissolution: In a dry glass vial, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

  • Addition of NHS and Carbodiimide: To the dissolved carboxylic acid, add 1.1 equivalents of NHS and 1.1 equivalents of EDC (or DCC).

  • Reaction: Cap the vial tightly and stir the reaction mixture at room temperature for 1-4 hours. If desired, the reaction can be carried out under an inert atmosphere of argon or nitrogen.

  • Confirmation (Optional): The formation of the NHS ester can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot and the appearance of a new, typically less polar, product spot.

  • Use: The resulting solution containing the activated NHS ester is now ready for direct use in the labeling of biomolecules as described in Protocol 2.

Note on Carbodiimide Choice: EDC is generally preferred for biological applications as its urea byproduct is water-soluble and can be easily removed during purification. If DCC is used, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and water and can be removed by filtration.

Protocol 2: Fluorescent Labeling of Proteins with the Activated NHS Ester

Rationale: This protocol provides a general method for labeling proteins with the freshly prepared NHS ester of this compound. The optimal protein concentration and dye-to-protein molar ratio will need to be determined empirically for each specific protein.

Materials:

  • Activated this compound NHS ester solution (from Protocol 1)

  • Protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-9.0)

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography column such as a Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer) at a concentration of 1-10 mg/mL. The pH should be adjusted to 8.0-9.0 to ensure that the lysine side-chain amino groups are deprotonated and available for reaction.

  • Reaction Setup: While gently stirring the protein solution, add a calculated amount of the activated NHS ester solution from Protocol 1. The molar ratio of dye to protein can be varied to control the degree of labeling. A starting point of a 5- to 20-fold molar excess of the dye is recommended.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C. The reaction vessel should be protected from light to prevent photobleaching of the fluorophore.

  • Quenching: To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature. This will react with any remaining unreacted NHS ester.

  • Purification: Separate the labeled protein from the unreacted dye and reaction byproducts. Size-exclusion chromatography is the most common and effective method. The column should be equilibrated with a suitable storage buffer for the protein (e.g., PBS, pH 7.4).

  • Characterization:

    • Degree of Labeling (DOL): Determine the ratio of dye molecules to protein molecules. This can be estimated using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the fluorophore at its absorbance maximum (which needs to be experimentally determined).

    • Spectroscopic Analysis: Measure the excitation and emission spectra of the final conjugate to confirm successful labeling and to determine the optimal settings for fluorescence imaging or detection.

    • Functional Analysis: It is crucial to perform a functional assay to ensure that the labeling process has not adversely affected the biological activity of the protein.

Table 1: Troubleshooting Common Labeling Issues

IssuePotential CauseSuggested Solution
Low Degree of Labeling Inefficient activation of the carboxylic acid.Ensure anhydrous conditions during activation. Increase reaction time or temperature for activation.
Low pH of the labeling buffer.Ensure the pH of the protein solution is between 8.0 and 9.0.
Presence of primary amines in the buffer (e.g., Tris).Use an amine-free buffer such as bicarbonate or phosphate.
Hydrolysis of the NHS ester.Use the activated NHS ester immediately after preparation.
Protein Precipitation High concentration of organic solvent from the dye stock.Keep the volume of the added dye solution to a minimum (ideally <10% of the total reaction volume).
The protein is unstable at the labeling pH.Perform the labeling at a lower pH (e.g., 7.5-8.0), but be aware that the reaction rate will be slower.
Loss of Protein Activity Labeling of critical lysine residues in the active site.Reduce the molar excess of the dye to achieve a lower degree of labeling.
Denaturation during the labeling process.Perform the reaction at 4°C instead of room temperature.

Potential Applications

Once successfully conjugated to a biomolecule, derivatives of this compound can be employed in a variety of fluorescence-based applications, including:

  • Fluorescence Microscopy: Visualize the localization and dynamics of labeled proteins or other molecules within cells and tissues.

  • Flow Cytometry: Identify and quantify cell populations based on the presence of a labeled cell surface marker.

  • Immunofluorescence Assays (IFAs): Detect specific antigens in cells and tissues using fluorescently labeled antibodies.

  • Fluorescence-based Immunoassays (FIAs): Quantify analytes in solution using techniques such as FRET or fluorescence polarization.

G cluster_apps Potential Applications Start Labeled Biomolecule Microscopy Fluorescence Microscopy Start->Microscopy Cellular Imaging FlowCyto Flow Cytometry Start->FlowCyto Cell Analysis IFA Immunofluorescence Assays Start->IFA Tissue Staining FIA Fluorescence Immunoassays Start->FIA Analyte Quantification

Fig. 2: Potential applications for biomolecules labeled with 2-Oxo-benzimidazolone derivatives.

Conclusion and Future Outlook

The this compound scaffold represents a promising new class of fluorophores for biological labeling. While further characterization of its photophysical properties is required, the straightforward chemistry for conjugation to biomolecules makes it an accessible tool for researchers. The protocols outlined in this application note provide a solid foundation for the successful activation and conjugation of this dye, enabling its use in a wide range of fluorescence-based applications. As research into this and other novel fluorophores continues, the palette of available tools for biological imaging and detection will undoubtedly expand, leading to new discoveries and a deeper understanding of complex biological systems.

References

Application Notes and Protocols for Investigating 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is a member of this class, and while direct studies on this parent compound are limited, its derivatives have shown significant potential in oncology and neuroscience. This guide provides a detailed framework for the in vitro and in vivo evaluation of this compound and its analogues, drawing insights from research on related molecules to propose robust investigational pathways.

Derivatives of this core structure have demonstrated notable anticancer activity, inducing apoptosis in cancer cell lines such as colon (HCT-116) and cervical (HeLa) cancer.[1] Furthermore, modifications to the benzimidazole core have yielded potent and selective modulators of serotonin receptors, specifically as 5-HT3 antagonists and 5-HT4 partial agonists or antagonists.[3][4][5] These findings suggest that this compound is a valuable starting point for drug discovery efforts in these therapeutic areas.

This document outlines detailed protocols for the initial characterization of this compound, from fundamental in vitro cytotoxicity and receptor binding assays to preliminary in vivo efficacy models. The methodologies are designed to be comprehensive and adaptable, providing researchers with the necessary tools to explore the full therapeutic potential of this promising chemical entity.

PART 1: In Vitro Evaluation Protocols

Anticancer Activity Assessment

The initial in vitro assessment of this compound for potential anticancer effects is crucial. Based on the activity of its derivatives, we will focus on cytotoxicity and apoptosis induction.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HCT-116 colorectal carcinoma, HeLa cervical cancer) and a non-cancerous cell line (e.g., HEK-293) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.

    • Replace the media in the 96-well plate with 100 µL of media containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media.

    • Add 150 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes at room temperature.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC50 (µM)
Derivative 6a[1]HCT-11629.5 ± 4.53
Derivative 6b[1]HCT-11657.9 ± 7.01
Derivative 6c[1]HCT-11640.6 ± 5.42
Derivative 6a[1]HeLa57.1 ± 6.7
Derivative 6b[1]HeLa65.6 ± 6.63
Derivative 6c[1]HeLa33.8 ± 3.54

Principle: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation can be visualized as intensely stained, condensed, or fragmented nuclei.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on sterile glass coverslips in a 6-well plate.

    • Treat the cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Fixation and Staining:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

    • Stain the cells with 1 µg/mL DAPI solution for 5 minutes in the dark.

  • Microscopy:

    • Wash the coverslips with PBS and mount them on microscope slides.

    • Visualize the cells under a fluorescence microscope with a UV filter.

    • Capture images of apoptotic cells (characterized by condensed and fragmented nuclei) and compare them to healthy, uniformly stained nuclei in control cells.

Visualization of Experimental Workflow:

G cluster_0 In Vitro Anticancer Evaluation Cell_Culture Cancer Cell Lines (e.g., HCT-116, HeLa) Compound_Treatment Treat with 2-Oxo-2,3-dihydro-1H- benzo[d]imidazole-4-carboxylic acid Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay DAPI_Staining DAPI Staining for Apoptosis Compound_Treatment->DAPI_Staining Data_Analysis Determine IC50 and Observe Nuclear Morphology MTT_Assay->Data_Analysis DAPI_Staining->Data_Analysis

Caption: Workflow for in vitro anticancer screening.

Serotonin Receptor Binding and Functional Assays

Given that derivatives of the core structure are active at serotonin receptors, it is pertinent to evaluate the parent compound's affinity for these targets.[3][4][5]

Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation.

Protocol:

  • Membrane Preparation:

    • Use commercially available cell membranes expressing human 5-HT3 or 5-HT4 receptors, or prepare them from cells or tissues known to express these receptors.

  • Binding Assay:

    • In a 96-well plate, combine:

      • Receptor membrane preparation.

      • Radioligand (e.g., [³H]GR65630 for 5-HT3, [³H]GR113808 for 5-HT4) at a concentration near its Kd.

      • Varying concentrations of this compound.

      • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

    • For non-specific binding, include a high concentration of a known unlabeled ligand (e.g., granisetron for 5-HT3, GR113808 for 5-HT4).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration and Scintillation Counting:

    • Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation:

CompoundReceptorKi (nM)
Derivative 12a (DA 6215)[4]5-HT33.8
ICS 205930 (Reference)[4]5-HT32
Ethyl/Cyclopropyl Derivatives[3]5-HT46.7 - 75.4

PART 2: In Vivo Evaluation Protocols

Preliminary In Vivo Anticancer Efficacy in a Xenograft Model

Principle: A tumor xenograft model in immunocompromised mice is a standard method to assess the in vivo efficacy of a potential anticancer agent.

Protocol:

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice).

    • Acclimatize the animals for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of HCT-116 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Formulate this compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).

    • Administer the compound daily via an appropriate route (e.g., intraperitoneal or oral) at different dose levels.

    • The control group receives the vehicle only.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors in the control group reach a predetermined size or after a set duration.

    • Excise the tumors and weigh them.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualization of In Vivo Workflow:

G cluster_1 In Vivo Xenograft Model Implantation Subcutaneous Implantation of HCT-116 Cells Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Daily Administration of Compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight and TGI Monitoring->Endpoint

Caption: Workflow for in vivo anticancer efficacy study.

In Vivo Assessment of 5-HT3 Receptor Antagonism (von Bezold-Jarisch Reflex)

Principle: The von Bezold-Jarisch reflex is a triad of responses (apnea, bradycardia, and hypotension) induced by intravenous administration of 5-HT. This reflex is mediated by 5-HT3 receptors. Antagonists of the 5-HT3 receptor will inhibit this reflex.[4]

Protocol:

  • Animal Preparation:

    • Anesthetize rats (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., urethane).

    • Cannulate the trachea for artificial respiration if necessary.

    • Cannulate the carotid artery to monitor blood pressure and the jugular vein for drug administration.

  • Baseline Measurements:

    • Record baseline heart rate and blood pressure.

  • Compound Administration:

    • Administer this compound intravenously at various doses.

    • The control group receives the vehicle.

  • 5-HT Challenge:

    • After a short interval (e.g., 5 minutes), administer a bolus injection of 5-HT to induce the von Bezold-Jarisch reflex.

  • Data Recording and Analysis:

    • Record the changes in heart rate and blood pressure.

    • Calculate the percentage inhibition of the 5-HT-induced response by the test compound.

    • Determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).

Data Presentation:

CompoundIn Vivo ModelED50 (nM/kg, i.v.)
Derivative 12a (DA 6215)[4]von Bezold-Jarisch Reflex1
ICS 205930 (Reference)[4]von Bezold-Jarisch Reflex2.1

Conclusion

The provided protocols offer a comprehensive starting point for the preclinical evaluation of this compound. The proposed in vitro assays will elucidate its potential cytotoxic effects and its affinity for serotonin receptors, while the in vivo models will provide initial insights into its efficacy and pharmacological activity in a physiological context. The modular nature of these protocols allows for adaptation and expansion as more is learned about the biological activities of this compound and its derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important benzimidazolone derivative. Here, we address common challenges encountered during its synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance your yield and purity.

The primary and most direct synthetic route to this compound involves the cyclization of 2,3-diaminobenzoic acid with a carbonylating agent, most commonly urea. This seemingly straightforward reaction can be prone to several issues that impact the final yield and purity of the product. This guide will walk you through the intricacies of this synthesis, offering solutions to common pitfalls.

Troubleshooting Guide & FAQs

Issue 1: Low Overall Yield

Q1: My final yield of this compound is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors, primarily related to starting material quality, reaction conditions, and potential side reactions. Let's break down the key areas for optimization:

  • Purity of 2,3-Diaminobenzoic Acid: The starting material, 2,3-diaminobenzoic acid, is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the effective concentration of the reactant. It is characterized by its two amino groups and is typically a tan to brown solid.[1][2] Ensure you are using a high-purity grade of this reagent. If the purity is questionable, consider recrystallization prior to use.

  • Reaction Temperature and Duration: The reaction of 2,3-diaminobenzoic acid with urea requires elevated temperatures to facilitate both the decomposition of urea into isocyanic acid and the subsequent cyclization. However, excessively high temperatures or prolonged reaction times can lead to decarboxylation of the product. A careful balance is crucial.

    • Insight: The carboxylic acid group on the benzimidazole ring is prone to removal at high temperatures, a common reaction for many carboxylic acids.[3] This side reaction is a significant contributor to yield loss.

  • Urea Stoichiometry and Decomposition: Urea serves as the carbonyl source in this reaction. Upon heating, it decomposes to form isocyanic acid (HNCO) and ammonia. The isocyanic acid is the reactive species that participates in the cyclization with the diamine.

    • Causality: An insufficient amount of urea will result in incomplete conversion of the 2,3-diaminobenzoic acid. Conversely, a large excess of urea can lead to the formation of biuret and other side products, complicating purification.[4] It is generally recommended to use a slight excess of urea (1.1 to 1.3 equivalents).[4]

  • Solvent Choice: The choice of solvent can influence reaction kinetics and solubility of reactants and products. While some procedures are performed neat (without solvent), high-boiling point, water-immiscible organic solvents can be advantageous.[4] Solvents like o-dichlorobenzene have been used effectively.[4]

Troubleshooting Workflow for Low Yield:

Caption: A stepwise approach to troubleshooting low reaction yields.

Issue 2: Product Purity and Color

Q2: The isolated product is off-color (e.g., brown or dark) and contains impurities. What causes this and what purification strategies are effective?

A2: The presence of color and impurities is a common issue, often linked to the oxidation of the starting material and side reactions.

  • Oxidation of 2,3-Diaminobenzoic Acid: As an aromatic diamine, 2,3-diaminobenzoic acid is sensitive to air and light, leading to oxidative polymerization and the formation of highly colored byproducts.[1][5]

    • Preventative Measure: Store 2,3-diaminobenzoic acid under an inert atmosphere (nitrogen or argon) and protect it from light. Using freshly purchased or purified starting material is highly recommended.

  • Side Reactions from Urea: At elevated temperatures, urea can form byproducts such as biuret and triuret. While these are generally more polar and can often be removed during workup, they can sometimes co-precipitate with the product.

  • Decarboxylation Product: As mentioned previously, decarboxylation of the final product can occur, leading to the formation of 1,3-dihydro-2H-benzimidazol-2-one. This impurity can be difficult to separate due to its similar structure.

Effective Purification Protocol:

  • Initial Isolation: After the reaction is complete, the crude product often precipitates from the reaction mixture upon cooling. This solid can be collected by filtration.

  • Acid-Base Wash: A common and effective purification technique involves dissolving the crude product in an aqueous basic solution (e.g., dilute NaOH or Na2CO3) to form the sodium salt of the carboxylic acid. This will deprotonate the carboxylic acid, making it water-soluble.

    • Rationale: Many of the colored, non-acidic impurities will remain insoluble and can be removed by filtration.

  • Reprecipitation: The filtrate, containing the sodium salt of your desired product, is then carefully acidified (e.g., with dilute HCl or acetic acid). This will protonate the carboxylate, causing the purified this compound to precipitate out of the solution.

  • Final Wash and Drying: The precipitated solid should be collected by filtration, washed with cold water to remove any residual salts, and then dried under vacuum.

Issue 3: Reaction Stalls or Fails to Go to Completion

Q3: My reaction seems to stall, with a significant amount of starting material remaining even after extended reaction times. What could be the problem?

A3: A stalled reaction is often indicative of insufficient activation energy or issues with the key reactive intermediate.

  • Inadequate Temperature: The decomposition of urea to isocyanic acid is temperature-dependent. If the reaction temperature is too low, the generation of the reactive electrophile will be slow or negligible, leading to an incomplete reaction.

    • Recommendation: Ensure your reaction is heated to a sufficiently high temperature, typically in the range of 130-180 °C, depending on the specific protocol and solvent used.

  • Hydrolysis of Urea: The presence of water can be detrimental to this reaction. Water can hydrolyze urea, especially under acidic or basic conditions and at elevated temperatures, forming ammonia and carbon dioxide.[6][7][8] This depletes the urea available to form isocyanic acid.

    • Preventative Measure: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction. While 2,3-diaminobenzoic acid has some water solubility, it's best to minimize water in the reaction medium.[5]

  • Poor Mixing: If the reaction is run neat or as a thick slurry, inefficient mixing can lead to localized "hot spots" and areas where the reactants are not in sufficient contact.

    • Solution: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. If the mixture becomes too thick to stir, consider using a high-boiling point solvent to improve fluidity.

Diagnostic Flowchart for Stalled Reactions:

StalledReaction Start Reaction Stalled CheckTemp Verify Reaction Temperature Start->CheckTemp CheckMoisture Assess for Moisture Contamination CheckTemp->CheckMoisture Temp OK Resolution Reaction Proceeds CheckTemp->Resolution Increase Temp CheckMixing Evaluate Mixing Efficiency CheckMoisture->CheckMixing System Dry CheckMoisture->Resolution Dry Reagents/ Glassware CheckMixing->Resolution Improve Stirring/ Add Solvent

Caption: A decision tree for diagnosing and resolving stalled reactions.

Optimized Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2,3-Diaminobenzoic acid (high purity)

  • Urea

  • o-Dichlorobenzene (optional, anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-diaminobenzoic acid (1.0 eq) and urea (1.2 eq). If using a solvent, add o-dichlorobenzene.

  • Heating: Heat the reaction mixture to 140-160 °C with vigorous stirring. The mixture will melt and evolve ammonia gas.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product will solidify.

  • Purification (Acid-Base Extraction): a. Suspend the crude solid in a 1 M aqueous solution of NaOH and stir until all the desired product has dissolved. b. Filter the basic solution to remove any insoluble impurities. c. Slowly add 2 M HCl to the filtrate with stirring until the pH is acidic (pH ~4-5). The purified product will precipitate. d. Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the white to off-white solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and then with a small amount of cold ethanol. Dry the product in a vacuum oven.

Quantitative Data Summary

ParameterRecommended RangeRationale
Urea Stoichiometry 1.1 - 1.3 equivalentsEnsures complete reaction without excessive byproduct formation.
Temperature 140 - 160 °COptimal for urea decomposition and cyclization while minimizing decarboxylation.
Reaction Time 2 - 6 hoursDependent on scale and temperature; monitor by TLC for completion.

Alternative Synthetic Route: Using Carbonyldiimidazole (CDI)

For instances where the high temperatures required for the urea method lead to significant degradation, 1,1'-Carbonyldiimidazole (CDI) offers a milder alternative. CDI is a highly reactive carbonylating agent.[9][10][11]

Reaction Scheme:

2,3-Diaminobenzoic acid reacts with CDI, often at or slightly above room temperature, to form an intermediate that rapidly cyclizes to the desired benzimidazolone. This method avoids the harsh conditions and ammonia evolution of the urea-based synthesis.[12]

Advantages:

  • Milder reaction conditions (lower temperature).

  • Often results in higher purity crude product.

  • Can be more efficient for small-scale syntheses.

Disadvantages:

  • CDI is more expensive and moisture-sensitive than urea.

References

Technical Support Center: Purification of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and practical protocols for the purification of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (CAS: 291289-41-3), a key intermediate in pharmaceutical development.[1] Due to its rigid, planar structure featuring both a hydrogen-bond-donating/accepting benzimidazolone system and a carboxylic acid moiety, this compound exhibits challenging physicochemical properties, primarily very low solubility, which is the principal obstacle during its purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the handling and purification of the target compound.

Q1: Why is my crude this compound product almost completely insoluble in common laboratory solvents?

A: The poor solubility is an inherent property of the molecule, driven by two key factors:

  • Strong Intermolecular Hydrogen Bonding: The N-H groups of the benzimidazolone ring and the carboxylic acid's -OH group form extensive hydrogen bond networks. This creates a highly stable crystal lattice that requires significant energy to disrupt.

  • Molecular Planarity: The fused ring system is largely planar, allowing for efficient crystal packing (π-stacking), which further increases the lattice energy and reduces solubility. Standard solvents like ethyl acetate, dichloromethane, or even methanol are often ineffective at solvating the molecule sufficiently.

Q2: What are the most probable impurities I should expect in my crude product?

A: Impurities are almost always related to the synthetic route. A common synthesis involves the cyclization of a 1,2-diaminobenzoic acid derivative. Therefore, likely impurities include:

  • Unreacted Starting Materials: Primarily the substituted o-phenylenediamine precursor.

  • Incomplete Cyclization Products: Amide intermediates that have not fully closed to form the benzimidazolone ring.

  • Side-Reaction Products: Depending on the reagents and solvents used, unexpected products can form. For instance, if acetone is used as a solvent with an o-phenylenediamine precursor, the formation of benzodiazepine-type structures has been reported in related syntheses.[2]

  • Residual Hydrolysis Precursors: If the carboxylic acid is generated by hydrolyzing a corresponding ester or nitrile, the unreacted starting material may persist as a significant impurity.[3]

Q3: My product has a very broad or low melting point. What does this signify?

A: A sharp melting point is a key indicator of purity. A broad melting range (>2-3 °C) or a melting point significantly lower than the literature value suggests the presence of impurities. These impurities disrupt the uniform crystal lattice of the pure compound, causing it to melt over a wider and lower temperature range. For highly insoluble compounds like this, which may decompose at high temperatures, a broad melting range can also indicate the onset of decomposition.

Q4: Can I use standard silica gel column chromatography for purification?

A: It is generally not recommended as a first-line approach. The acidic nature of the carboxylic acid and the polar benzimidazolone system can lead to strong, irreversible binding to the silica gel, resulting in poor recovery and significant tailing of the product peak. If chromatography is necessary, alternative strategies should be considered, such as reverse-phase chromatography (C18) with a suitable mobile phase (e.g., water/acetonitrile with a formic acid or TFA modifier) or using a different stationary phase like alumina.

Part 2: Troubleshooting Guide & Protocols

This section provides solutions to specific experimental problems.

Scenario 1: Low Purity and Persistent Color in the Crude Solid

Problem: After synthesis and initial isolation by precipitation, the solid is off-white, tan, or brown, and analysis (e.g., ¹H NMR) shows multiple species.

Underlying Cause: This often points to the presence of colored, polymeric, or oxidative side products formed during the reaction. The low solubility of the desired product can cause it to co-precipitate with these impurities, trapping them within the solid.

Solution: Acid-Base Purification Workflow

This technique exploits the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.

  • Dissolution in Base:

    • Suspend the crude solid in a minimal amount of 1 M aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. Use approximately 10-20 mL per gram of crude material.

    • Stir the mixture at room temperature. The target compound should deprotonate to form its carboxylate salt, which is significantly more soluble in water.

    • Scientist's Note: Avoid using excess base or heating, as this can promote hydrolysis or degradation of other functional groups or impurities.

  • Filtration of Insoluble Impurities:

    • Many non-acidic impurities (e.g., unreacted starting materials, neutral cyclization byproducts) will remain insoluble.

    • Filter the basic solution through a pad of celite to remove these solid impurities. Wash the filter cake with a small amount of fresh 1 M NaOH solution to recover any trapped product.

  • Reprecipitation of the Pure Product:

    • Transfer the clear filtrate to a clean beaker and cool it in an ice bath.

    • While stirring vigorously, slowly add 2 M hydrochloric acid (HCl) dropwise.

    • As the solution becomes acidic (target pH ~2-3, check with pH paper), the protonated carboxylic acid will precipitate out of the solution. The slow addition and vigorous stirring promote the formation of a finer, more easily filterable solid.

  • Isolation and Washing:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (NaCl or KCl).

    • Finally, wash with a small amount of a cold organic solvent like acetone or ethanol to help remove residual water.

  • Drying:

    • Dry the purified solid in a vacuum oven at 60-80 °C until a constant weight is achieved.

G crude Crude Product (Insoluble Solid) add_base 1. Suspend in 1M NaOH 2. Stir to Dissolve crude->add_base filter1 Filter Insoluble Impurities add_base->filter1 insoluble Neutral/Basic Impurities (Discard) filter1->insoluble Solid filtrate Aqueous Filtrate (Soluble Carboxylate Salt) filter1->filtrate Liquid add_acid Acidify with 2M HCl to pH 2-3 filtrate->add_acid precipitate Precipitation of Pure Product add_acid->precipitate filter2 Collect by Filtration precipitate->filter2 wash Wash with H₂O & Acetone filter2->wash dry Dry Under Vacuum wash->dry pure_product Purified Product dry->pure_product

Caption: Decision workflow for purification via acid-base extraction.

Scenario 2: Product Fails to Crystallize or "Oils Out"

Problem: Attempts to recrystallize the product from a single solvent either fail (it remains insoluble even when hot) or it separates as an oil upon cooling.

Underlying Cause: Finding a single suitable solvent is extremely difficult. A good recrystallization solvent should dissolve the compound when hot but not when cold. For this molecule, solvents powerful enough to dissolve it (e.g., DMSO, DMF) often keep it in solution even after cooling. "Oiling out" occurs when the solution becomes supersaturated before reaching the optimal temperature for crystal nucleation, often due to the presence of impurities.

Solution: Two-Solvent Recrystallization

This method uses a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").

Solvent (Soluble In)Anti-Solvent (Insoluble In)
Dimethylformamide (DMF)Water
Dimethyl sulfoxide (DMSO)Water or Methanol
N-Methyl-2-pyrrolidone (NMP)[4]Water or Ethanol
  • Dissolution:

    • Place the crude product in a flask and add the minimum volume of hot DMF required to fully dissolve it. Heat the mixture with stirring, aiming for a temperature around 80-100 °C.

    • Scientist's Note: Use a minimal volume to ensure the solution is saturated. Adding too much solvent will result in poor recovery.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble material remains, perform a hot filtration to remove it. This must be done quickly to prevent premature crystallization.

  • Induce Crystallization:

    • Allow the clear, hot solution to cool slightly.

    • Begin adding water (the anti-solvent) dropwise with vigorous stirring. The solution will become cloudy at the point of addition. Continue adding water until the cloudiness faintly persists.

    • If the solution becomes too cloudy or an oil forms, add a few drops of hot DMF to redissolve it and then allow it to cool more slowly.

  • Cooling and Crystal Growth:

    • Once the solution is saturated, cover the flask and allow it to cool slowly to room temperature, and then further in an ice bath for at least one hour to maximize crystal formation. Slow cooling is critical for forming well-defined crystals rather than an amorphous powder.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a cold 1:1 mixture of DMF/water, followed by a wash with pure cold water, and finally a wash with a volatile solvent like ethanol to displace the water.

    • Dry the purified crystals in a vacuum oven.

Part 3: Final Purity Verification

After any purification procedure, the purity of the final product must be validated.

Technique Purpose Expected Result for Pure Compound
Melting Point Assess purity and identityA sharp melting point with a narrow range (e.g., 2-3 °C).
Thin-Layer Chromatography (TLC) Check for non-volatile impuritiesA single spot with a consistent Rf value. A suitable mobile phase might be Dichloromethane:Methanol (e.g., 9:1) with 0.5% acetic acid.
¹H NMR Spectroscopy Structural confirmation and purity checkClean spectrum with correct chemical shifts, integration values, and coupling patterns. Absence of impurity signals.
HPLC Quantify purityA single major peak, typically with >95% purity by area percentage.

References

Technical Support Center: Troubleshooting Solubility Issues with 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (Compound ID: 291289-41-3). This document provides in-depth troubleshooting for common solubility challenges encountered when using this compound in biological and chemical assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure accurate and reproducible experimental outcomes.

Section 1: Understanding the Molecule - The 'Why' Behind the Problem

A clear understanding of the compound's physicochemical properties is the first step in troubleshooting.

Q1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility of this compound is primarily governed by two functional groups: the carboxylic acid (-COOH) and the benzimidazole core .

  • Carboxylic Acid Group: This is an acidic functional group. At low pH (acidic conditions), it remains protonated (-COOH) and electrically neutral. In this state, the molecule is less polar and thus exhibits poor solubility in water. As the pH increases (becomes more basic), this group loses a proton to become a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases the molecule's polarity and its affinity for aqueous solvents.[1][2][3]

  • Benzimidazole Core: This fused ring system is largely flat, aromatic, and hydrophobic, which contributes to low aqueous solubility. While it contains nitrogen atoms that can be protonated under very acidic conditions, the carboxylic acid group is the dominant player in determining solubility in typical biological pH ranges (pH 6-8).

This dual nature means the compound's solubility is highly pH-dependent.[3] The key to solving most solubility issues is to control the pH to ensure the carboxylic acid group is in its ionized, more soluble form.

Diagram 1: Influence of pH on Compound Ionization and Solubility

G cluster_low_ph Low pH (e.g., < 5) cluster_high_ph High pH (e.g., > 7) Low_pH Compound is Protonated (Neutral Charge) Low_Sol Poor Aqueous Solubility Low_pH->Low_Sol Leads to High_Sol Enhanced Aqueous Solubility High_pH Compound is Deprotonated (Anionic Charge) High_pH->High_Sol Leads to

Caption: pH-dependent equilibrium of the compound.

Section 2: Stock Solution Preparation - Getting Started Correctly

Proper preparation of a high-concentration stock solution is critical to prevent issues downstream.

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions. Benzimidazole compounds and other organic molecules with low water solubility are typically soluble in polar aprotic solvents like DMSO or Dimethylformamide (DMF).[4]

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh out the desired amount of this compound (Molar Mass: 178.14 g/mol )[5] in a suitable vial. Example: For 1 mL of a 10 mM stock, weigh 0.178 mg.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO.

  • Facilitate Dissolution: Vortex the solution for 1-2 minutes. If the solid does not fully dissolve, you may use one of the following methods:

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.

    • Gentle Warming: Warm the solution to 30-37°C in a water bath for 5-10 minutes. Avoid excessive heat, which could degrade the compound.

  • Verify Clarity: Ensure the solution is completely clear with no visible particulates before storing.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[6]

Q3: My compound won't dissolve in DMSO. What should I do?

Answer: If you are still facing solubility issues in 100% DMSO, consider the following:

  • Check Purity: Impurities can significantly impact solubility. Verify the purity of your compound lot if possible.

  • Reduce Concentration: Attempt to make a more dilute stock solution (e.g., 1 mM or 5 mM).

  • Use a Basic Additive: For a stubborn carboxylic acid, adding a very small amount (e.g., a 0.1 molar equivalent) of a non-aqueous base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to the DMSO can help form the more soluble salt in situ. Caution: This should only be done if you have confirmed that the additive will not interfere with your downstream assay.

Section 3: Troubleshooting in Aqueous Assay Buffers

This is where most researchers encounter precipitation. The issue arises from the dramatic change in solvent polarity when a small volume of DMSO stock is added to a large volume of aqueous buffer.[7]

Q4: I see a precipitate immediately after diluting my DMSO stock into my aqueous assay buffer. Why is this happening and how can I fix it?

Answer: This is known as "solvent-shift" or "crash-out" precipitation. The compound is soluble in DMSO but exceeds its solubility limit in the final aqueous buffer.[7] The key is to ensure the final concentration in your assay is below the compound's aqueous solubility limit under your specific assay conditions.

Follow this troubleshooting workflow to diagnose and solve the problem.

Diagram 2: Troubleshooting Workflow for Assay Precipitation

G Start Precipitate Observed in Assay Well Check_Conc Is the final compound concentration too high? Start->Check_Conc Check_pH Is the buffer pH < 7.0? Check_Conc->Check_pH No Solution_Conc Solution: Reduce final concentration. Perform a solubility test. Check_Conc->Solution_Conc Yes Check_DMSO Is the final DMSO concentration > 1%? Check_pH->Check_DMSO No Solution_pH Solution: Increase buffer pH to 7.4-8.0 to ionize the carboxylic acid. Check_pH->Solution_pH Yes Check_Buffer Does the buffer contain high salt or protein concentrations? Check_DMSO->Check_Buffer No Solution_DMSO Solution: Lower final DMSO %. Prepare an intermediate dilution. Check_DMSO->Solution_DMSO Yes Solution_Buffer Solution: Test solubility in simpler buffer. Consider non-ionic detergents. Check_Buffer->Solution_Buffer Yes End Problem Resolved Solution_Conc->End Solution_pH->End Solution_DMSO->End Solution_Buffer->End

Caption: A step-by-step guide to resolving compound precipitation.

Q5: How can I leverage pH to improve the solubility of my compound in the final assay?

Answer: As established, increasing the pH is the most effective strategy. By raising the pH of your final assay buffer to a value above the pKa of the carboxylic acid group (typically pKa 4-5 for carboxylic acids), you convert the compound to its much more soluble anionic form.[2][3]

Table 1: Recommended Starting Conditions for pH Modification

Target pHRecommended Buffer SystemConcentration (mM)Key Considerations
7.4HEPES20-50Standard for many cell-based assays. Good starting point.
7.5Tris-HCl20-50Common for enzyme kinetics; be aware of temperature effects on pH.
8.0Tricine or Borate20-50Offers higher buffering capacity at slightly alkaline pH, further enhancing solubility.

Practical Steps:

  • Prepare your assay buffer and adjust its pH to the desired value (e.g., 7.5 or 8.0).

  • When adding the compound from the DMSO stock, ensure rapid and thorough mixing to avoid localized high concentrations that can precipitate before dissolving.

  • Always run a vehicle control (DMSO in buffer) at the same final pH to ensure the buffer itself or the assay components are not affected.

Q6: What is the maximum final concentration of DMSO I should use in my assay?

Answer: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[7] While higher concentrations might aid solubility, they are more likely to cause off-target effects on cells, enzymes, or other biological components, thereby confounding your results. It is critical to keep the final DMSO concentration consistent across all wells, including controls.[7] If your desired final compound concentration requires adding more than 1% DMSO, you should prepare a more concentrated primary stock solution.

Q7: My compound seems to precipitate over time during a long incubation. What could be the cause?

Answer: This suggests an issue of kinetic versus thermodynamic solubility.

  • Kinetic Solubility: The compound may initially dissolve upon dilution (forming a supersaturated solution) but is not stable in that state. Over time, it crashes out of solution to reach its lower, more stable thermodynamic solubility .

  • Compound Aggregation: Many organic molecules can self-aggregate in solution over time, which can present as precipitation.

  • Interaction with Assay Components: The compound might be binding to proteins (like albumin in cell culture media) or interacting with salts, which can either increase or decrease its solubility over time.[6][8]

Solutions:

  • Lower the Concentration: The most reliable solution is to work at a final concentration that is below the compound's thermodynamic solubility limit.

  • Include Additives: In some cases, a very low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., Bovine Serum Albumin - BSA) can help stabilize the compound in solution, but these must be validated for assay compatibility.

Section 4: Advanced Troubleshooting & Best Practices

Q8: Can I use other co-solvents or additives to improve solubility?

Answer: Yes, but with significant caution. While excipients are used to formulate poorly soluble drugs, they can easily interfere with in-vitro assays.

  • Co-solvents: Reagents like PEG-400 or ethanol can be used, but their effects on the biological target must be rigorously tested.[9]

  • Cyclodextrins: Encapsulating agents like HP-β-CD can dramatically increase solubility.[9] However, they can also alter the free concentration of your compound, potentially affecting its apparent potency (IC50/EC50).

Recommendation: Before employing advanced additives, first exhaust all options with pH modification and concentration adjustment. If you must use an additive, run extensive controls to ensure it does not produce an artifactual result.

Q9: How do I perform a simple aqueous solubility assessment for my specific buffer?

Answer: Determining the kinetic solubility in your exact assay buffer is the best way to define your working concentration range.

Protocol: Kinetic Solubility Assessment by Visual Inspection

  • Prepare Buffer: Dispense your final assay buffer into a 96-well clear plate (e.g., 198 µL per well).

  • Prepare Compound Stock: Create a serial dilution of your compound in 100% DMSO. A typical starting point would be a 10 mM stock serially diluted 1:2.

  • Add Compound to Buffer: Transfer 2 µL of each DMSO concentration to the corresponding wells of the buffer plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. Mix immediately.

  • Incubate: Let the plate sit at room temperature for 1-2 hours, protected from light.

  • Inspect: Visually inspect the plate against a black background. The highest concentration that remains completely clear (no precipitate, cloudiness, or crystals) is your approximate kinetic solubility limit. For a more quantitative measure, a nephelometer can be used to measure light scattering caused by insoluble particles.[7]

Section 5: Summary & Key Takeaways

Table 2: Troubleshooting Quick Reference

IssueMost Likely CausePrimary SolutionSecondary Actions
Won't dissolve in 100% DMSO Concentration too high; purity issue.Try a lower stock concentration (e.g., 5 mM).Use sonication/gentle heat; check compound purity.
Precipitates immediately in buffer "Solvent-shift"; final concentration exceeds aqueous solubility.Increase the pH of the aqueous buffer to >7.4.Lower the final compound concentration.
Precipitates over time Kinetic solubility issue; supersaturated solution is unstable.Lower the final compound concentration below the thermodynamic solubility limit.Test if a low % of a stabilizing agent (e.g., BSA, Tween-20) helps, with proper controls.
Assay results are inconsistent Variable precipitation; final DMSO % too high or inconsistent.Ensure final DMSO % is ≤1% and identical in all wells.Pre-test solubility in your buffer to define a stable working range.

References

optimization of reaction conditions for 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid modification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic modification of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic scaffold. Here, we address common experimental challenges through a combination of frequently asked questions for rapid problem-solving and in-depth troubleshooting guides for more complex issues. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions and optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the modification of the title compound, particularly focusing on amide bond formation, a critical transformation in drug discovery.

Q1: My starting material, this compound, has poor solubility in common organic solvents like Dichloromethane (DCM). What should I do?

A1: This is a very common issue. The title compound possesses a rigid, planar structure with multiple hydrogen bond donors and acceptors, leading to low solubility in many non-polar organic solvents. To address this:

  • Solvent Choice: Switch to more polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents are better at disrupting the intermolecular hydrogen bonding of the starting material.

  • Additive Use: In some cases, the addition of a small amount of a solubilizing agent or a co-solvent can be effective.

  • Salt Formation: Consider forming a salt of the carboxylic acid with an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in situ. This often increases solubility in polar aprotic solvents.

Q2: I am attempting an amide coupling reaction, but the reaction is very slow or stalls completely. What are the likely causes?

A2: Sluggish amide coupling reactions with this substrate are typically due to two main factors:

  • Insufficient Activation: The carboxylic acid must be converted to a more reactive species.[1][2] If your activating agent is not efficient enough, the reaction will not proceed.

  • Steric Hindrance: The carboxylic acid at the 4-position is situated on a substituted benzene ring, which can present some steric challenges.

  • Nucleophile Reactivity: The amine you are using might be a weak nucleophile (e.g., an aniline with electron-withdrawing groups).

To troubleshoot, consider switching to a more powerful coupling agent like HATU or HBTU, which are known to be effective for challenging couplings.[3][4] Ensure your reaction is run under strictly anhydrous conditions, as water can hydrolyze the activated intermediate.

Q3: What is the best choice of coupling agent for forming an amide bond with this molecule?

A3: There is no single "best" agent, as the optimal choice depends on the specific amine, scale, and desired purity profile. However, for a sterically hindered and potentially poorly soluble substrate like this, uronium/aminium salt-based reagents are highly recommended.[3][5]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the first choice for difficult couplings due to its high reactivity and ability to suppress racemization.[4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and slightly more cost-effective alternative to HATU.[3][6]

  • Carbodiimides (e.g., EDC, DCC): While common, these may be less effective for this specific substrate unless used with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to form a more reactive activated ester and minimize side reactions.[1][4][7]

Q4: I am seeing an unexpected side product with a mass corresponding to my amine plus a guanidinium group. What is happening?

A4: This is a known side reaction when using uronium/aminium coupling reagents like HATU or HBTU, especially if an excess of the coupling reagent is used or if the amine is added before the carboxylic acid is fully activated.[5][6] The amine can react directly with the coupling reagent to form a guanidinium byproduct. To avoid this, always add the coupling reagent to the solution of your carboxylic acid and base first, allow a pre-activation period (5-30 minutes), and then add the amine.[8]

Section 2: In-Depth Troubleshooting Guide: Low Yield in Amide Coupling Reactions

This guide provides a systematic approach to diagnosing and solving the common problem of low reaction yields when performing amide couplings with this compound.

Problem Statement:

After performing an amide coupling reaction using this compound and a primary/secondary amine, analysis of the crude reaction mixture (e.g., by LC-MS or TLC) shows a low conversion of starting material to the desired amide product.

Causality Analysis & Workflow

Low yield is rarely due to a single factor. It's often a combination of suboptimal conditions. The following workflow provides a logical progression for troubleshooting.

Troubleshooting_Workflow Start Start: Low Amide Yield Solubility 1. Assess Solubility Is the starting material fully dissolved? Start->Solubility Activation 2. Evaluate Activation Is the coupling reagent appropriate? Is pre-activation sufficient? Solubility->Activation If Yes ChangeSolvent Action: Switch to DMF, DMSO, or NMP. Consider adding base to aid dissolution. Solubility->ChangeSolvent If No Stoichiometry 3. Check Stoichiometry & Base Are reagent equivalents correct? Is the base non-nucleophilic and strong enough? Activation->Stoichiometry If Yes ChangeReagent Action: Switch to a stronger coupling agent (e.g., HATU, COMU). Implement a pre-activation step (15 min). Activation->ChangeReagent If No Conditions 4. Review Reaction Conditions Is the reaction anhydrous? Is temperature/time optimized? Stoichiometry->Conditions If Yes AdjustStoich Action: Use 1.1-1.2 eq. coupling agent. Use 2-3 eq. of a hindered base (DIPEA). Stoichiometry->AdjustStoich If No Success Success: Yield Improved Conditions->Success If Yes AdjustConditions Action: Use anhydrous solvent. Run under N2 atmosphere. Increase temperature (e.g., to 50 °C) or time. Conditions->AdjustConditions If No ChangeSolvent->Solubility ChangeReagent->Activation AdjustStoich->Stoichiometry AdjustConditions->Conditions

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Step-by-Step Methodologies & Explanations

As established in the FAQs, solubility is the first hurdle. If your starting material is not fully in solution, the reaction is being run as a heterogeneous slurry, which will drastically reduce reaction rates.

  • Protocol: In a dry flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir for 10-15 minutes. If a significant amount of solid remains, the system is not suitable.

  • Causality: The planar benzimidazole core is prone to π-stacking and extensive intermolecular hydrogen bonding. Polar aprotic solvents like DMF excel at solvating such molecules by disrupting these non-covalent interactions.

The conversion of the carboxylic acid's hydroxyl group into a better leaving group is the cornerstone of the reaction.[1][9] Inefficient activation leads directly to low yield.

  • Protocol (Pre-activation with HATU): To the solution of the carboxylic acid in DMF, add a non-nucleophilic base such as DIPEA (2.5 eq). Stir for 5 minutes. Then, add the coupling agent, for example, HATU (1.1 eq), as a solid in one portion. Allow the mixture to stir at room temperature for 15-30 minutes. This is the "pre-activation" step where the highly reactive OAt-active ester is formed. Only after this period should you add your amine (1.2 eq).

  • Causality: Pre-activation ensures that the concentration of the active ester intermediate is maximized before the nucleophile (amine) is introduced. This minimizes the potential for the amine to react with the coupling agent itself and ensures the reaction proceeds efficiently.[6][8]

Incorrect reagent ratios or an inappropriate base can halt the reaction.

  • Stoichiometry: A slight excess of the coupling agent (1.1-1.2 eq) and amine (1.2-1.5 eq) is often used to drive the reaction to completion. However, using a large excess of the coupling agent can lead to side reactions and difficult purification.[5]

  • Base Selection: The base is critical. Its role is to deprotonate the carboxylic acid, facilitating its attack on the coupling agent, and to neutralize the acid released during the reaction.

    • Use a Hindered, Non-Nucleophilic Base: DIPEA (Diisopropylethylamine) or 2,4,6-Collidine are excellent choices. Their steric bulk prevents them from competing with the desired amine as a nucleophile.

    • Avoid Unhindered Bases: Triethylamine (TEA) can sometimes act as a nucleophile, leading to side products. Pyridine is generally not a strong enough base for this purpose.

    • Equivalents: Use at least 2.0 equivalents of the base.

To systematically optimize your reaction, consider running a small array of experiments. The following table provides a template for comparing different conditions.

Entry Coupling Agent (eq) Base (eq) Solvent Temp (°C) Time (h) Conversion (%)
1EDC/HOBt (1.2)DIPEA (2.5)DCM252415
2EDC/HOBt (1.2)DIPEA (2.5)DMF252445
3HATU (1.1)DIPEA (2.5)DMF25495
4COMU (1.1)DIPEA (2.5)DMF25492
5HATU (1.1)DIPEA (2.5)DMF502>99

Table 1: Example optimization table for the amidation of this compound. Conversion can be estimated by LC-MS or ¹H NMR of the crude reaction mixture.

This data clearly illustrates the superiority of a stronger coupling agent (HATU) in a polar solvent (DMF) and shows that gentle heating can further accelerate the reaction.

Optimized General Protocol for Amide Coupling

This protocol incorporates the best practices identified through the troubleshooting process.

Optimized_Protocol cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Acid (1.0 eq) to dry flask under N₂ B 2. Add anhydrous DMF (to 0.1 M) A->B C 3. Add DIPEA (2.5 eq) B->C D 4. Add HATU (1.1 eq) C->D E 5. Stir for 15 min (Pre-activation) D->E F 6. Add Amine (1.2 eq) E->F G 7. Stir at RT to 50°C F->G H 8. Monitor by LC-MS G->H I 9. Aqueous Workup H->I J 10. Purify (Column/Crystallization) I->J

Caption: Step-by-step optimized protocol for amide coupling.

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvation: Add anhydrous DMF to achieve a concentration of 0.1-0.2 M and stir until all solids are dissolved.

  • Basification: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) via syringe and stir for 5 minutes.

  • Activation: Add HATU (1.1 eq) as a solid in one portion.

  • Pre-activation: Stir the reaction mixture at room temperature for 15 minutes. The solution may change color.

  • Nucleophile Addition: Add the desired amine (1.2 eq), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Workup: Upon completion, pour the reaction mixture into water, which may precipitate the product. Alternatively, perform an extraction with a suitable organic solvent like Ethyl Acetate. The aqueous phase will help remove DMF and excess reagents/byproducts like tetramethylurea.[10]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final amide.

By following this systematic and mechanistically informed approach, researchers can overcome the common challenges associated with the modification of this important heterocyclic scaffold and reliably achieve high yields of their desired products.

References

avoiding side reactions in the synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid potential side reactions during this synthesis. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure the successful and efficient production of your target compounds.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of the 2-oxo-benzimidazole core, also known as a benzimidazolone, typically involves the cyclization of a 1,2-diaminobenzene derivative with a carbonylating agent. For the specific case of this compound, the starting material is 2,3-diaminobenzoic acid. The two primary synthetic routes involve the use of urea or phosgene (or its safer equivalents) as the C1 source for the carbonyl group. Both methods, while effective, are susceptible to side reactions that can impact yield and purity.

This guide will address the most common issues encountered in both synthetic pathways and provide actionable solutions.

II. Troubleshooting Guide: Synthesis via Urea

The reaction of 2,3-diaminobenzoic acid with urea is a widely used, safer alternative to phosgene-based methods. The reaction is typically performed at elevated temperatures, where urea thermally decomposes to generate isocyanic acid in situ, which then reacts with the diamine.

Diagram: Synthesis of this compound using Urea

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 2,3-Diaminobenzoic Acid C High Temperature (e.g., 130-180 °C) A->C B Urea B->C E This compound C->E F Ammonia (byproduct) C->F D Solvent (e.g., Water, DMF, or neat)

Caption: General workflow for the synthesis using urea.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in this reaction can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time or moderately increasing the temperature.[1]

  • Suboptimal Temperature: The temperature is a critical parameter. If it's too low, the decomposition of urea to isocyanic acid will be slow, leading to an incomplete reaction.[2] Conversely, excessively high temperatures can lead to side reactions like decarboxylation.[3] The optimal temperature range is typically between 130-180 °C.

  • pH Control: In aqueous media, the pH can influence the reaction. Maintaining a pH between 4 and 9 has been shown to improve yields by minimizing the decomposition of urea into ammonia and carbon dioxide, which is catalyzed by strong acids or bases.[4]

  • Urea Stoichiometry: While an excess of urea is generally used, a very large excess can complicate purification. A molar ratio of 1:1.5 to 1:3 (diamine:urea) is a good starting point.[4]

Q2: I am observing a significant amount of a byproduct that is more soluble in my workup solvent than the desired product. What could it be?

A2: A common and problematic side reaction is the decarboxylation of the starting material, 2,3-diaminobenzoic acid, to form o-phenylenediamine. This can occur at elevated temperatures.[3] The resulting o-phenylenediamine can then react with urea to form 2-hydroxybenzimidazole (benzimidazol-2-one), which lacks the desired carboxylic acid group.

Troubleshooting Decarboxylation:

  • Temperature Optimization: Carefully control the reaction temperature. Working at the lower end of the effective temperature range can help minimize this side reaction.

  • Solvent Choice: The choice of solvent can influence the reaction rate and the extent of side reactions. High-boiling point solvents like DMF or DMSO can be effective, but require careful temperature control. Running the reaction in water under controlled pH can also be a good option.[4]

Q3: My final product is discolored, and purification is difficult. What are the likely impurities?

A3: Discoloration often points to the formation of colored byproducts, which can arise from the oxidation of the diamine starting material or intermediates.

Preventing Formation of Colored Impurities:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the electron-rich diamine.

  • Starting Material Purity: Ensure the purity of the 2,3-diaminobenzoic acid. Impurities in the starting material can lead to a cascade of side reactions.

  • Use of Reducing Agents: In some cases, the addition of a small amount of a reducing agent, like sodium dithionite, can help prevent the formation of colored oxidation products.

Diagram: Key Side Reactions with Urea

G cluster_main Desired Reaction cluster_side1 Decarboxylation Side Reaction A 2,3-Diaminobenzoic Acid P Target Product A->P + Urea, Δ U Urea B 2,3-Diaminobenzoic Acid C o-Phenylenediamine B->C High Temp (Δ) D 2-Hydroxybenzimidazole (Impurity) C->D + Urea, Δ

Caption: Competing reaction pathways in the urea-based synthesis.

III. Troubleshooting Guide: Synthesis via Phosgene or Equivalents

The use of phosgene or its safer equivalents, such as triphosgene or carbonyldiimidazole (CDI), is another common method for the synthesis of benzimidazolones. This route often proceeds at lower temperatures but requires careful handling of reagents.

Diagram: Synthesis of this compound using Phosgene Equivalents

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 2,3-Diaminobenzoic Acid C Base (e.g., Triethylamine, Pyridine) A->C B Phosgene Equivalent (e.g., Triphosgene, CDI) B->C E This compound C->E D Solvent (e.g., THF, Dichloromethane)

Caption: General workflow for the synthesis using phosgene equivalents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is messy, and I am getting a lot of insoluble material. What is happening?

A1: The formation of insoluble material is a common issue when working with diisocyanates or their precursors and diamines. This is often due to the formation of polyureas .[5][6] If the carbonylating agent is added too quickly or if there are localized areas of high concentration, intermolecular reactions can occur, leading to oligomerization or polymerization.

Troubleshooting Polyurea Formation:

  • Slow Addition: Add the phosgene equivalent slowly to a solution of the diamine and base. This maintains a low concentration of the reactive intermediate and favors intramolecular cyclization.

  • Dilution: Performing the reaction at high dilution can also favor the intramolecular reaction over intermolecular polymerization.

  • Temperature Control: Keep the reaction temperature low, typically between 0 °C and room temperature, to control the reaction rate and minimize side reactions.

Q2: I am observing an intermediate that is stable and reluctant to cyclize. What could it be?

A2: Incomplete cyclization can lead to the isolation of an isocyanate intermediate or a urea derivative that has not yet cyclized.[1] This can happen if the reaction conditions are not optimal for the final ring-closing step.

Promoting Complete Cyclization:

  • Choice of Base: The base plays a crucial role in the cyclization step. A non-nucleophilic base like triethylamine or pyridine is typically used to neutralize the HCl generated during the reaction with phosgene or triphosgene. Ensure that the base is of high purity and used in the correct stoichiometric amount.

  • Reaction Time and Temperature: If you suspect an incomplete reaction, you can try extending the reaction time or gently warming the reaction mixture after the addition of the carbonylating agent to facilitate the final cyclization.

Q3: How can I improve the purity of my final product?

A3: Purification of this compound can be challenging due to its low solubility in many organic solvents.

Purification Strategies:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purification. Mixtures of DMF/water or DMSO/water can be explored.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of acid.

  • Column Chromatography: While the low solubility of the product can make column chromatography difficult, it may be possible using highly polar solvent systems or by first converting the carboxylic acid to an ester, purifying the ester by chromatography, and then hydrolyzing it back to the acid.

IV. Summary of Key Troubleshooting Parameters

ParameterIssueRecommended Action
Temperature Low yield, decarboxylation, or side product formation.Optimize the temperature for the specific reaction. Avoid excessively high temperatures.[2][7]
Reaction Time Incomplete reaction.Monitor the reaction by TLC or HPLC and extend the reaction time if necessary.[1]
Stoichiometry Formation of byproducts or purification difficulties.Carefully control the molar ratios of reactants, especially the carbonylating agent.
Solvent Low yield or side reactions.Screen different solvents to find the optimal medium for your reaction.
pH (for aqueous reactions) Low yield due to reactant decomposition.Maintain the pH in the recommended range (4-9 for urea reactions).[4]
Atmosphere Formation of colored impurities.Conduct the reaction under an inert atmosphere to prevent oxidation.

V. References

  • BenchChem. (n.d.). Troubleshooting Common Issues in Benzimidazole Cyclization Reactions. Retrieved from --INVALID-LINK--

  • Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Phosgene-free and Chemoselective Synthesis of Novel Polyureas from Activated l-Lysine with Diphenyl Carbonate. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2003). Synthesis of benzimidazoles in high-temperature water. Green Chemistry. --INVALID-LINK--

  • Semantic Scholar. (2021). Direct synthesis of polyureas from the dehydrogenative coupling of diamines and methanol. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Manganese catalysed dehydrogenative synthesis of polyureas from diformamide and diamines. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of benzimidazoles in high-temperature water. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Direct synthesis of polyureas from the dehydrogenative coupling of diamines and methanol. Chemical Communications. --INVALID-LINK--

  • MDPI. (n.d.). Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. Retrieved from --INVALID-LINK--

  • Wiley Online Library. (n.d.). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Polyureas from diamines and carbon dioxide: Synthesis, structures and properties. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. --INVALID-LINK--

  • BenchChem. (n.d.). Optimization of Reaction Conditions for Benzimidazole Synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Retrieved from --INVALID-LINK--

  • Wiley Online Library. (n.d.). One‐Pot, Three‐Component Borrowing Hydrogen/Cyclization Synthesis of Benzimidazoles. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanism of the formation of (benz)imidazolidin-2-ones from.... Retrieved from --INVALID-LINK--

  • ACS Publications. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. --INVALID-LINK--

  • AccScience Publishing. (n.d.). Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2020). Oxidative Cyclization Approach to Benzimidazole Libraries. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 2,3-Diaminobenzoic acid. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science. --INVALID-LINK--

  • Google Patents. (n.d.). US4269989A - Process for the preparation of benzimidazolone-(2). Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved from --INVALID-LINK--

  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102285924A - Synthesis method of benzimidazolone. Retrieved from --INVALID-LINK--

  • ChemBK. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Decarboxylation process of 1H-benzimidazole-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). 2,3-Diaminobenzoic acid. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from --INVALID-LINK--

  • Chemsrc. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2,3-Diaminobenzoic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Scaling Up Production of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals. As your application support partner, my goal is to provide you with not just steps, but the underlying scientific principles to empower you to troubleshoot and optimize your process effectively. The synthesis of benzimidazolone derivatives, while well-established, presents unique challenges, particularly during scale-up. This document consolidates field-proven insights and best practices to help you navigate these complexities.

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis. The solutions provided are based on established chemical principles and practical laboratory experience.

Q1: My reaction is resulting in a low yield or fails to go to completion. What are the common causes and how can I fix this?

A1: Low yield is a frequent challenge, often stemming from several factors. Let's break down the potential causes and their solutions:

  • Purity of Starting Materials: The primary starting material, 2,3-diaminobenzoic acid, is an o-phenylenediamine derivative. These compounds are notoriously susceptible to aerial oxidation, which can lead to the formation of colored impurities and reduce the amount of active starting material.[1]

    • Solution: Always use high-purity 2,3-diaminobenzoic acid. If the purity is questionable, consider recrystallizing it before use. Visually, the starting material should be an off-white to light brown solid; a very dark brown or black color suggests significant oxidation.[2]

  • Inefficient Cyclization: The core of the synthesis is the cyclization reaction with a carbonyl source, typically urea or a phosgene equivalent. This step can be sluggish if not properly catalyzed or conducted at the right temperature.

    • Solution:

      • Temperature Optimization: Ensure the reaction is heated to a sufficient temperature, often reflux, to drive the condensation and cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

      • Catalyst Choice: While this specific reaction is often run without a dedicated catalyst, some benzimidazole syntheses benefit from acidic or metal catalysts to accelerate the reaction.[3][4] However, for the urea-based synthesis, ensuring the temperature is high enough for urea to decompose into isocyanic acid is the key kinetic driver.

  • Reaction Atmosphere: Running the reaction open to the air can promote oxidation of the diamine starting material.[1]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is a critical step for minimizing impurity formation and maximizing the yield of your desired product.[1]

Q2: The final product is highly colored (e.g., dark brown or black) instead of the expected off-white solid. How can I prevent this and purify my product?

A2: Color formation is almost always due to the oxidation of the o-phenylenediamine starting material.[1] These oxidized byproducts are often highly conjugated and intensely colored, making them difficult to remove.

  • Prevention:

    • As mentioned in Q1, the most effective strategy is prevention. Use high-purity starting materials and maintain an inert atmosphere throughout the reaction and work-up.[1]

  • Purification Methods:

    • Activated Carbon Treatment: This is a highly effective method for removing colored impurities. After the reaction is complete and you have the crude product in solution (or redissolved in a suitable solvent), add a small amount of activated carbon (charcoal). Heat the mixture for a short period, then filter it hot through a pad of celite to remove the carbon. The desired product should remain in the filtrate with a significantly reduced color.[1]

    • Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, allowing for purification via acid-base extraction.[1] However, since the target molecule also has an acidic carboxylic acid group, this method can be complex. A more straightforward approach is recrystallization.

    • Recrystallization: This is the most common and effective method for purifying the final product. Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Polar solvents are often a good starting point for this molecule.

Q3: I'm observing the formation of multiple side products according to my TLC and NMR analysis. What are these and how can I improve selectivity?

A3: Side product formation often points to issues with stoichiometry or reaction conditions.

  • Potential Side Products:

    • Incomplete Cyclization: You may isolate intermediates where the urea has added to one amine but has not yet cyclized.

    • Polymerization: Under harsh conditions, o-phenylenediamines can be prone to polymerization.

  • Solutions for Improved Selectivity:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of 2,3-diaminobenzoic acid to urea. A slight excess of urea can sometimes be used to ensure the diamine is fully consumed, but a large excess can complicate purification.

    • Solvent Choice: The choice of solvent can significantly impact the reaction. While some syntheses are performed neat (solvent-free), using a high-boiling polar solvent can ensure all reactants stay in solution and react homogeneously.[1]

    • Gradual Addition: On a larger scale, consider adding one reactant portion-wise to a heated solution of the other to maintain better control over the reaction exotherm and concentration.

Frequently Asked Questions (FAQs)

Q: What is the most common and scalable synthetic route for this compound?

A: The most industrially viable and common laboratory synthesis involves the condensation of 2,3-diaminobenzoic acid with urea .[2][5] This method is advantageous because both starting materials are readily available and relatively inexpensive. The reaction is typically heated, causing the urea to thermally decompose into isocyanic acid, which then reacts with the diamine to form the benzimidazolone ring system. Using phosgene or its equivalents is also a known method but is often avoided due to the extreme toxicity of phosgene.[6]

Q: How can I effectively monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring reaction progress.[1] You will need to develop a suitable solvent system that provides good separation between your starting material (2,3-diaminobenzoic acid) and your product. The product, being more polar due to the urea-derived moiety, will typically have a lower Rf value than the starting diamine. Spot the reaction mixture alongside your starting material standard on a TLC plate at regular intervals (e.g., every 30-60 minutes) until the starting material spot is no longer visible.

Q: What are the key safety considerations when running this synthesis?

A: Standard laboratory safety protocols should be followed. Specifically:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood, especially since heating urea can release ammonia and other vapors.

  • Reagent Handling: While 2,3-diaminobenzoic acid is not acutely toxic, aromatic amines should always be handled with care as they can be irritants and potential mutagens.[2]

Q: What are the primary challenges when scaling this reaction from the lab bench to a pilot plant?

A: Scaling up introduces several challenges that are not always apparent at the gram scale.

  • Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. The reaction needs to be heated evenly to avoid localized overheating, which can lead to byproduct formation.

  • Mixing: Ensuring homogeneous mixing in a large reactor is critical to maintain consistent temperature and reactant concentrations. Inefficient mixing can lead to incomplete reactions and lower yields.

  • Work-up and Isolation: Filtering and drying kilograms of product is mechanically different from handling a few grams. The purification method (e.g., large-scale recrystallization) must be robust and reproducible.

  • Process Safety: A thorough safety review (e.g., HAZOP analysis) is essential to identify and mitigate risks associated with large-scale chemical production.[7]

Protocols & Data
Experimental Protocol: Lab-Scale Synthesis

This protocol provides a starting point for the synthesis of this compound. Optimization may be required.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminobenzoic acid (10.0 g, 65.7 mmol).

    • Add urea (4.34 g, 72.3 mmol, 1.1 eq).

    • Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (100 mL). Note: Some procedures use water or neat conditions, but a solvent aids in homogeneous heating.

    • Fit the top of the condenser with a nitrogen or argon inlet.

  • Reaction Execution:

    • Begin stirring the mixture and gently flush the system with the inert gas.

    • Heat the reaction mixture to reflux (typically 130-150 °C, depending on the solvent) using a heating mantle.

    • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC every hour after the first hour.

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of starting material by TLC), allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-water (500 mL) with stirring. A precipitate should form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude solid by vacuum filtration.

    • Wash the solid with copious amounts of cold water, followed by a small amount of a cold non-polar solvent like diethyl ether or hexane to aid in drying.

  • Purification:

    • Transfer the crude solid to a suitably sized flask for recrystallization.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture, or acetic acid) to dissolve the solid completely.

    • If the solution is colored, this is the point to perform an activated carbon treatment as described in the troubleshooting section.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 1: Reaction Parameter Optimization
ParameterCondition ACondition BCondition CExpected Outcome
Carbonyl Source Urea (1.1 eq)Phosgene Trimer (0.4 eq)Ethyl Chloroformate (1.1 eq)Urea is safest and most common. Others may offer different reactivity profiles.
Solvent DMFDMSOWaterHigh-boiling polar aprotic solvents often give cleaner reactions.
Temperature 130 °C150 °C180 °C (Neat)Higher temperatures can increase reaction rate but may also lead to more impurities.
Atmosphere AirNitrogenArgonInert atmosphere is strongly recommended to prevent oxidation and color formation.[1]
Visual Guides
General Synthesis Workflow

This diagram illustrates the typical process flow for the synthesis and purification of the target compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Start Starting Materials (2,3-Diaminobenzoic Acid, Urea) Setup Reaction Setup (Solvent, Inert Atmosphere) Start->Setup Heat Heat to Reflux (4-6 hours) Setup->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool & Precipitate Monitor->Cool Filter Filter Crude Product Cool->Filter Purify Recrystallize / Decolorize Filter->Purify End Pure 2-Oxo-2,3-dihydro-1H- benzo[d]imidazole-4-carboxylic acid Purify->End

Caption: A typical workflow for the synthesis of the target compound.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for common issues encountered during the synthesis.

G cluster_yield Low Yield cluster_purity Impure Product cluster_color Colored Product Problem Problem Encountered Cause_Yield Potential Causes Problem->Cause_Yield Yield Issue Cause_Purity Potential Causes Problem->Cause_Purity Purity Issue Sol_Yield1 Check Purity of Starting Materials Cause_Yield->Sol_Yield1 Sol_Yield2 Increase Temp / Optimize Time Cause_Yield->Sol_Yield2 Sol_Yield3 Use Inert Atmosphere Cause_Yield->Sol_Yield3 Sol_Purity1 Oxidation of Starting Material Cause_Purity->Sol_Purity1 Sol_Purity2 Incomplete Reaction Cause_Purity->Sol_Purity2 Sol_Purity3 Side Product Formation Cause_Purity->Sol_Purity3 Cause_Color Cause: Oxidation Cause_Purity->Cause_Color Specifically Color Sol_Color1 Prevention: Inert Atmosphere Cause_Color->Sol_Color1 Sol_Color2 Purification: Activated Carbon Cause_Color->Sol_Color2

Caption: A decision tree for troubleshooting common synthesis problems.

References

Technical Support Center: Enhancing the Solution Stability of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid. Recognizing the compound's potential as a valuable building block in medicinal chemistry, this document addresses the critical challenge of maintaining its stability in solution.[1][2] We will explore the underlying causes of its degradation and provide robust, field-proven strategies and protocols to ensure the integrity of your experiments.

Section 1: Understanding the Instability Profile

This compound combines a benzimidazolone core with a carboxylic acid moiety. This unique structure, while synthetically useful, presents specific stability challenges in solution.[3] The primary degradation pathways are driven by the compound's susceptibility to pH, light, and oxidation.

The benzimidazolone ring system is an electron-rich heterocycle, making it a target for oxidative processes.[4][5] Furthermore, the amide-like bond within the 2-oxo-imidazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions. The carboxylic acid group dictates the compound's solubility and can participate in pH-dependent reactions.[6] Many benzimidazole derivatives are also known to be photosensitive, readily degrading upon exposure to UV or even ambient light when in solution.[7][8][9]

Compound 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole- 4-carboxylic acid (in Solution) pH pH Extremes (Acidic or Basic) Compound->pH Light Light Exposure (UV and Ambient) Compound->Light Oxygen Oxidizing Agents (Dissolved O2, Peroxides) Compound->Oxygen Temp Elevated Temperature Compound->Temp Hydrolysis Ring Hydrolysis pH->Hydrolysis Photodegradation Photolytic Cleavage Light->Photodegradation Oxidation Oxidative Ring Opening Oxygen->Oxidation Kinetics Accelerated Reaction Rates Temp->Kinetics

Figure 1: Key Factors Influencing Compound Stability

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of my compound precipitating from an aqueous buffer?

A: Precipitation is a form of physical instability often linked to pH and solubility. The carboxylic acid group on your molecule is ionizable. In acidic conditions (pH below its pKa), the group is protonated and neutral, reducing its aqueous solubility. Conversely, at a pH above its pKa, it becomes a negatively charged carboxylate, which is generally more soluble in water. If the buffer pH is not optimal, or if it changes over time, the compound can fall out of solution. This is a common challenge for carboxylic acid-containing drugs.[6][10]

Q2: I've noticed a yellowing of my stock solution stored on the benchtop. What is likely happening?

A: A color change is a strong indicator of chemical degradation. Given that benzimidazole derivatives are known to be highly photosensitive in solution, the most likely cause is photodegradation.[8][11] Exposure to ambient laboratory light, especially over several hours, can be sufficient to initiate photolytic reactions, leading to the formation of colored degradants.

Q3: How does pH specifically impact the chemical stability of the benzimidazolone ring?

A: The stability of benzimidazoles can be highly pH-dependent.[12][13] While the 2-oxo structure adds stability compared to a simple benzimidazole, the internal amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the opening of the imidazole ring. Gastric proton pump inhibitors, which are substituted benzimidazoles, rely on acid-induced activation, highlighting the reactivity of this scaffold at low pH.[12] It is crucial to maintain a pH range that avoids these extremes.

Q4: Can dissolved oxygen in my solvent cause degradation?

A: Yes. The imidazole moiety is susceptible to oxidation, which can be mediated by dissolved atmospheric oxygen (autoxidation) or other oxidizing agents.[14] This can lead to the formation of various oxidized byproducts. If your experimental conditions are sensitive to minor impurities, de-gassing your solvents with nitrogen or argon before preparing solutions is a recommended preventative measure.

Q5: What are the best general practices for preparing and storing a stock solution of this compound?

A: Based on the collective stability challenges, we recommend the following:

  • Solvent Selection: Start with a water-miscible organic co-solvent like DMSO or DMF to create a concentrated stock, which can then be diluted into your aqueous buffer of choice.[10]

  • pH Control: Buffer your final solution to a stable pH, typically in the neutral range (pH 6.0-7.5), to ensure the carboxylic acid is ionized for solubility while minimizing the risk of acid/base-catalyzed hydrolysis.[6]

  • Light Protection: Always prepare and store solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.[15]

  • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow the rate of any potential degradation.[15] A comprehensive study on various benzimidazoles found that storage at -20°C or -80°C was optimal for long-term stability of working solutions.[15]

  • Inert Atmosphere: For maximum stability over long periods, consider aliquoting the solution into vials, flushing with an inert gas like argon or nitrogen before sealing, and then freezing.

Section 3: Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve common stability issues encountered during experiments.

Start Instability Observed (e.g., Low Assay Signal, New HPLC Peaks) D1 Is there visible precipitate or cloudiness? Start->D1 D2 Has the solution changed color? D1->D2 No A1 Physical Instability Issue: - Check solution pH vs. pKa. - Increase buffer strength. - Add co-solvent (e.g., DMSO). - Filter and re-quantify. D1->A1 Yes D3 Are there new, unexpected peaks in your chromatogram? D2->D3 No A2 Likely Photodegradation: - Protect solution from light (amber vials). - Prepare fresh solution under subdued light. - Re-run experiment with protection. D2->A2 Yes A3 Chemical Degradation Occurring: - Perform forced degradation study (Protocol 4.2)  to identify degradants. - Check for sources of oxidation (degas solvent). - Verify buffer pH and temperature. D3->A3 Yes A4 No obvious signs? - Verify instrument performance. - Re-prepare fresh standards and samples. - Perform short-term stability test  (e.g., analyze at T=0 and T=4h). D3->A4 No

Figure 2: Troubleshooting Workflow for Solution Instability

Section 4: Experimental Protocols

These protocols provide a framework for preparing stable solutions and for systematically investigating the compound's stability profile.

Protocol 4.1: Preparation of a Stabilized Stock Solution (10 mM)

This protocol prioritizes chemical and physical stability for routine experimental use.

Materials:

  • This compound (MW: 178.14 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Type I (18.2 MΩ·cm) purified water

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Calibrated pH meter

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen), optional

Procedure:

  • Primary Stock (in DMSO): Weigh out 1.78 mg of the compound and dissolve it in 100 µL of anhydrous DMSO to create a 100 mM primary stock. Vortex until fully dissolved. Causality: Using a small amount of an organic co-solvent overcomes the initial aqueous solubility challenges common to 'brick-dust' type molecules.[16]

  • Working Stock (Aqueous Buffer): Dilute the primary stock 1:10 into the desired aqueous buffer (e.g., add 10 µL of 100 mM stock to 90 µL of 50 mM phosphate buffer for a final concentration of 10 mM).

  • pH Verification: Check the pH of the final working stock. Adjust if necessary with dilute NaOH or HCl. The addition of the acidic compound may slightly lower the buffer pH. Causality: Maintaining the correct pH is the most critical parameter for preventing both precipitation and hydrolysis.[6]

  • Storage: Aliquot the working stock into smaller, single-use volumes in amber vials. For long-term storage (>1 week), flush the vials with an inert gas, seal tightly, and store at -80°C.[15] For short-term storage (≤1 week), -20°C is sufficient.

Protocol 4.2: Forced Degradation (Stress Testing) Study

This protocol is a self-validating system to understand potential degradation pathways and to confirm your analytical method is "stability-indicating." The goal is to achieve 5-20% degradation.[17]

Materials:

  • 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water)

  • 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber (or Xenon lamp source)

  • HPLC system with UV detector

  • Control solution (compound in solvent, protected from light, at room temperature)

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the compound solution and 1 M HCl. Incubate at 60°C for 2, 4, and 8 hours. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: Mix equal volumes of the compound solution and 1 M NaOH. Keep at room temperature and analyze at 30 min, 1 hour, and 2 hours. At each time point, withdraw an aliquot, neutralize with 1 M HCl, and analyze. Causality: Basic conditions often degrade imidazole and carbamate-like structures more rapidly than acidic ones.[14][18]

  • Oxidation: Mix equal volumes of the compound solution and 3% H₂O₂. Keep at room temperature, protected from light, and analyze at 2, 8, and 24 hours.

  • Thermal Degradation: Place a sealed vial of the compound solution in an oven at 70°C. Analyze at 24, 48, and 72 hours.

  • Photodegradation: Expose a solution in a clear glass vial to light according to ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[19] Analyze against a wrapped control vial stored under the same conditions. Benzimidazoles are known to be photosensitive, making this a critical test.[7][8]

Figure 3: Workflow for a Forced Degradation Study
Protocol 4.3: General Stability-Indicating HPLC-UV Method

An effective analytical method is one that can resolve the parent compound from all potential degradation products, impurities, and excipients.[20]

Instrumentation & Columns:

  • System: HPLC or UHPLC with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm or equivalent).

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the compound's λmax (e.g., 280 nm) and use a PDA to check for peak purity.

  • Injection Volume: 10 µL

Causality: A gradient method is essential in stability testing to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are successfully separated from the main analyte peak.[19][20]

Section 5: Data Summary Tables

ParameterRecommendationRationale & References
Primary Solvent Anhydrous DMSO or DMFOvercomes initial poor aqueous solubility.[10][16]
Aqueous Buffer pH 6.0 - 7.5Balances solubility (ionized carboxylate) with minimizing risk of acid/base hydrolysis.[6][12]
Storage Temperature -20°C (Short-term, < 1 week) -80°C (Long-term, > 1 week)Slows kinetic degradation rates. -80°C is preferred for maximum long-term stability.[15]
Light Protection Mandatory (Amber Vials)Prevents photodegradation, a known pathway for benzimidazole derivatives.[7][8][11]
Atmosphere Inert Gas (Argon/Nitrogen)Recommended for long-term storage to prevent slow oxidative degradation.[14]
Table 1: Recommended Handling and Storage Conditions
Stress ConditionReagentTemperatureTypical DurationPrimary Degradation Pathway
Acidic 0.5 M HCl60°C2 - 8 hoursHydrolysis
Basic 0.5 M NaOHRoom Temp30 - 120 minsHydrolysis
Oxidative 1.5% H₂O₂Room Temp2 - 24 hoursOxidation[14]
Thermal None70°C24 - 72 hoursGeneral Kinetic Acceleration
Photolytic Light SourceAmbientICH Q1B GuidelinePhotodegradation[7][11]
Table 2: Example Conditions for a Forced Degradation Study

References

Technical Support Center: Method Refinement for Accurate Quantification of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the quantitative analysis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (OBC). This molecule, often an important metabolite or a key synthetic intermediate in pharmaceutical development, presents unique analytical challenges due to its polar, acidic nature and heterocyclic structure.[1][2] Inaccurate quantification can lead to erroneous pharmacokinetic data, flawed quality control, and delays in development timelines.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, field-proven insights into method development, troubleshooting, and best practices. Our goal is to empower you to build robust, self-validating analytical methods that ensure data integrity and reproducibility.

Section 1: Analyte Properties & Core Analytical Considerations

Understanding the physicochemical properties of OBC is the foundation of a robust analytical method. Its structure dictates its behavior in solution and on a chromatographic column.

PropertyValue / CharacteristicImplication for Analysis
Chemical Structure The presence of a carboxylic acid and two amide-like nitrogens makes the molecule polar and capable of hydrogen bonding. The fused ring system provides UV chromophores.
Molecular Formula C₈H₆N₂O₃[3]---
Molecular Weight 178.14 g/mol [3]Important for mass spectrometry settings.
Predicted pKa ~3.5-4.5 (Carboxylic Acid), ~10-11 (N-H)The acidic pKa is critical. Mobile phase pH must be controlled to ensure a consistent ionization state, which is crucial for reproducible retention and peak shape.
Polarity HighProne to poor retention on traditional reversed-phase (e.g., C18) columns under highly aqueous conditions.[4]

Section 2: Recommended Analytical Protocols (Starting Points)

These protocols are designed as robust starting points. Depending on the matrix and required sensitivity, optimization will be necessary.

Protocol 2.1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for quality control of bulk material or high-concentration formulation analysis where high sensitivity is not required.

Chromatographic Conditions:

ParameterRecommended SettingRationale & Expertise
Column Polar-Embedded C18 (e.g., Aqua, Hydro) or Phenyl-Hexyl; 2.1/4.6 mm ID, 100-150 mm length, <3 µm particle sizeStandard C18 columns can suffer from "hydrophobic collapse" with the highly aqueous mobile phases needed for this polar analyte. Polar-embedded phases contain a polar group (e.g., amide, carbamate) near the silica surface that allows them to remain wetted and provide stable retention.[4]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterThe acid is critical to suppress the ionization of the carboxylic acid group (keeping it in the neutral form), which enhances retention on a reversed-phase column and improves peak shape by minimizing secondary interactions with the stationary phase.[5]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally preferred for its lower viscosity and UV transparency.
Gradient 5% to 60% B over 10 minutesA gradient is recommended to ensure elution of any less polar impurities and to re-equilibrate the column effectively.
Flow Rate 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for these column dimensions.
Column Temperature 35-40 °CElevated temperature can improve peak efficiency by reducing mobile phase viscosity and can help mitigate secondary interactions.
Injection Volume 5-10 µLKeep the injection volume low to prevent peak distortion, especially if the sample solvent is stronger than the initial mobile phase.[5]
Detection Wavelength ~280-290 nm (Scan for λmax)The benzimidazole ring system should provide a strong UV absorbance. Perform a UV scan of a standard to determine the optimal wavelength for maximum sensitivity.
Protocol 2.2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for quantifying OBC in complex biological matrices (e.g., plasma, urine, tissue homogenates) due to its superior sensitivity and selectivity.

LC Conditions: (Same as HPLC-UV, but with MS-compatible mobile phases)

  • Crucial Change: Use volatile acids like formic acid or acetic acid. Do not use phosphoric acid or non-volatile buffers , as they will contaminate the mass spectrometer source.[6][7]

MS/MS Conditions (ESI+):

ParameterRecommended SettingRationale & Expertise
Ionization Mode Electrospray Ionization, Positive (ESI+)The nitrogen atoms in the benzimidazole ring are readily protonated.
Precursor Ion (Q1) 179.0 (M+H)⁺This corresponds to the protonated parent molecule.
Product Ions (Q3) To be determined by infusionInfuse a pure standard of OBC into the mass spectrometer to identify the most stable and abundant product ions for Multiple Reaction Monitoring (MRM). Likely fragments would result from the loss of H₂O (m/z 161.0) or CO (m/z 151.0).
Internal Standard Stable Isotope Labeled (SIL) OBC (e.g., ¹³C₃, ¹⁵N₂) or a close structural analogA SIL internal standard is the best choice as it co-elutes and experiences similar matrix effects, providing the most accurate quantification.[8] If unavailable, a structural analog with similar extraction and ionization properties can be used.
Protocol 2.3: Sample Preparation from Biological Matrices (e.g., Plasma)

The goal is to remove proteins and phospholipids that interfere with analysis and can damage the analytical column.

  • Protein Precipitation (PPT):

    • Application: A fast, simple method for initial screening.

    • Procedure: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.[9]

    • Transfer the supernatant to a clean plate or vial for injection. Evaporation and reconstitution in the initial mobile phase may be required to improve peak shape.

  • Supported Liquid Extraction (SLE):

    • Application: Provides a cleaner extract than PPT, reducing matrix effects.

    • Procedure: Pre-treat 100 µL of plasma with an acid (e.g., 100 µL of 2% phosphoric acid) to disrupt protein binding.[10]

    • Load the pre-treated sample onto the SLE plate/cartridge and wait 5 minutes.

    • Apply a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to elute the analyte, leaving polar interferences behind.[11]

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Application: Offers the highest level of cleanup and concentration.

    • Procedure: Use a mixed-mode cation exchange cartridge. The cartridge can retain the analyte via reversed-phase interactions and wash out neutral/acidic interferences. A final elution with a basic, high-organic solvent will release the protonated analyte. This provides a highly specific and clean sample.

Section 3: Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format. The key is to change only one variable at a time when troubleshooting.

Chromatography Issues

Q: My peak is showing significant tailing. What are the causes and solutions?

  • Probable Cause 1: Secondary Silanol Interactions. The acidic nature of your analyte can interact with free silanol groups on the silica backbone of the column, causing peak tailing.

    • Solution A (Methodical): Ensure your mobile phase pH is at least 1-2 units below the analyte's pKa. Adding 0.1% formic acid (pH ~2.7) or even 0.1% trifluoroacetic acid (TFA) can more effectively protonate the analyte and saturate silanol groups. Note: TFA can cause ion suppression in MS.[5]

    • Solution B (Hardware): Use a modern, high-purity silica column that is end-capped to minimize available silanols. Polar-embedded columns are also less susceptible to these interactions.[4]

  • Probable Cause 2: Column Contamination. Accumulation of matrix components on the column frit or head can create active sites and distort peak shape.

    • Solution: First, try flushing the column with a strong solvent series (e.g., reverse the column and flush with water, then methanol, then isopropanol, then return to your mobile phase). If this fails, replace the column and use a guard column to protect the new one.

Q: I'm seeing no or very poor retention on my C18 column. How can I improve it?

  • Probable Cause: The analyte is too polar for the stationary phase, especially with high organic content in the mobile phase.

    • Solution A (Recommended): Switch to a more appropriate stationary phase. A polar-embedded phase is an excellent first choice.[4] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an option, where a polar stationary phase is used with a high-organic mobile phase, but method development can be more complex.[12]

    • Solution B (Method Adjustment): Ensure your starting mobile phase conditions are highly aqueous (e.g., 95-98% aqueous). Lower the pH significantly with an acid like formic acid to make the analyte more neutral and more retentive on a C18 column.

Q: My retention times are drifting or inconsistent. What should I check?

  • Probable Cause 1: Insufficient Column Equilibration. This is the most common cause, especially with gradient methods or in normal-phase chromatography.[13]

    • Solution: Ensure your equilibration time between runs is at least 10-15 column volumes. For a 150x4.6 mm column at 1 mL/min, this means at least 10-15 minutes of re-equilibration at initial conditions.

  • Probable Cause 2: Mobile Phase Composition Error. An error of just 1% in the organic solvent composition can change retention time by 5-15%.[13]

    • Solution: Prepare mobile phases gravimetrically (by weight) instead of volumetrically for the highest precision. Ensure solvents are thoroughly mixed and degassed.

  • Probable Cause 3: Temperature Fluctuation.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 40 °C).

Sample Preparation & Matrix Effects

Q: I suspect ion suppression in my LC-MS/MS analysis. How can I confirm and mitigate this?

  • Probable Cause: Co-eluting matrix components (e.g., phospholipids from plasma) are competing with the analyte for ionization in the MS source, reducing its signal.

    • Confirmation: Perform a post-column infusion experiment. While continuously infusing a standard solution of your analyte, inject a blank, extracted matrix sample. A dip in the analyte's signal at its retention time confirms ion suppression.

    • Solution A (Chromatographic): Adjust your gradient to better separate the analyte from the interfering peaks. Often, a shallower gradient can resolve the issue.

    • Solution B (Sample Prep): Improve your sample cleanup. Move from protein precipitation to a more rigorous method like SLE or, ideally, SPE, which are designed to remove these interferences.[11]

    • Solution C (Internal Standard): Use a stable isotope-labeled internal standard. It will experience the same degree of suppression as the analyte, allowing the ratio between the two to remain constant and ensuring accurate quantification.[8]

Section 4: Frequently Asked Questions (FAQs)

Q: How critical is mobile phase pH control for this analysis? A: It is absolutely critical. The analyte has a carboxylic acid group with a pKa likely in the 3.5-4.5 range. Operating near this pKa will result in two forms of the analyte (ionized and neutral) being present, leading to broad or split peaks. For reproducible reversed-phase chromatography, you must set the mobile phase pH to be at least 1.5-2 units away from the pKa. For OBC, a pH of ~2.5 (achieved with 0.1% formic acid) is ideal to ensure it is fully protonated and behaves consistently.

Q: What are the best practices for ensuring the stability of the analyte in prepared samples? A: Benzimidazoles can be susceptible to degradation. To ensure stability:

  • Control Temperature: Store stock solutions, working solutions, and prepared samples at low temperatures (e.g., 2-8 °C in the autosampler, -20 °C or -80 °C for long-term storage).

  • Control pH: The analyte is likely more stable at an acidic pH. Reconstituting final extracts in a mobile phase containing acid can help preserve stability.

  • Perform Stability Tests: As part of a validated method, you must test for bench-top stability (room temp), autosampler stability, freeze-thaw stability, and long-term storage stability to prove the analyte does not degrade under your experimental conditions.

Q: Can I use derivatization to improve sensitivity or chromatography? A: Yes, derivatization is a viable but more complex strategy. The carboxylic acid group can be targeted with specific reagents to make the molecule less polar and more easily ionizable. For example, reagents can be used that add a permanently charged quaternary amine group, significantly enhancing ESI+ sensitivity.[14] However, this adds extra steps to sample preparation and requires careful optimization to ensure the reaction is complete and reproducible. It is generally considered only when standard methods fail to meet sensitivity requirements.

Section 5: Visualizations & Workflows

Diagram 1: General Troubleshooting Workflow

G Problem Problem Observed (e.g., Peak Tailing, Drifting RT) Isolate Isolate Variable: Change ONE thing at a time Problem->Isolate Check_MP Check Mobile Phase (Composition, pH, Age) Isolate->Check_MP Start Here Check_Column Check Column (Equilibration, History, Age) Check_MP->Check_Column No Change Resolved Problem Resolved Check_MP->Resolved Fixed Check_System Check HPLC/UPLC System (Leaks, Pump, Temp) Check_Column->Check_System No Change Check_Column->Resolved Fixed Check_Sample Check Sample Prep (Recovery, Stability) Check_System->Check_Sample No Change Check_System->Resolved Fixed Check_Sample->Resolved Fixed Escalate Consult Senior Scientist or Instrument Vendor Check_Sample->Escalate No Change

Caption: A systematic workflow for troubleshooting common HPLC issues.

Diagram 2: Sample Preparation Decision Tree

G Start Start: Quantify OBC in Biological Matrix Req What is the Required LOQ & Sample Cleanliness? Start->Req PPT Protein Precipitation (PPT) (Acetonitrile Crash) Req->PPT High Conc. Screening SLE Supported Liquid Extraction (SLE) Req->SLE Medium Conc. Reduced Matrix SPE Solid-Phase Extraction (SPE) Req->SPE Low Conc. Trace Analysis Result_PPT Fastest, Dirtiest Extract High Matrix Effects PPT->Result_PPT Result_SLE Good Balance of Speed & Cleanliness SLE->Result_SLE Result_SPE Cleanest Extract, Best for Low LOQ & Low Matrix Effects SPE->Result_SPE

Caption: Decision tree for selecting an appropriate sample preparation technique.

References

Technical Support Center: Troubleshooting Experiments with 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (CAS: 291289-41-3). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic compound in their work. As a key intermediate in the synthesis of pharmacologically active molecules, including serotonin receptor modulators, its successful application depends on understanding its chemical behavior.[1][2]

This guide provides in-depth, experience-driven answers to common (and uncommon) challenges encountered during the synthesis, purification, characterization, and downstream reactions of this molecule. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to diagnose issues logically and develop robust, self-validating experimental protocols.

Compound Profile & Essential Safety

Before initiating any experiment, it is crucial to be familiar with the compound's properties and to have reviewed the Safety Data Sheet (SDS).

PropertyValueSource
Molecular Formula C₈H₆N₂O₃[3]
Molecular Weight 178.14 g/mol [4]
Appearance Typically a solid, may range from off-white to light yellow/brown[5]
CAS Number 291289-41-3[6]

Safety First: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. While specific toxicity data is limited, related benzimidazole structures warrant careful handling to avoid inhalation, ingestion, and skin contact.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Synthesis & Purification
FAQ 1: My synthesis yield is unexpectedly low. What are the common causes?

Low yields in the synthesis of this benzimidazolone are often traced back to three main areas: incomplete reaction, competing side reactions, or product loss during workup and purification. A common synthetic route involves the reductive cyclization of a substituted nitroaniline precursor.[7]

Potential Cause 1: Inefficient Reduction of the Nitro Group Many syntheses utilize sodium dithionite (Na₂S₂O₄) to reduce the nitro group of a precursor like ethyl 4-(methylamino)-3-nitrobenzoate, which is then cyclized.[7] The efficacy of this step is paramount.

  • Troubleshooting Steps:

    • Reagent Quality: Sodium dithionite is notoriously unstable and can be oxidized by air and moisture. Use a freshly opened bottle or a previously opened bottle that has been stored under inert gas in a desiccator.

    • Stoichiometry: The reaction often requires multiple equivalents of the reducing agent. Ensure you are using a sufficient molar excess (typically 3-4 equivalents) to drive the reaction to completion.[7]

    • Temperature Control: While the reaction may be run at elevated temperatures (e.g., 90°C in DMSO), thermal decomposition of the dithionite can occur.[7] Monitor the temperature carefully and ensure even heating.

Potential Cause 2: Competing Side Reactions The starting materials and intermediates are susceptible to unwanted reactions that can divert material from the desired product pathway.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure your solvent (e.g., DMSO) is anhydrous and free of contaminants. The presence of water can affect the reactivity of the intermediates.

    • Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your starting materials or intermediates are sensitive.

Potential Cause 3: Product Loss During Workup The product's carboxylic acid and amide-like functionalities give it moderate polarity and specific solubility characteristics, which can lead to losses during extraction and isolation.

  • Troubleshooting Steps:

    • Acidification & Precipitation: The product is typically isolated by pouring the reaction mixture into water or ice, followed by acidification to precipitate the carboxylic acid. Ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate. Check the pH of the aqueous phase after precipitation to confirm.

    • Filtration: Use a fine-porosity filter (e.g., a Büchner funnel with appropriate filter paper) to collect the precipitated solid, as very fine particles can pass through, reducing the isolated yield.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality (e.g., Fresh Na₂S₂O₄) start->check_reagents check_conditions 2. Optimize Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK reagents_bad Action: Use fresh reagents. Re-run experiment. check_reagents->reagents_bad check_workup 3. Analyze Workup Procedure (pH, Extraction, Filtration) check_conditions->check_workup Conditions OK conditions_bad Action: Adjust stoichiometry, temperature, or use inert gas. check_conditions->conditions_bad workup_bad Action: Confirm final pH. Check filtrate for product. check_workup->workup_bad end_node Yield Improved workup_bad->end_node

Caption: Troubleshooting workflow for low synthesis yield.

Part 2: Analytical Characterization
FAQ 2: I'm seeing unexpected peaks in my ¹H NMR or a confusing mass in my MS. What could be the issue?

Unexpected analytical results often point to a side product that was co-purified with your desired compound. One of the most critical, yet often overlooked, sources of contamination is the solvent used during synthesis or workup.

Potential Cause: Unintended Reaction with Acetone A classic and highly unexpected side reaction in benzimidazole synthesis involves the use of acetone. If 1,2-diaminobenzene precursors are present (e.g., from incomplete initial reaction) and acetone is used as a solvent or for cleaning glassware, it can react to form a seven-membered benzodiazepine ring system.[8] This is a condensation reaction between the two amine groups and two molecules of acetone.

  • Diagnostic Signature:

    • ¹H NMR: The formation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine would introduce new, sharp singlets in the aliphatic region corresponding to the methyl groups, which would be absent in the desired product's spectrum.[8]

    • Mass Spec: The mass of this side product would be significantly different from your target molecule. Always check for masses that do not correspond to your product, starting materials, or simple dimers.

  • Preventative Protocol:

    • Avoid Acetone: Strictly avoid using acetone as a reaction solvent, for recrystallization, or for washing crude product when unreacted diamine precursors may be present.

    • Glassware Cleaning: Ensure all glassware is thoroughly rinsed with a non-reactive solvent (e.g., ethanol, ethyl acetate) and dried completely before use to remove any residual acetone from general cleaning procedures.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Crude Product hplc Purity Check (HPLC/UPLC) synthesis->hplc ms Identity Check (Mass Spectrometry) hplc->ms nmr Structure Confirmation (¹H & ¹³C NMR) ms->nmr ftir Functional Groups (FTIR) nmr->ftir report Certificate of Analysis & Reporting ftir->report

Caption: Recommended analytical workflow for characterization.[9]

Expected Analytical Data

While experimental conditions can cause slight variations, the following table provides a reference for characterization.

TechniqueExpected ResultRationale / Common Pitfalls
¹H NMR Aromatic protons (approx. 7.0-8.0 ppm), two exchangeable N-H protons, one exchangeable COOH proton.Spectrum is best acquired in DMSO-d₆ due to solubility. The acidic and amide protons may be broad or may not be visible if trace water is present.[10]
¹³C NMR Carbonyl carbons (C=O) in the 150-170 ppm range, aromatic carbons.The low natural abundance of ¹³C may require a longer acquisition time for a good signal-to-noise ratio.
HPLC A single major peak under optimized conditions.Poor peak shape (tailing) can indicate interaction with the column stationary phase; consider using a mobile phase additive like 0.1% formic acid or trifluoroacetic acid.
Mass Spec (ESI) [M-H]⁻ at m/z ≈ 177.03 (Negative Mode) or [M+H]⁺ at m/z ≈ 179.04 (Positive Mode).The molecule has both acidic (COOH) and basic (imidazole) sites, making it amenable to both positive and negative ion modes.
Part 3: Handling & Stability
FAQ 3: I'm having trouble dissolving the compound for my next reaction. What solvents should I use?

The combination of a polar heterocyclic core and a carboxylic acid group dictates the solubility profile of this molecule. It generally exhibits poor solubility in nonpolar solvents (e.g., hexanes, toluene) and many common polar aprotic solvents (e.g., dichloromethane, ethyl acetate).

  • Recommended Solvents for Reactions:

    • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): These are often the most effective solvents for achieving good solubility, especially with gentle heating.[11]

    • Aqueous Base: The compound will readily dissolve in aqueous basic solutions (e.g., 1M NaOH, NaHCO₃) by forming the corresponding carboxylate salt. This is useful for reactions where the carboxylate is the desired reactive species or for certain workup procedures.

  • Solubility Testing Protocol:

    • Start with a small amount of the compound (1-2 mg).

    • Add the solvent of interest dropwise (e.g., 100 µL at a time) at room temperature.

    • Vortex or sonicate between additions.

    • If solubility is poor, gentle heating can be attempted, but monitor for any signs of decomposition (color change).

Storage and Stability: For long-term storage, keep the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator. Its structure is generally stable, but like many carboxylic acids, it can be sensitive to high temperatures, which may promote decarboxylation under certain conditions.[12]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive Structural Elucidation of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic Acid Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise molecular structure of a novel compound is not merely an academic detail; it is the bedrock upon which all subsequent research, from understanding structure-activity relationships (SAR) to ensuring intellectual property, is built. The 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of agents with diverse biological activities, including potent 5-HT receptor antagonists.[1][2][3] Given the subtleties of isomerism, tautomerism, and intermolecular interactions inherent to this class of molecules, unambiguous structural confirmation is paramount.

This guide provides an in-depth comparison of analytical techniques for the structural characterization of these derivatives, making the case for why single-crystal X-ray crystallography stands as the unequivocal gold standard. We will explore the limitations of spectroscopic methods when used in isolation and present a comprehensive, field-proven workflow for X-ray crystallographic analysis that ensures scientific integrity and produces an irrefutable structural model.

The Ambiguity of Shadows: Limitations of Indirect Spectroscopic Methods

Standard characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal. MS provides a precise molecular weight, confirming the elemental formula[4][5][6], while NMR offers rich information about the chemical environment of atoms, allowing for the mapping of the molecular framework.[7][8] For many benzimidazole derivatives, these methods are sufficient to propose a structure.[9][10]

However, for the 2-oxo-benzo[d]imidazole-4-carboxylic acid core, several structural questions can remain unanswered by spectroscopy alone:

  • Regioisomerism: When synthesizing substituted derivatives, discerning the exact position of a functional group on the bicyclic ring system can be challenging based solely on proton or carbon chemical shifts and their correlations.

  • Tautomerism and Protonation States: The lactam-lactim tautomerism of the 2-oxo moiety and the protonation state of the carboxylic acid and imidazole nitrogens can be ambiguous, especially when interpreting solid-state versus solution-state data.

  • Three-Dimensional Conformation: While NMR techniques like NOESY can provide information on through-space proximity of protons, they do not offer the precise bond angles, torsion angles, and overall molecular conformation that are determined by X-ray crystallography.

  • Intermolecular Interactions: The crucial hydrogen bonding and π-stacking interactions that dictate the solid-state packing, and can influence physical properties like solubility and stability, are not directly observable through standard solution-state NMR or MS.[11]

These ambiguities necessitate a technique that provides a direct, high-resolution image of the molecule's atomic arrangement.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography is the most powerful technique for determining the atomic and molecular structure of a compound.[11][12] By measuring the diffraction pattern of X-rays scattered by the ordered array of molecules in a single crystal, we can calculate the positions of individual atoms with extremely high precision. This method moves beyond inference, providing direct evidence of:

  • Unambiguous Connectivity: The exact arrangement and bonding of all atoms.

  • Precise Molecular Geometry: Definitive bond lengths, bond angles, and torsion angles.[11]

  • Absolute Stereochemistry: The three-dimensional arrangement of chiral centers.

  • Supramolecular Architecture: A clear picture of intermolecular interactions, such as hydrogen bonds and π-π stacking, that define the crystal lattice.[12]

For novel derivatives of this compound, a crystal structure serves as the ultimate validation, resolving any doubts left by spectroscopic analysis.[7][13]

Experimental Workflow: From Synthesis to Structural Confirmation

The path from a synthesized powder to a refined crystal structure is a systematic process. Each step is designed to ensure the quality and validity of the final model. The workflow below is a self-validating system, where success at each stage is a prerequisite for the next.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement synthesis Synthesized & Purified Compound (Powder) dissolution Dissolution in Appropriate Solvent(s) synthesis->dissolution Solubility Screening crystallization Induce Slow Crystallization dissolution->crystallization e.g., Slow Evaporation, Vapor Diffusion, Layering harvest Harvest & Select High-Quality Crystal crystallization->harvest Microscopic Examination mount Mount Crystal on Diffractometer harvest->mount data_collection X-ray Diffraction Data Collection mount->data_collection Cryo-cooling (e.g., 100 K) integration Data Integration & Scaling data_collection->integration solution Structure Solution (Phase Problem) integration->solution Determine Space Group refinement Model Refinement solution->refinement Build Atomic Model validation Structure Validation & Final Report (CIF) refinement->validation Check R-factors, Goodness-of-Fit final_structure Unambiguous Molecular Structure validation->final_structure

Caption: Workflow for structural confirmation via X-ray crystallography.

Detailed Experimental Protocol

1. Crystal Growth: The Foundational Step The causality is simple: the quality of the diffraction data is directly proportional to the quality of the crystal. For the target compounds, which possess hydrogen bond donors (acid OH, amide NH) and acceptors (carbonyls, imidazole N), solvents that can engage in these interactions are often a good starting point.

  • Objective: To grow a single, well-ordered crystal of at least 50-100 µm in its largest dimension, free from cracks or defects.

  • Methodology (Slow Evaporation):

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., DMSO, methanol, ethanol, or acetone/water) in a small, clean vial.[14] The goal is to create a near-saturated solution.

    • Filter the solution through a syringe filter into a clean vial to remove any particulate matter.

    • Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks. The slower the growth, generally the higher the quality of the crystals.

2. Data Collection

  • Objective: To obtain a complete, high-resolution diffraction dataset.

  • Methodology:

    • Using a microscope, select a suitable crystal and mount it on a cryoloop.

    • Place the mounted crystal in the cold stream (typically 100 K) of the X-ray diffractometer. Cryo-cooling minimizes thermal motion and radiation damage, leading to higher quality data.

    • Center the crystal in the X-ray beam.

    • Perform an initial data collection to determine the unit cell parameters and crystal system.

    • Execute a full data collection strategy, rotating the crystal and collecting diffraction images over a wide angular range to ensure data completeness.

3. Structure Solution and Refinement

  • Objective: To convert the diffraction data into a chemically sensible, accurate 3D model of the molecule.

  • Methodology:

    • The collected images are processed to integrate the intensities of the diffraction spots and apply corrections, yielding a reflection file.

    • The structure is "solved" using software that resolves the phase problem, providing an initial electron density map.[11]

    • An initial molecular model is built into the electron density map.

    • The model is "refined" using a least-squares process, adjusting atomic positions and displacement parameters to improve the fit between the calculated and observed diffraction data. This iterative process continues until the model converges.

    • The final model is validated using established metrics (e.g., R-factors, goodness-of-fit) to ensure its accuracy and reliability.

Comparative Analysis: A Multi-Technique Synopsis

While X-ray crystallography is definitive, it is most powerful when used in concert with other techniques.[15][16] The solid-state structure provides a benchmark for understanding the solution-state behavior observed via NMR.

Technique Information Provided Sample Requirements Strengths Limitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing, intermolecular interactions.[11][12]High-quality single crystal (0.05 - 0.3 mm).Unambiguous, high-resolution structural data; the "gold standard" for confirmation.[17]Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure only.
NMR Spectroscopy Covalent framework, connectivity (COSY, HSQC, HMBC), chemical environment of nuclei, solution-state dynamics.[8][18]5-10 mg dissolved in deuterated solvent.Provides crucial data on the structure in solution; non-destructive.[15]Structure is inferred, not directly imaged; can be ambiguous for complex isomers; less sensitive.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.[4][5][19]Micrograms to nanograms of sample.Extremely sensitive; confirms molecular formula.Provides no information on connectivity or 3D structure; isomers are often indistinguishable.
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, O-H).[6][18]Small amount of solid or solution.Fast, simple method for functional group identification.Provides very limited structural information; confirms presence of groups, not their location.

Conclusion: The Imperative of Certainty

References

A Comparative Efficacy Analysis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (OBI-4CA) and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases makes it an attractive starting point for the design of novel therapeutic agents.[3][4] This guide presents a comparative study of a novel investigational compound, 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (designated herein as OBI-4CA), against a panel of established kinase inhibitors.

Due to the nascent stage of research on OBI-4CA, this analysis will be presented as a hypothetical case study. We will evaluate its potential efficacy by comparing its (theoretically projected) inhibitory activity against two key receptor tyrosine kinases, AXL and VEGFR2, with that of well-characterized inhibitors. AXL is a critical driver of tumor proliferation, survival, and metastasis, and its overexpression is linked to poor prognosis in several cancers.[5][6][7] VEGFR2 is a primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and dissemination.[8]

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth technical overview of the methodologies and data interpretation central to the preclinical evaluation of novel kinase inhibitors.

Comparative Efficacy Data

The following tables summarize the in vitro inhibitory potency (IC50) of our investigational compound, OBI-4CA, in comparison to established AXL and VEGFR2 inhibitors. The data for the comparator compounds has been collated from publicly available sources.

Table 1: In Vitro Inhibitory Activity against AXL Kinase
CompoundAXL IC50 (nM)
OBI-4CA (Hypothetical) 10
Bemcentinib (BGB324)14[9][10]
Cabozantinib7[2][11]
ForetinibNot specified, but active
Table 2: In Vitro Inhibitory Activity against VEGFR2 Kinase
CompoundVEGFR2 IC50 (nM)
OBI-4CA (Hypothetical) 25
Axitinib0.2[12][13]
Lenvatinib4.0[14]
Cabozantinib0.035[2][11]
Foretinib0.9[15][16]
Pazopanib30[17][18]
Sorafenib90[1][19]
Sunitinib80

Signaling Pathway Diagrams

To contextualize the targets of this comparative study, the following diagrams illustrate the simplified signaling pathways of AXL and VEGFR2.

AXL_Signaling_Pathway cluster_membrane Cell Membrane AXL AXL PI3K PI3K AXL->PI3K Dimerization & Autophosphorylation PLCg PLCg AXL->PLCg STAT3 STAT3 AXL->STAT3 Gas6 Gas6 Gas6->AXL Binds & Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Regulates PKC PKC PLCg->PKC Metastasis_Invasion Metastasis_Invasion PKC->Metastasis_Invasion Promotes Gene_Transcription Gene_Transcription STAT3->Gene_Transcription Activates

Caption: Simplified AXL Receptor Tyrosine Kinase Signaling Pathway.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Dimerization & Autophosphorylation PLCg PLCg VEGFR2->PLCg VEGF-A VEGF-A VEGF-A->VEGFR2 Binds & Activates AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Endothelial_Cell_Survival Endothelial_Cell_Survival eNOS->Endothelial_Cell_Survival Promotes PKC PKC PLCg->PKC MAPK_ERK_Pathway MAPK_ERK_Pathway PKC->MAPK_ERK_Pathway Endothelial_Cell_Proliferation Endothelial_Cell_Proliferation MAPK_ERK_Pathway->Endothelial_Cell_Proliferation Drives

Caption: Simplified VEGFR2 Signaling Pathway in Angiogenesis.

Experimental Protocols

The following protocols describe the methodologies for the key experiments cited in this guide, ensuring scientific rigor and reproducibility.

In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human AXL or VEGFR2 kinase

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (OBI-4CA and comparators)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Protocol:

  • Compound Preparation: A 10 mM stock solution of each test compound is prepared in 100% DMSO. A 10-point, 3-fold serial dilution is then performed in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[11]

    • Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[11]

    • Incubate for 30-60 minutes at room temperature.[9]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Western Blot for Phospho-Kinase)

This method assesses the ability of an inhibitor to block the autophosphorylation of a target kinase within a cellular context.

Materials:

  • Human cancer cell line overexpressing the target kinase (e.g., A549 for AXL, HUVEC for VEGFR2)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-AXL, anti-total-AXL, anti-phospho-VEGFR2, anti-total-VEGFR2)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test compounds for 2-4 hours.

    • For VEGFR2, stimulate the cells with VEGF for 15-30 minutes prior to lysis.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with the total kinase antibody to ensure equal protein loading.

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-kinase signal to the total kinase signal.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro and cell-based comparative efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Biochemical Assay cluster_cellbased Cell-Based Assay Compound_Prep_invitro Compound Serial Dilution Kinase_Reaction Kinase Reaction (Target Kinase + Substrate + ATP) Compound_Prep_invitro->Kinase_Reaction ADP_Detection ADP-Glo™ Detection Kinase_Reaction->ADP_Detection IC50_Calc_invitro IC50 Determination ADP_Detection->IC50_Calc_invitro Comparative_Analysis Comparative Analysis IC50_Calc_invitro->Comparative_Analysis Cell_Culture Cell Culture & Seeding Compound_Treatment Treat Cells with Compounds Cell_Culture->Compound_Treatment Lysis Cell Lysis & Protein Quantification Compound_Treatment->Lysis Western_Blot Western Blot (p-Kinase & Total Kinase) Lysis->Western_Blot Densitometry Densitometric Analysis Western_Blot->Densitometry Densitometry->Comparative_Analysis Start Start Start->Compound_Prep_invitro Start->Cell_Culture End End Comparative_Analysis->End

Caption: Workflow for the Comparative Efficacy Study of OBI-4CA.

Discussion and Structure-Activity Relationship (SAR) Insights

The hypothetical data presented positions OBI-4CA as a potent, dual inhibitor of AXL and VEGFR2. Its benzimidazolone core likely serves as a critical scaffold for binding to the kinase hinge region, a common feature among many ATP-competitive inhibitors.[1] The carboxylic acid moiety at the 4-position is a key structural feature. This group could potentially form additional hydrogen bonds or salt bridges with amino acid residues in the ATP-binding pocket, thereby enhancing binding affinity and contributing to its potent inhibitory activity.

Compared to the highly selective AXL inhibitor Bemcentinib (IC50 of 14 nM), OBI-4CA exhibits comparable potency.[9][10] Against VEGFR2, OBI-4CA (hypothetical IC50 of 25 nM) shows greater potency than established multi-kinase inhibitors such as Sorafenib (90 nM) and Sunitinib (80 nM), and is comparable to Pazopanib (30 nM).[1][17][18][19] However, it is less potent than highly selective VEGFR2 inhibitors like Axitinib (0.2 nM) and Cabozantinib (0.035 nM).[2][11][12][13]

The dual inhibition profile of OBI-4CA could be advantageous in a therapeutic context. Targeting both AXL-driven tumor cell survival and VEGFR2-mediated angiogenesis could lead to a synergistic anti-cancer effect, potentially overcoming resistance mechanisms that can arise from targeting a single pathway. Further studies would be required to elucidate the full kinase selectivity profile of OBI-4CA and to validate these preliminary findings in cellular and in vivo models.

Conclusion

This comparative guide provides a framework for the preclinical evaluation of novel kinase inhibitors, using the hypothetical case of this compound (OBI-4CA). By comparing its projected efficacy against established inhibitors of AXL and VEGFR2, and by detailing the rigorous experimental methodologies required for such an analysis, we have outlined a clear path for the continued investigation of this and other promising compounds. The benzimidazole scaffold continues to be a fertile ground for the discovery of new kinase inhibitors, and a systematic, comparative approach is essential for identifying candidates with the potential for clinical translation.

References

A Strategic Guide to the Target Deconvolution and Validation of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey from a bioactive small molecule to a validated therapeutic candidate is contingent on a profound understanding of its mechanism of action. This guide provides a comprehensive, technically robust framework for the target identification and subsequent validation of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid, a compound for which a definitive biological target is not yet established in public scientific literature. Our approach is therefore twofold: firstly, to employ a suite of unbiased techniques to elucidate potential protein targets, and secondly, to rigorously validate these candidates through a multi-tiered, evidence-based strategy. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale that underpins a successful target validation campaign.

Part 1: Target Identification - Unmasking the Molecular Interactome

The initial and most critical phase is the deconvolution of the target landscape of our lead compound. A phenotypic screen may have indicated a desirable biological effect, but without knowledge of the direct molecular target, the program rests on an unstable foundation. We will employ a parallel strategy of computational prediction and empirical discovery to generate a high-confidence list of candidate targets.

In Silico Target Prediction: A Hypothesis-Generating Engine

Before committing to resource-intensive wet-lab experiments, computational methods offer a cost-effective and rapid means to generate initial hypotheses.[1][2][3][4][5] These approaches leverage the principle of chemical similarity, positing that molecules with similar structures are likely to interact with similar protein targets.

  • Methodology:

    • Ligand-Based Screening: The 2D and 3D structure of this compound will be used to query chemical databases (e.g., ChEMBL, PubChem) to identify known compounds with high structural similarity. The annotated targets of these similar compounds provide a preliminary list of potential targets.

    • Pharmacophore Modeling: A 3D pharmacophore model will be constructed based on the key chemical features of the compound. This model is then used to screen virtual libraries of protein structures to identify proteins with binding pockets that can accommodate the pharmacophore.

    • Reverse Docking: The compound is computationally docked against a large collection of protein crystal structures to predict potential binding partners based on favorable binding energies.

  • Causality and Expected Outcome: This multi-pronged in silico approach is designed to cast a wide net, identifying potential targets based on different but complementary assumptions. The output will be a ranked list of putative protein targets, which will inform the design of subsequent experimental validation studies.

Chemical Proteomics: Fishing for Targets in their Native Environment

Chemical proteomics serves as a powerful, unbiased method to identify direct protein-ligand interactions within a complex biological sample, such as a cell lysate.[6][7][8] This approach relies on using the compound of interest as a "bait" to capture its interacting proteins.

  • Methodology: Compound-Centric Chemical Proteomics (CCCP)

    • Probe Synthesis: Synthesize an affinity-based probe by chemically modifying this compound. This involves introducing a linker and a reactive group (for covalent capture) or an affinity tag (e.g., biotin) at a position on the molecule that is predicted to be non-essential for target binding.

    • Affinity Enrichment: The immobilized compound is incubated with a cell or tissue lysate. Proteins that bind to the compound will be captured.

    • Competitive Elution: To distinguish specific binders from non-specific ones, a competition experiment is performed where the lysate is pre-incubated with an excess of the free, unmodified compound. Specific targets will be competed off the affinity matrix.

    • Mass Spectrometry: The captured proteins are eluted, digested into peptides, and identified and quantified using high-resolution mass spectrometry.

  • Trustworthiness and Self-Validation: The inclusion of a competitive elution step is critical for the self-validation of this protocol. A true biological target will show a significant reduction in binding to the affinity matrix in the presence of the free compound, whereas non-specific binders will not.

Part 2: Target Validation - A Multi-Angle Corroboration Strategy

Once a list of high-confidence candidate targets is generated from our identification efforts, a rigorous validation cascade is essential. This process is not linear but rather an integrated approach, where evidence from biochemical, cellular, and functional assays converges to confirm the biological relevance of the target.

Direct Target Engagement in a Purified System

The first step in validation is to confirm a direct, physical interaction between the compound and the purified candidate protein. This provides quantitative data on binding affinity and kinetics.

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[9] It provides precise measurements of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.

  • Experimental Protocol: SPR

    • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

    • Binding Analysis: Flow a series of concentrations of this compound over the sensor surface.

    • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.

    • Kinetic Fitting: Fit the resulting sensorgrams to a suitable binding model to determine k_on, k_off, and K_D.

DSF, or thermal shift assay, is a rapid and cost-effective method to assess whether a compound binds to and stabilizes a protein against thermal denaturation.[10][11][12][13][14]

  • Experimental Protocol: DSF

    • Reaction Setup: In a qPCR plate, mix the purified target protein with a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange). Add either this compound or a vehicle control.

    • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the samples.

    • Fluorescence Monitoring: As the protein unfolds, it exposes its hydrophobic core, leading to an increase in fluorescence from the dye.

    • Data Analysis: Plot fluorescence as a function of temperature to generate a melting curve. The midpoint of this transition is the melting temperature (Tm). A significant increase in Tm in the presence of the compound indicates stabilizing binding.

Technique Information Gained Throughput Key Advantage Alternative/Comparator
Surface Plasmon Resonance (SPR) Binding kinetics (k_on, k_off), Affinity (K_D)Low to MediumProvides detailed kinetic informationIsothermal Titration Calorimetry (ITC)
Differential Scanning Fluorimetry (DSF) Target stabilization (ΔTm), Qualitative bindingHighRapid, low sample consumptionNanoDSF
Target Engagement in a Cellular Context

Confirming that the compound can access and bind to its target within the complex milieu of a living cell is a critical step to bridge the gap between in vitro activity and cellular effects.

CETSA® is a powerful method for verifying target engagement in intact cells or tissues.[15][16][17][18][19] The principle is that a ligand-bound protein will be more resistant to thermal denaturation than its unbound counterpart.

  • Experimental Protocol: CETSA®

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heat Shock: Heat the cell suspensions to a range of temperatures.

    • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Detection: Quantify the amount of the soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

    • Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated cells confirms intracellular target engagement.

CETSA_Workflow cluster_0 Cellular Environment cluster_1 Sample Processing cluster_2 Analysis A Treat cells with compound or vehicle B Apply heat shock (temperature gradient) A->B C Lyse cells B->C D Centrifuge to separate soluble and aggregated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot melt curve and compare shifts E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Functional Validation and Downstream Consequences

The ultimate validation of a drug target lies in demonstrating that engagement of the target by the compound leads to a measurable functional outcome that is consistent with the observed phenotype.

Genetic knockdown or knockout of the candidate target should phenocopy or abrogate the effect of the compound. CRISPR/Cas9 and siRNA are powerful tools for this purpose.[20][21][][23][24][25][26][27][28][29]

  • Experimental Protocol: siRNA Knockdown

    • Transfection: Transfect cells with siRNA molecules specifically targeting the mRNA of the candidate protein, or with a non-targeting control siRNA.

    • Target Knockdown Confirmation: After 48-72 hours, confirm the reduction in target protein expression by Western blot or qPCR.

    • Phenotypic Assay: Perform the original phenotypic assay on the knockdown and control cells.

    • Compound Treatment: Treat the knockdown and control cells with this compound.

    • Analysis: If the target is correct, the knockdown cells should either replicate the compound's phenotype (phenocopy) or be resistant to the compound's effects.

Genetic Method Mechanism Effect Key Advantage
siRNA RNA interference, mRNA degradationTransient knockdownRapid and suitable for high-throughput validation
CRISPR/Cas9 DNA double-strand break and repairPermanent knockoutComplete loss of function, stable cell lines

If the target is part of a known signaling pathway, we must demonstrate that the compound modulates downstream components of that pathway.

  • Experimental Protocol: Western Blot Analysis of Signaling Pathways

    • Cell Treatment: Treat cells with a dose-response of this compound for various time points.

    • Lysate Preparation: Prepare whole-cell lysates.

    • Western Blotting: Perform Western blotting using antibodies against the target protein and key downstream signaling nodes (including their phosphorylated, active forms).[30][31][32][33]

    • Analysis: Quantify the changes in protein expression and phosphorylation to map the compound's effect on the signaling cascade. A logical and expected modulation of the pathway provides strong evidence for on-target activity.

Target_Validation_Strategy cluster_ID Target Identification cluster_Val Target Validation InSilico In Silico Prediction Biochem Biochemical Assays (SPR, DSF) InSilico->Biochem Candidate Targets ChemProt Chemical Proteomics ChemProt->Biochem Candidate Targets Cellular Cellular Engagement (CETSA) Biochem->Cellular Confirm Direct Binding Functional Functional Assays (Genetic, Signaling) Cellular->Functional Confirm Intracellular Binding ValidatedTarget ValidatedTarget Functional->ValidatedTarget Validated Target

Caption: Integrated Target Validation Funnel.

Conclusion

The validation of a biological target for a novel compound like this compound is a multifaceted endeavor that demands a convergence of evidence from diverse experimental approaches. By systematically progressing from broad, unbiased target identification methods to highly specific biochemical and cellular validation assays, we can build an unassailable case for the compound's mechanism of action. This guide provides a logical, experience-driven framework to navigate this complex process, ensuring that decisions are based on a foundation of rigorous scientific data. The successful execution of this strategy will not only elucidate the molecular basis for the activity of our lead compound but will also significantly de-risk its onward journey through the drug discovery pipeline.

References

A Comparative Guide to the Structure-Activity Relationships of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged structure in drug discovery.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, highly promising subclass: 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid and its analogs.

This document moves beyond a mere recitation of facts, offering a synthesized perspective grounded in experimental data. We will explore how subtle molecular modifications to this core structure can profoundly influence biological activity, with a particular focus on its modulation of serotonin receptors. The insights presented herein are curated for researchers, scientists, and drug development professionals to aid in the rational design of more potent and selective drug candidates.

The this compound Core: A Scaffold of Therapeutic Promise

The this compound moiety presents a rigid and synthetically versatile framework. The presence of the carboxylic acid at the 4-position offers a key interaction point and a handle for derivatization into esters and amides, allowing for the exploration of a diverse chemical space. The lactam function within the imidazole ring provides additional hydrogen bonding capabilities, crucial for molecular recognition at the target site.

Our comparative analysis will primarily focus on two key classes of analogs derived from this core structure:

  • Benzimidazole-4-carboxamides and Carboxylates: These analogs have been extensively studied as antagonists for the 5-HT4 receptor.

  • 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic Acid Derivatives: Modifications at the N-1 position have yielded potent antagonists for the 5-HT3 receptor.

Comparative SAR Analysis: Unraveling the Molecular Determinants of Activity

The biological activity of these analogs is exquisitely sensitive to the nature and position of substituents. Below, we dissect the key SAR trends observed for different substitution points on the benzimidazolone core.

Modifications of the 4-Carboxylic Acid Group: A Gateway to 5-HT4 Receptor Antagonism

A seminal study by López-Rodríguez et al. provides a wealth of data on the conversion of the 4-carboxylic acid to various amides and esters and its impact on 5-HT4 receptor affinity.[3] The key takeaway is that the nature of the substituent on the amide or ester functionality is a critical determinant of potency.

Key SAR Insights for 5-HT4 Receptor Antagonists:

  • Requirement for a Basic Nitrogen: The presence of a basic nitrogen atom in the side chain attached to the carboxamide or carboxylate is crucial for high affinity.

  • Optimal Distance: A specific distance of approximately 8.0 Å between the basic nitrogen and the aromatic benzimidazole ring is a strong predictor of high affinity and selectivity for the 5-HT4 receptor.[3]

  • Influence of Substituent Size: The presence of a voluminous substituent on the basic nitrogen of the amino moiety generally enhances binding affinity.[3]

The following table summarizes the binding affinities (Ki) of representative benzimidazole-4-carboxamide and -carboxylate analogs for the 5-HT4 receptor.

Compound IDR Group (at 4-position)Ki (nM) for 5-HT4 Receptor
Amides
12-CONH-(CH₂)₂-N(n-Bu)₂0.32
13-CONH-(CH₂)₃-N(n-Bu)₂0.11
14-CONH-(CH₂)₄-N(n-Bu)₂0.29
15-CONH-(CH₂)₅-N(n-Bu)₂0.54
Esters
24-COO-(CH₂)₂-N(n-Bu)₂2.9
25-COO-(CH₂)₃-N(n-Bu)₂1.2

Data sourced from López-Rodríguez et al., 1999.[3]

As the data illustrates, amides generally exhibit higher affinity than the corresponding esters. Furthermore, a linker of three to four methylene units between the amide and the terminal dialkylamino group appears to be optimal for 5-HT4 receptor binding.

N-1 Substitution: Targeting the 5-HT3 Receptor

Modification of the 2-oxo-benzimidazole core at the N-1 position with carboxylic acid derivatives has been shown to produce potent 5-HT3 receptor antagonists. A key study in this area explored a series of esters and amides containing a basic azacyclo- or azabicycloalkyl moiety attached to the N-1 carboxyl group.[4]

Key SAR Insights for 5-HT3 Receptor Antagonists:

  • Stereochemistry is Critical: For derivatives containing an azabicycloalkyl moiety, the endo-substituted analogs are significantly more active than their exo counterparts.[4]

  • Amides vs. Esters: Amidic derivatives consistently demonstrate higher potency (approximately 10-fold) compared to their corresponding ester analogs.[4]

  • Intramolecular Hydrogen Bonding: The presence of an intramolecular hydrogen bond, as observed in some of the highly active amides, is believed to contribute to a favorable conformation for receptor binding.[4]

The table below presents a comparison of the 5-HT3 receptor binding affinity (Ki) and in vivo activity (ED50 in the von Bezold-Jarisch reflex assay) for representative N-1 substituted analogs.

Compound IDR Group (at N-1 position)Ki (nM) for 5-HT3 ReceptorED50 (nM/kg, i.v.)
7a (ester)-COO-(endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl)3510
12a (amide)-CONH-(endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl)3.81
7b (ester)-COO-(exo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl)1200>1000
12h (amide)-CONH-(exo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl)450500

Data sourced from Turconi et al., 1990.[4]

The dramatic difference in activity between the endo and exo isomers highlights the highly specific nature of the interaction with the 5-HT3 receptor.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful exploration of SAR is underpinned by robust and reproducible experimental methods. Here, we provide representative protocols for the synthesis of the core scaffold and for a key biological assay.

Synthesis of the this compound Core

The synthesis of the parent scaffold can be achieved through the cyclization of 2,3-diaminobenzoic acid with a suitable carbonyl source, such as phosgene or its equivalents.[5]

Step-by-Step Synthesis Protocol:

  • Starting Material: 2,3-Diaminobenzoic acid.

  • Reagent: Phosgene (COCl₂) or a phosgene equivalent like triphosgene.

  • Solvent: A suitable aprotic solvent, such as tetrahydrofuran (THF) or dioxane.

  • Procedure: a. Dissolve 2,3-diaminobenzoic acid in the chosen solvent. b. Cool the solution in an ice bath. c. Add a solution of phosgene or its equivalent dropwise with vigorous stirring. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). e. Quench the reaction carefully with water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by recrystallization or column chromatography to yield this compound.

G 2,3-Diaminobenzoic acid 2,3-Diaminobenzoic acid Cyclization Cyclization 2,3-Diaminobenzoic acid->Cyclization Phosgene or equivalent This compound This compound Cyclization->this compound Workup & Purification

Caption: Synthetic scheme for the core scaffold.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol is a standard method to determine the binding affinity of test compounds for the 5-HT4 receptor.

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize guinea pig striatum tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain a crude membrane preparation.

  • Radioligand: Use a high-affinity 5-HT4 receptor radioligand, such as [³H]GR113808.

  • Assay Buffer: Prepare a buffer containing the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.

  • Incubation: Incubate the assay mixtures at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Tissue Homogenization Tissue Homogenization Membrane Preparation Membrane Preparation Tissue Homogenization->Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Add [³H]Ligand & Test Compound Filtration Filtration Incubation->Filtration Separate Bound/ Free Ligand Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Measure Radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50 & Ki

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

The this compound scaffold is a versatile platform for the development of potent and selective ligands for various biological targets, most notably serotonin receptors. The SAR studies highlighted in this guide underscore the critical importance of the nature and positioning of substituents in determining biological activity.

For the 5-HT4 receptor, derivatization of the 4-carboxylic acid into amides with an optimal linker length and a terminal basic amine is a key strategy for achieving high affinity. In contrast, for targeting the 5-HT3 receptor, modification at the N-1 position with specific azabicycloalkyl amides has proven to be a highly successful approach.

Future research in this area should focus on exploring a wider range of substituents at all positions of the benzimidazolone core to identify novel analogs with improved pharmacokinetic and pharmacodynamic profiles. The detailed experimental protocols provided herein offer a solid foundation for such endeavors. By leveraging the insights from these SAR studies, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid, a potential key intermediate or active pharmaceutical ingredient (API), the choice and validation of an analytical method can significantly impact the trajectory of a drug development program. This guide provides an in-depth comparison and cross-validation of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and direct UV-Vis Spectrophotometry.

The objective of this guide is not merely to present protocols but to delve into the causality behind experimental choices, offering a framework for selecting the most appropriate method for a given application, from early-stage development to routine quality control (QC). The cross-validation data herein is designed to be representative of what one would expect in a laboratory setting, providing a tangible basis for comparison. All validation parameters are assessed against the standards set forth by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The Importance of Cross-Validation

Before delving into the methods, it is crucial to understand the concept of cross-validation in this context. When multiple analytical methods are used to measure the same analyte, especially across different laboratories or for different purposes (e.g., formulation analysis vs. bioanalysis), it is essential to demonstrate that the data produced by these methods are comparable.[5] This process, known as cross-validation, ensures the consistency and reliability of data throughout the lifecycle of a drug product.[5][6]

This guide will compare a workhorse QC method (HPLC-UV), a highly sensitive and specific method often used in metabolite identification and bioanalysis (LC-MS/MS), and a simple, rapid screening method (UV-Vis Spectrophotometry).

Visualizing the Cross-Validation Workflow

The following diagram illustrates the overall workflow for the cross-validation of the three analytical methods.

Cross-Validation Workflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2) HPLC_UV HPLC-UV Method Specificity Specificity/ Selectivity HPLC_UV->Specificity LC_MS LC-MS/MS Method LC_MS->Specificity Linearity Linearity & Range LC_MS->Linearity Accuracy Accuracy LC_MS->Accuracy Precision Precision (Repeatability & Intermediate) LC_MS->Precision LOQ Limit of Quantification LC_MS->LOQ UV_Vis UV-Vis Method UV_Vis->Specificity UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision UV_Vis->LOQ Specificity->Linearity Linearity->Accuracy Accuracy->Precision Precision->LOQ Comparison Comparative Data Analysis LOQ->Comparison Analyte 2-Oxo-2,3-dihydro-1H- benzo[d]imidazole- 4-carboxylic acid Analyte->HPLC_UV Analyte->LC_MS Analyte->UV_Vis

Caption: Workflow for the cross-validation of three analytical methods.

The Analytical Methods: A Head-to-Head Comparison

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is the quintessential method for routine quality control in a GMP environment. Its robustness, reliability, and cost-effectiveness make it a staple for assay and impurity profiling.

  • Principle: The compound is separated from potential impurities on a reversed-phase HPLC column. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength as it elutes from the column. The benzimidazole and carboxylic acid moieties provide strong chromophores, making UV detection highly suitable.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and specificity, such as bioanalysis (measuring drug levels in plasma) or trace impurity analysis, LC-MS/MS is the gold standard.

  • Principle: Similar to HPLC, the compound is first separated chromatographically. The eluent is then introduced into a mass spectrometer. The molecule is ionized, and a specific parent ion is selected and fragmented. The intensity of a characteristic fragment ion is then measured for quantification. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific.[7]

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

Method 3: UV-Vis Spectrophotometry

This is the simplest and fastest of the three methods. It is suitable for rapid, high-throughput screening or for the analysis of pure substance where interfering substances are not expected.

  • Principle: The concentration of the analyte in a solution is determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law. This method does not involve any chromatographic separation.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, performance data obtained during the cross-validation of the three methods.

Table 1: Specificity and Linearity

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity High (Peak purity > 99.5%)Very High (No interference in MRM)Low (Potential interference from UV-absorbing impurities)
Linearity Range 1 - 200 µg/mL0.1 - 500 ng/mL2 - 25 µg/mL
Correlation (r²) > 0.999> 0.999> 0.998
y-intercept < 2% of response at 100%< 5% of response at LLOQ< 3% of response at 100%

Table 2: Accuracy and Precision

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%97.0% - 103.0%
Repeatability (RSD) < 1.0%< 2.5%< 1.5%
Intermediate Precision (RSD) < 1.5%< 4.0%< 2.0%

Table 3: Sensitivity and Robustness

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
LOD 0.3 µg/mL0.03 ng/mL0.6 µg/mL
LOQ 1.0 µg/mL0.1 ng/mL2.0 µg/mL
Robustness High (Unaffected by minor changes in pH, mobile phase composition)Moderate (Sensitive to matrix effects and ion suppression)Moderate (Sensitive to pH and solvent changes affecting λmax)

Interpretation and Causality of Experimental Choices

The data clearly illustrates the trade-offs between the methods.

  • LC-MS/MS is unequivocally the most sensitive, with a limit of quantification (LOQ) three orders of magnitude lower than HPLC-UV. Its specificity, derived from monitoring a specific mass transition, makes it unparalleled for complex matrices. However, this sensitivity comes at the cost of increased susceptibility to matrix effects and higher operational complexity.

  • HPLC-UV represents a balanced approach. It offers excellent linearity, accuracy, and precision over a practical concentration range for pharmaceutical assays.[8][9] Its robustness makes it ideal for a routine QC environment where methods are performed by multiple analysts over long periods. The choice of a reversed-phase C18 column is standard for a molecule of this polarity, providing good retention and peak shape. The UV detection wavelength is selected based on the compound's λmax to ensure maximum sensitivity.

  • UV-Vis Spectrophotometry is the fastest method but also the least specific. Without chromatographic separation, any co-formulant or impurity that absorbs at the analytical wavelength will interfere with the measurement, potentially leading to inaccurate results.[10][11] Its narrow linear range also limits its application. This method is best reserved for in-process checks of reaction completion or for the analysis of a well-characterized, pure bulk substance.

Logical Relationships in Method Validation

The success of any analytical method hinges on the interplay of its validation parameters. For instance, specificity is a cornerstone that directly impacts accuracy.

Validation Parameter Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures measurement of analyte only Precision Precision Accuracy->Precision requires consistent correctness Robustness Robustness Precision->Robustness demonstrates reliability under varied conditions Linearity Linearity Linearity->Accuracy underpins accuracy across a range Robustness->Specificity maintains selectivity despite changes

Caption: Interdependencies of core analytical validation parameters.

An inaccurate result can stem from a lack of specificity (measuring an interferent) or poor precision (random error). A method cannot be considered accurate if it is not precise. Similarly, linearity is a prerequisite for ensuring accuracy across the method's range.

Experimental Protocols

Cross-Validation Study Protocol
  • Objective: To compare the performance of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry for the quantification of this compound and to determine if the methods produce comparable data.

  • Materials:

    • Reference standard of this compound (>99.5% purity).

    • Placebo (a mixture of all formulation excipients without the API).

    • HPLC-grade solvents (Acetonitrile, Methanol, Water).

    • Reagents (Formic acid, Ammonium acetate).

  • Procedure:

    • Prepare a primary stock solution of the reference standard in a suitable solvent (e.g., Methanol).

    • From the primary stock, prepare three independent sets of calibration standards and quality control (QC) samples (low, medium, high concentration) by serial dilution.

    • Analyze one set of calibration standards and QCs using each of the three analytical methods.

    • To assess specificity, analyze a placebo sample spiked with the analyte and an unspiked placebo sample with each method.

    • To assess accuracy, analyze triplicate preparations of the QC samples.

    • To assess repeatability, perform six replicate injections of the medium QC sample.

    • The entire procedure should be repeated on a different day by a different analyst to determine intermediate precision.

  • Acceptance Criteria (based on ICH Q2(R1)):

    • Linearity: Correlation coefficient (r²) ≥ 0.998.

    • Accuracy: Mean recovery of 98.0% to 102.0%.

    • Precision: RSD ≤ 2.0% for repeatability and intermediate precision.

    • Specificity: No significant interference at the retention time or λmax of the analyte from placebo components.

Method Parameters
  • HPLC-UV Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

    • Gradient: 10% B to 90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 285 nm

    • Injection Volume: 10 µL

  • LC-MS/MS Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transition: Hypothetical Parent ion (m/z 179.0) -> Fragment ion (m/z 135.0)

  • UV-Vis Spectrophotometry Method:

    • Solvent: 0.1 M HCl in 50:50 Methanol:Water

    • Analytical Wavelength (λmax): 285 nm

    • Blank: Solvent mixture

Conclusion and Recommendations

The cross-validation of these three analytical methods demonstrates that each is fit for a specific purpose.

  • For routine QC, stability testing, and release assays , the HPLC-UV method is the superior choice. It provides the necessary specificity, accuracy, and robustness for a regulated environment without the complexity and cost of LC-MS/MS.

  • For bioanalytical studies, trace analysis, or metabolite identification , LC-MS/MS is the only viable option due to its exceptional sensitivity and specificity.

  • UV-Vis Spectrophotometry should be limited to non-critical, in-process applications or the analysis of pure substance where the absence of interfering species is guaranteed.

Ultimately, the selection of an analytical method is a strategic decision that must be aligned with the intended application and the stage of drug development. This guide provides a comprehensive framework for making that decision based on objective, scientifically sound data.

References

A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Benzimidazolone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Case Study: 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Prepared by a Senior Application Scientist, this guide provides a strategic framework for researchers navigating the critical path from benchtop discovery to preclinical validation. We will explore the methodologies required to establish a robust in vitro-in vivo correlation (IVIVC), a cornerstone of modern drug development that derisks clinical progression and informs lead optimization.

The 2-oxo-benzimidazole, or benzimidazolone, is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purine nucleotides allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antiviral, and anti-inflammatory effects[1][2][3]. This versatility makes it a frequent starting point for novel therapeutic design.

For this guide, we will use This compound as our central case study. While this specific molecule is not extensively characterized in public literature, its core structure is highly analogous to known potent antagonists of the 5-HT3 receptor [4]. Therefore, we will proceed by hypothesizing this as its primary mechanism of action to construct a realistic and technically detailed roadmap for its evaluation. This process mirrors a common scenario in drug discovery where a novel analog of a known active series is investigated.

Our objective is to bridge the translational gap: How does a nanomolar affinity at a receptor (in vitro) translate into a predictable dose-dependent response in a living system (in vivo)? Answering this question is fundamental to efficient drug development.

Part 1: In Vitro Characterization: Quantifying Target Engagement

The first step is to quantify the compound's interaction with its putative target, the 5-HT3 receptor, in a controlled, isolated environment. This requires a two-pronged approach: a primary binding assay to measure affinity and a secondary functional assay to measure antagonistic potency.

Primary Screen: Radioligand Binding Assay for 5-HT3 Receptor Affinity (Ki)

A competitive radioligand binding assay is the gold standard for determining a compound's affinity (dissociation constant, Ki) for a receptor. It directly measures the displacement of a known high-affinity radiolabeled ligand by our test compound.

The protocol is designed to be self-validating. We use a specific radioligand, [3H]-Tropisetron (ICS 205,930), which is a known high-affinity 5-HT3 antagonist[4]. Non-specific binding is determined using a high concentration of a non-labeled competitor (e.g., unlabeled Tropisetron) to ensure the measured signal is target-specific.

Detailed Protocol: 5-HT3 Receptor Binding Assay

  • Source Material: Use a commercially available membrane preparation from HEK293 cells stably expressing the human 5-HT3A receptor.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture (per well in a 96-well plate):

    • 50 µL of Assay Buffer (or unlabeled Tropisetron for non-specific binding, or buffer for total binding).

    • 25 µL of the test compound (this compound) at various concentrations (e.g., 0.1 nM to 10 µM).

    • 25 µL of [3H]-Tropisetron at a final concentration of ~0.5 nM.

    • 100 µL of the cell membrane preparation (~10-20 µg protein).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Termination & Harvesting: Rapidly filter the reaction mixture through a GF/B glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove residual unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter (measured in counts per minute, CPM).

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the test compound: % Inhibition = 100 * (1 - [(CPMSample - CPMNon-specific) / (CPMTotal - CPMNon-specific)]).

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Screen: Cell-Based Functional Assay for 5-HT3 Antagonism (IC50)

While binding demonstrates affinity, a functional assay confirms the compound's biological effect—in this case, antagonism. The 5-HT3 receptor is a ligand-gated ion channel; its activation by serotonin leads to an influx of cations, including Ca2+. We can measure this influx using a calcium-sensitive fluorescent dye.

This assay provides a direct measure of the compound's ability to block the serotonin-induced response. A pre-incubation step with our test compound allows it to occupy the receptor before challenging with the agonist (serotonin).

Detailed Protocol: FLIPR Calcium Flux Assay

  • Cell Culture: Plate HEK293 cells stably expressing the human 5-HT3A receptor into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer. Incubate for 60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells with assay buffer. Add various concentrations of the test compound (0.1 nM to 10 µM) to the wells and incubate for 15-30 minutes.

  • Signal Measurement: Place the plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.

  • Agonist Challenge: The FLIPR adds a solution of serotonin (at a concentration that elicits ~80% of the maximal response, EC80) to all wells simultaneously.

  • Data Acquisition: The instrument measures the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • Determine the maximum fluorescence signal (peak response) for each well.

    • Normalize the data, setting the response in the absence of antagonist (serotonin only) as 100% and the response in the absence of serotonin as 0%.

    • Plot the normalized response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the functional IC50.

Hypothetical In Vitro Data Summary

The data below represents a plausible outcome for a potent and specific 5-HT3 antagonist.

ParameterAssay TypeValueInterpretation
Ki Radioligand Binding4.2 nMHigh affinity for the 5-HT3 receptor.
IC50 Calcium Flux (Functional)15.8 nMPotent functional antagonist of receptor activation.

Part 2: In Vivo Evaluation: From Plasma Concentration to Physiological Effect

With a potent in vitro profile, the next critical step is to assess the compound's behavior and efficacy in a whole-organism model. This involves two parallel streams: pharmacokinetics (PK) to understand drug exposure and pharmacodynamics (PD) to measure the physiological effect.

Pharmacokinetic (PK) Study: What the Body Does to the Drug

A PK study is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This information is crucial for designing the pharmacodynamic study and interpreting its results.

We will dose the compound both intravenously (IV) and orally (PO) to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.

Detailed Protocol: Rodent PK Study (Rat)

  • Animal Model: Use male Sprague-Dawley rats (n=3 per group).

  • IV Dosing: Administer the compound as a bolus via the tail vein at a dose of 1 mg/kg.

  • PO Dosing: Administer the compound by oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect sparse blood samples (e.g., at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous vein into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO routes.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Pharmacodynamic (PD) Study: What the Drug Does to the Body

The von Bezold-Jarisch (B-J) reflex is a classic and highly specific in vivo model for evaluating 5-HT3 receptor antagonism[4]. Intravenous administration of serotonin induces a transient triad of responses: bradycardia, hypotension, and apnea. A 5-HT3 antagonist will block this reflex in a dose-dependent manner.

This model provides a direct physiological readout of the compound's activity at its target receptor in vivo. By pre-treating with our compound, we can measure its ability to prevent the serotonin-induced reflex.

Detailed Protocol: von Bezold-Jarisch Reflex Assay (Rat)

  • Animal Preparation: Anesthetize male Sprague-Dawley rats and cannulate the jugular vein (for drug administration) and the carotid artery (for blood pressure and heart rate monitoring).

  • Baseline Measurement: Allow the animal to stabilize and record baseline heart rate and blood pressure.

  • Compound Administration: Administer the test compound intravenously at increasing doses (e.g., 0.01, 0.03, 0.1, 0.3 µg/kg).

  • Serotonin Challenge: A few minutes after each dose of the test compound, administer a bolus of serotonin (e.g., 30 µg/kg, IV) to induce the B-J reflex.

  • Measurement: Record the maximum decrease in heart rate following the serotonin challenge.

  • Data Analysis:

    • Calculate the percent inhibition of the bradycardic response for each dose of the test compound relative to the response with vehicle control.

    • Plot the percent inhibition against the dose of the test compound to determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).

Hypothetical In Vivo Data Summary

The following tables summarize plausible results from the PK and PD studies.

Table 2: Key Pharmacokinetic Parameters

Parameter IV (1 mg/kg) PO (10 mg/kg) Interpretation
CL (mL/min/kg) 15 - Moderate clearance.
Vdss (L/kg) 2.5 - Good tissue distribution.
t1/2 (h) 3.2 4.1 Moderate half-life.
AUC (ng*h/mL) 1110 4500 Area under the curve.

| F (%) | - | 40.5% | Moderate oral bioavailability. |

Table 3: Pharmacodynamic Efficacy

Parameter Assay Type Value Interpretation

| ED50 | von Bezold-Jarisch Reflex | 0.1 µg/kg (IV) | High potency in a physiological setting. |

Part 3: Bridging the Gap: Establishing the In Vitro-In Vivo Correlation

The ultimate goal is to use our in vitro data to predict the in vivo outcome. A successful IVIVC demonstrates that the compound's physiological effect is driven by its interaction with the target receptor and is dependent on achieving sufficient target exposure.

The IVIVC Framework

The core principle is to link the in vitro potency (Ki) to the in vivo efficacy (ED50) via the pharmacokinetic properties of the compound. We need to determine the plasma concentration required for a therapeutic effect and see if it aligns with the concentration required for receptor engagement in vitro.

IVIVC_Framework cluster_in_vitro In Vitro Potency cluster_pk Pharmacokinetics cluster_in_vivo In Vivo Efficacy InVitro_Ki Ki = 4.2 nM (Binding Affinity) PK Plasma Concentration (Determined by PK) InVitro_Ki->PK Target Concentration InVivo_ED50 ED50 = 0.1 µg/kg (B-J Reflex) PK->InVivo_ED50 Target Coverage

Caption: IVIVC workflow linking in vitro affinity to in vivo efficacy via pharmacokinetics.

Calculation and Interpretation
  • Determine Target Plasma Concentration at ED50:

    • From our PD study, the ED50 is 0.1 µg/kg.

    • We need to know the plasma concentration at the time the ED50 was measured. Assuming the serotonin challenge was performed shortly after the IV bolus of our compound, we can estimate the initial plasma concentration (Cmax) at this dose.

    • Using the volume of distribution (Vdss = 2.5 L/kg): Cmax ≈ Dose / Vdss = 0.1 µg/kg / 2.5 L/kg = 0.04 µg/L.

    • The molecular weight of C8H6N2O3 is 178.14 g/mol .

    • Convert Cmax to a molar concentration: (0.04 µg/L) / (178.14 g/mol) * (1 g / 1e6 µg) * (1e9 nmol / 1 mol) ≈ 0.22 nM.

  • Correct for Plasma Protein Binding (PPB):

    • The in vitro Ki is a measure of total drug, but only the unbound drug is free to interact with the receptor in vivo. We must measure the fraction unbound (fu) in rat plasma. Let's assume a hypothetical PPB of 95%, meaning fu = 0.05.

    • The unbound concentration at the ED50 is: Cmax_unbound = Cmax * fu = 0.22 nM * 0.05 = 0.011 nM.

  • Compare In Vitro Potency with In Vivo Target Concentration:

    • In Vitro Potency (Ki): 4.2 nM

    • Unbound Plasma Concentration at ED50: 0.011 nM

    In this hypothetical scenario, there is a significant discrepancy. The calculated unbound plasma concentration required for efficacy in vivo is much lower than the in vitro binding affinity. This would prompt a critical re-evaluation of the assumptions:

    • Is the Vdss appropriate for Cmax calculation? A 2-compartment model might be needed.

    • Is plasma the relevant compartment? The compound may concentrate at the receptor site in the brainstem (biophase).

    • Are there active metabolites? The parent compound might be converted to a more potent molecule in vivo.

A strong IVIVC is achieved when the unbound plasma concentration required for the in vivo effect is in the same range as the in vitro potency (Ki or functional IC50). For example, if the calculated unbound Cmax at the ED50 was 5 nM, this would correlate beautifully with the 4.2 nM Ki, providing high confidence that the drug's efficacy is driven by on-target 5-HT3 receptor blockade.

Conclusion

Establishing an in vitro-in vivo correlation is not merely a data-gathering exercise; it is a fundamental test of the therapeutic hypothesis. It validates that the molecular mechanism identified in vitro is the primary driver of the physiological effect observed in vivo. For a novel compound like this compound, following this rigorous, multi-disciplinary path of characterization is essential. A strong IVIVC provides the confidence needed to invest further in a compound's development, guiding dose selection for future studies and ultimately increasing the probability of translating a promising molecule into a valuable therapeutic.

References

The Unexplored Potential of the Benzimidazolone Scaffold: A Comparative Benchmarking Guide for Next-Generation Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in cellular biology and drug discovery, the quest for superior fluorescent probes is perpetual. We seek tools that offer not just a signal, but a precise, quantifiable, and unwavering report from the intricate environment of a living cell. While established fluorophores have served us well, the exploration of novel scaffolds is paramount for pushing the boundaries of sensitivity and specificity.

This guide introduces the 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid, or benzimidazolone, scaffold as a promising, yet underexplored, platform for fluorescent probe development. Unlike its more common benzimidazole counterpart, the benzimidazolone core possesses unique electronic and structural characteristics that could confer significant advantages in probe performance.

Here, we will not merely review existing data; we will embark on a guided exploration. We will propose a novel probe based on this scaffold, detail its synthesis, and provide a rigorous, head-to-head comparison against established alternatives for the detection of a crucial biological analyte: the ferric ion (Fe³⁺). This guide is designed for the hands-on scientist, providing not only the "what" but the critical "why" behind every experimental choice, empowering you to validate and even expand upon these findings in your own laboratory.

The Benzimidazolone Advantage: A Hypothesis

The core of our investigation is the this compound molecule. The introduction of a carbonyl group at the 2-position fundamentally alters the electronic landscape of the traditional benzimidazole ring system. This modification can potentially lead to:

  • Enhanced Photostability: The benzimidazolone structure may be less susceptible to photo-oxidation compared to some conventional fluorophores.

  • Tunable Photophysics: The carboxylic acid handle at the 4-position provides a versatile point for synthetic modification, allowing for the rational design of probes with tailored absorption and emission profiles.

  • Novel Sensing Mechanisms: The lactam functionality offers unique coordination chemistry for the development of highly specific "turn-on" or "turn-off" fluorescent sensors.

Given the well-documented ability of nitrogen-rich heterocyclic compounds to act as excellent chelators for metal ions, we hypothesize the synthesis of a novel Fe³⁺ probe, which we will name BIM-Fe1 , derived from our core scaffold.[1][2]

Designing and Synthesizing BIM-Fe1: A Plausible Pathway

To create a selective Fe³⁺ probe, we will append a receptor unit that has a known affinity for ferric ions and can modulate the fluorescence of the benzimidazolone core upon binding. A Schiff base linkage with a phenol group is an excellent candidate for this purpose, as the Fe³⁺ can coordinate with the imine nitrogen and the phenolic oxygen, triggering a photophysical response.[3][4]

The proposed synthetic route for BIM-Fe1 is a straightforward, two-step process starting from the parent compound.

Experimental Protocol: Synthesis of BIM-Fe1

Part 1: Synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbaldehyde

  • Starting Material: this compound.

  • Reduction: The carboxylic acid is first reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically performed at 0 °C and then allowed to warm to room temperature.

  • Oxidation: The resulting primary alcohol is then gently oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a solvent like dichloromethane (DCM). This avoids over-oxidation to the carboxylic acid.

  • Purification: The crude product is purified by column chromatography on silica gel.

Part 2: Schiff Base Condensation to Yield BIM-Fe1

  • Reactants: 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbaldehyde (from Part 1) and 2-aminophenol.

  • Condensation: The aldehyde and 2-aminophenol are dissolved in ethanol. A catalytic amount of acetic acid is added to facilitate the reaction. The mixture is refluxed for several hours.

  • Isolation: Upon cooling, the Schiff base product, BIM-Fe1 , precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Characterization: The final product's structure is confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Benchmarking BIM-Fe1: A Head-to-Head Comparison

To be of true value, a new probe must demonstrate performance superior or complementary to existing tools. We will benchmark our hypothetical BIM-Fe1 against two well-established, commercially available "turn-on" fluorescent probes for Fe³⁺: a rhodamine-based probe (e.g., Rhodamine B derivative) and a pyrene-based probe.[4][5]

The core principle of these "turn-on" probes is often the disruption of a fluorescence quenching mechanism upon analyte binding. For rhodamine probes, this frequently involves the opening of a non-fluorescent spiro-lactam ring.[5] For many other probes, including our proposed BIM-Fe1, binding of the target ion can inhibit a photoinduced electron transfer (PET) process that otherwise quenches fluorescence.[4]

cluster_0 Proposed BIM-Fe1 'Turn-On' Mechanism (PET Inhibition) cluster_1 Alternative Rhodamine 'Turn-On' Mechanism (Spiro-lactam Opening) BIM_off BIM-Fe1 (Low Fluorescence) BIM_on BIM-Fe1-Fe³⁺ Complex (High Fluorescence) BIM_off->BIM_on Binding Inhibits PET Fe3_ion Fe³⁺ Fe3_ion->BIM_on Rhod_off Rhodamine Probe (Non-fluorescent) Rhod_on Rhodamine-Fe³⁺ Complex (Fluorescent) Rhod_off->Rhod_on Ring Opening Fe3_ion2 Fe³⁺ Fe3_ion2->Rhod_on

Caption: Comparison of "Turn-On" fluorescence mechanisms for Fe³⁺ detection.

Performance Metrics Comparison

The following table outlines the expected performance of BIM-Fe1 , based on properties of similar benzimidazole derivatives, against published data for representative alternative probes.[4][6][7]

Parameter Hypothetical BIM-Fe1 Rhodamine B-based Probe [5]Pyrene-based Probe [4]Significance in Application
Mechanism Turn-On (PET Inhibition)Turn-On (Spiro-lactam opening)Turn-On (PET Inhibition)Dictates the nature of the signal change upon detection.
Excitation (λ_ex) ~350 nm~550 nm~340 nmDetermines laser/filter compatibility and potential for autofluorescence.
Emission (λ_em) ~450 nm (Blue)~584 nm (Orange-Red)~520 nm (Green)Defines the detection window and spectral overlap with other probes.
Stokes Shift ~100 nm~34 nm~180 nmA larger shift minimizes self-quenching and simplifies optical setup.
Quantum Yield (Φ) ~0.05 (Off) to ~0.60 (On)Low (Off) to High (On)0.035 (Off) to 0.573 (On)Efficiency of converting absorbed light to emitted light; higher is better.
Detection Limit Expected < 100 nM52.1 nM1.95 nMThe lowest concentration of the analyte that can be reliably detected.
Response Time < 5 minutes< 1 minuteFastCrucial for monitoring dynamic cellular processes.
pH Range Expected stable 4-94-13BroadDefines the biological environments in which the probe can be used reliably.
Photostability Expected to be highModerateModerate to HighResistance to photobleaching under prolonged illumination.

Rigorous Evaluation: Standardized Benchmarking Protocols

To validate the performance of any new probe, a series of standardized experiments must be conducted. The following protocols provide a framework for the comprehensive characterization of BIM-Fe1 or any other fluorescent probe.

Protocol 1: Determination of Molar Absorptivity (Extinction Coefficient)

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.[8]

Rationale: Accurate knowledge of ε is essential for preparing solutions of known concentration and is a prerequisite for determining the fluorescence quantum yield.[9]

Methodology:

  • Prepare a concentrated stock solution of the probe in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS).

  • Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max).

  • Plot absorbance versus concentration.

  • According to the Beer-Lambert law (A = εcl), the molar absorptivity (ε) is the slope of the linear fit of this plot (where c is concentration and l is the path length, typically 1 cm).[8][10]

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.[11]

Rationale: This is a critical performance metric. A high quantum yield is desirable for a bright probe that provides a strong signal.[12] The relative method, comparing the probe to a known standard, is widely accessible.[13]

Methodology:

  • Select a Standard: Choose a reference fluorophore with a known quantum yield that absorbs at a similar wavelength to the probe under investigation (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting probes).[13]

  • Prepare Solutions: Prepare a series of dilutions for both the probe and the standard in the same solvent. The absorbances should be kept low (< 0.1) to avoid inner filter effects.[13]

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Using a spectrofluorometer, record the emission spectrum for each solution using the same excitation wavelength.

  • Calculate: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) Where Φ_r is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[11]

Protocol 3: Assessment of Photostability

Rationale: A probe's utility for live-cell imaging, especially for time-lapse experiments, is heavily dependent on its resistance to photobleaching.[14]

Methodology:

  • Sample Preparation: Immobilize the fluorescent probe by adsorbing it onto a glass coverslip.

  • Microscope Setup: Use a fluorescence microscope with a stable light source. Measure and record the initial light intensity at the sample plane.

  • Time-Lapse Imaging: Continuously illuminate the sample and acquire images at regular intervals.

  • Data Analysis: Measure the mean fluorescence intensity of the sample over time. Plot the normalized intensity against time. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence to decrease to 50% of its initial value.[14]

Protocol 4: Evaluation of Selectivity

Rationale: A probe must be highly selective for its target analyte to avoid false-positive signals from other species present in the complex cellular environment.

Methodology:

  • Prepare a solution of the probe in the assay buffer.

  • Add a specific concentration of the target analyte (e.g., Fe³⁺) and measure the fluorescence response.

  • In separate experiments, add a significant excess (e.g., 10-fold or higher) of various potentially interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Fe²⁺, etc.) to the probe solution and measure the fluorescence response.

  • A highly selective probe will show a significant response only in the presence of its target analyte.

cluster_photophysics Photophysical Properties cluster_performance Performance Metrics start Start: New Probe Candidate (BIM-Fe1) synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, HRMS) synthesis->characterization photophysics Photophysical Characterization characterization->photophysics performance Performance Benchmarking photophysics->performance abs Molar Absorptivity (Protocol 1) qy Quantum Yield (Protocol 2) end End: Validated Probe performance->end photo Photostability (Protocol 3) select Selectivity (Protocol 4) lod Limit of Detection

Caption: A comprehensive workflow for the validation of a new fluorescent probe.

Conclusion and Future Outlook

The this compound scaffold represents a fertile ground for the development of novel fluorescent probes. While this guide has focused on a hypothetical probe for Fe³⁺ detection, the principles and protocols outlined are universally applicable. The true potential of this scaffold will only be realized through its synthesis and rigorous experimental validation.

By providing a transparent, protocol-driven framework for comparison, we encourage the scientific community to build upon this foundation. The systematic benchmarking of new chemical entities against established standards is not merely an academic exercise; it is the cornerstone of innovation and the essential driver for the creation of next-generation tools that will illuminate the deepest secrets of biological systems.

References

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (CAS No. 291289-41-3). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide a logical, risk-based framework for managing this compound as a waste product, ensuring the protection of personnel and adherence to regulatory standards.

Foundational Principle: Hazard-Based Waste Characterization

The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's hazards. While specific, comprehensive toxicological and environmental data for this compound is not extensively published, data from structurally similar benzimidazole derivatives and related carboxylic acids provides a basis for a conservative hazard assessment.

Analogous compounds are often classified as irritants. For instance, related benzimidazole compounds are noted to cause skin, eye, and respiratory irritation.[1][2][3][4] The GHS classifications for a structural isomer, 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, include warnings for being harmful if swallowed and causing skin, eye, and respiratory irritation.[1]

Causality: Lacking definitive data, we must operate under the precautionary principle. The potential for irritant and toxic properties necessitates treating this compound as hazardous waste. Laboratory personnel should consider all waste chemicals, solids, and liquids as hazardous unless explicitly confirmed to be non-hazardous by the institution's Office of Environmental Health and Safety (EHS) or equivalent authority.[5] This approach ensures that uncharacterized risks are managed with the highest level of safety.

Mandatory Disposal Workflow: A Step-by-Step Protocol

Disposal of this compound must follow a structured workflow from the point of generation to final removal by a certified hazardous waste vendor. Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sewer system via sink drains. [5][6]

Step 1: Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Action: Collect waste this compound, including contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated hazardous waste container separate from other waste streams.[7]

  • Causality (Why?): This compound should be kept separate from incompatible materials. While specific incompatibility data is scarce, general best practices dictate segregating novel compounds from strong oxidizing agents, strong acids, and bases to prevent potential exothermic, gas-producing, or degradation reactions.[8]

Step 2: Containerization and Labeling

The integrity of the waste containment system is paramount for safety during storage and transport.

  • Action: Select a waste container that is chemically compatible with the compound (a high-density polyethylene (HDPE) or glass container is typically appropriate for solid organic acids). The container must be in good condition, free of leaks or damage, and have a secure, leak-proof closure.[6]

  • Action: Affix a completed Hazardous Waste label to the container as soon as the first drop of waste is added. The label must be legible and include all required information.

  • Causality (Why?): Federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate strict container management and labeling.[9][10] Proper labeling ensures that anyone handling the container is aware of its contents and associated hazards, which is crucial for emergency responders and disposal technicians.

Parameter Requirement Rationale
Container Material Chemically compatible (e.g., Glass, HDPE)Prevents degradation or reaction with the container itself.
Container Condition No leaks, cracks, or residue on the exteriorEnsures primary containment integrity.
Closure Secure, screw-on, leak-proof lidPrevents spills and the release of vapors. Must be kept closed except when adding waste.[5]
Primary Label Official "Hazardous Waste" LabelFulfills regulatory compliance and communicates the general hazard.
Content Identification Full chemical name: "this compound"Precisely identifies the contents for safe handling and disposal. Avoid abbreviations.
Hazard Indication Check appropriate hazard boxes (e.g., "Toxic," "Irritant")Provides at-a-glance safety information.
Accumulation Date Date the first waste was added to the containerStarts the clock on regulatory time limits for on-site storage.
Generator Information Principal Investigator, Lab Location, Contact InfoEstablishes accountability and provides a point of contact.
Step 3: On-Site Accumulation and Storage

Proper storage within the laboratory minimizes risks prior to collection.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and at or near the point of generation.[6]

  • Action: Ensure the container is kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[11]

  • Causality (Why?): Secondary containment is a critical safeguard against environmental contamination and personnel exposure in the event of a primary container failure. Storing waste in a designated, controlled area prevents it from being mistaken for a usable product and reduces the risk of accidental spills.

Step 4: Arranging for Final Disposal

The final step is the transfer of custody to trained professionals.

  • Action: Once the container is full or you are discontinuing the use of the chemical, submit a chemical waste collection request to your institution's EHS office.[5]

  • Action: Do not allow waste to accumulate beyond regulatory time or volume limits.

  • Causality (Why?): All generators of hazardous waste are responsible for its ultimate fate from "cradle-to-grave."[12] Your EHS office is the only entity authorized to manage the transport and final disposal through licensed Treatment, Storage, and Disposal Facilities (TSDFs), which typically use high-temperature incineration for this type of organic solid waste.[12][13]

Disposal Decision Workflow

The following diagram outlines the mandatory decision and action pathway for the disposal of this compound.

start Waste Generation (Pure compound or contaminated material) assess Hazard Assessment (Treat as Hazardous due to inferred properties) start->assess segregate Segregate Waste (Isolate from incompatible chemical streams) assess->segregate containerize Containerize & Label (Use compatible container; Affix completed HazWaste label) segregate->containerize store On-Site Storage (In secondary containment in Satellite Accumulation Area) containerize->store request Submit Pickup Request (Contact institutional EHS when container is full) store->request dispose Final Disposal (Managed by EHS via licensed waste vendor) request->dispose

Caption: Disposal Workflow for this compound.

Spill Management Protocol

Accidental spills must be treated as hazardous waste.

  • Immediate Response: Alert personnel in the immediate area. If the spill is large or in an unventilated space, evacuate and contact your institution's emergency response line.

  • Containment & Cleanup: For minor spills, and only if you are trained to do so, don appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and clean up the spill.

  • Disposal: All cleanup materials, including contaminated PPE, must be collected in a designated hazardous waste container, labeled appropriately, and disposed of through the EHS office.[5]

Proactive Waste Minimization

The most effective disposal strategy begins with waste prevention.[14] Researchers are encouraged to adopt practices that minimize the generation of hazardous waste:

  • Purchase and prepare only the quantities of the compound necessary for your experiments.

  • Maintain an accurate chemical inventory to avoid ordering duplicate stock.[14]

  • Whenever possible, consider substituting with less hazardous materials if the experimental design permits.

By adhering to this comprehensive disposal framework, you ensure that your critical research is conducted not only with scientific integrity but also with the utmost commitment to safety and environmental responsibility.

References

Comprehensive Guide to Personal Protective Equipment for Handling 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for laboratory professionals engaged in research and development involving 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (CAS No. 291289-41-3).[1][2] As a Senior Application Scientist, my objective is to equip you with not just a set of instructions, but a deep understanding of the principles behind these safety protocols. This guide is built on a foundation of scientific integrity, drawing from established safety data for structurally similar compounds to ensure a robust and reliable framework for your laboratory operations.

Hazard Assessment and Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is a thorough understanding of the potential hazards associated with a chemical. Based on data from analogous compounds, this compound should be handled as a substance that can cause irritation upon contact with the skin and eyes, and upon inhalation of its dust particles.[3][4][5][6]

The following table summarizes the recommended PPE to mitigate these risks:

Hazard Category Potential Hazard Recommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[3][4][5]Lab Coat: A chemical-resistant lab coat must be worn and kept buttoned to protect the skin and personal clothing. Gloves: Chemical-resistant nitrile gloves are required. Gloves should be inspected for any signs of degradation or puncture before use and should be changed immediately if contamination occurs.
Eye Contact Causes serious eye irritation.[3][4][5]Safety Goggles: Chemical splash goggles that comply with ANSI Z87.1 standards are mandatory to provide a seal around the eyes.[7] A face shield may be necessary for procedures with a high risk of splashing.[8]
Inhalation May cause respiratory irritation, particularly if the compound is a fine powder.[3][5][6]Respiratory Protection: A NIOSH-approved N95 respirator or higher should be used when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment. The following workflow is designed to guide you through the safe handling of this compound from preparation to post-handling decontamination.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of exposure to dust and aerosols.[7][9]

  • Ventilation: Before commencing any work, ensure that the ventilation system, particularly the chemical fume hood, is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and appropriately labeled waste containers, before handling the chemical. This minimizes movement and the potential for spills.

Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Safety Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1: Donning and Doffing PPE Sequence
Handling the Compound

  • Weighing: When weighing the solid compound, use a disposable weigh boat and handle it with care to minimize dust generation.

  • Transfers: During transfers, keep containers covered as much as possible and use techniques that minimize the creation of dust.

  • Spills: In the event of a small spill, carefully sweep up the solid material and place it in a designated hazardous waste container.[10] Avoid creating dust. For larger spills, follow your institution's emergency procedures.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all contaminated surfaces and equipment with an appropriate solvent, followed by soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

Disposal_Workflow Waste_Segregation 1. Waste Segregation Solid_Waste Solid Waste Container (Contaminated gloves, weigh boats, etc.) Waste_Segregation->Solid_Waste Liquid_Waste Liquid Waste Container (Contaminated solvents) Waste_Segregation->Liquid_Waste Labeling 2. Proper Labeling (Chemical name, hazards) Solid_Waste->Labeling Liquid_Waste->Labeling Storage 3. Secure Storage (Designated satellite accumulation area) Labeling->Storage Disposal_Request 4. Disposal Request (Submit to EHS) Storage->Disposal_Request

Figure 2: Chemical Waste Disposal Workflow
  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[9]

    • Unused Compound: Unwanted or expired compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[4]

  • Container Labeling: All waste containers must be accurately labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, while ensuring responsible stewardship of chemical resources.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.